N-Iodomorpholine hydriodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-iodomorpholine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIUCVTBFWRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678979 | |
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120972-13-6 | |
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodomorpholine hydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Application of N-Iodomorpholine Hydriodide
This guide provides an in-depth exploration of N-Iodomorpholine hydriodide (NIMH), a significant reagent in modern organic synthesis. First prepared in 1943, this compound has evolved from a basic iodinating agent to a versatile tool in complex chemical transformations.[1] We will delve into the fundamental principles of its synthesis, compare traditional and contemporary methodologies, detail its critical applications, and underscore the stringent safety protocols required for its handling. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this powerful synthetic intermediate.
Foundational Chemistry and Properties
This compound (CAS No: 120972-13-6) is the adduct of morpholine and iodine, forming a hydriodide salt.[1] Its utility stems from the polarized and relatively weak Nitrogen-Iodine (N-I) bond, which allows it to function as an effective electrophilic iodinating agent.[1] The lone pair of electrons on the nitrogen atom in the morpholine ring interacts with molecular iodine, leading to the formation of a charge-transfer complex, a key step in its synthesis.[2][3] Spectroscopic studies have confirmed a 1:1 stoichiometry in this donor-acceptor interaction.[2][3]
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₉I₂NO | [1] |
| Molecular Weight | 340.93 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 92-96 °C | [5] |
| CAS Number | 120972-13-6 | [1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Methodologies: From Benchtop to Flow
The synthesis of this compound is fundamentally achieved through the direct reaction of morpholine with iodine.[1] However, the approach to this reaction has evolved to optimize yield, purity, and safety.
Traditional Batch Synthesis: The Foundational Protocol
The classical and most direct method involves the reaction of morpholine and molecular iodine in an alcoholic solvent at ambient temperature.[1] This approach remains valuable for its simplicity and accessibility in standard laboratory settings.
Causality and Rationale:
-
Solvent Choice: Alcoholic solvents like methanol are used to dissolve both the morpholine and iodine, facilitating a homogeneous reaction environment.
-
Stoichiometry: A 1:1 molar ratio of morpholine to iodine is typically employed, reflecting the stoichiometry of the charge-transfer complex formed.[1][2][3]
-
Temperature Control: The reaction is sufficiently exothermic that it proceeds efficiently at room temperature, avoiding the need for heating and minimizing potential side reactions or decomposition.[1]
Detailed Experimental Protocol:
-
In a well-ventilated fume hood, prepare a solution of morpholine (e.g., 0.87 mL, 10 mmol) in methanol (40 mL) in a suitable reaction flask equipped with a magnetic stirrer.
-
Slowly add solid iodine (e.g., 2.54 g, 10 mmol) portion-wise to the stirred morpholine solution.
-
Observe the formation of a precipitate as the this compound product is formed.
-
Continue stirring at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., methanol or ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Reaction Mechanism Diagram:
Caption: Reaction pathway for the synthesis of NIMH.
Continuous Flow Synthesis: A Modern Approach
For enhanced efficiency, safety, and scalability, continuous flow synthesis offers a superior alternative.[1] This method involves introducing the reactant solutions into a microreactor or heated coil, allowing for precise control over reaction parameters.[1]
Causality and Rationale:
-
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions.
-
Precise Control: Parameters such as temperature (typically 25-50°C) and residence time (0.5-2 hours) can be meticulously controlled, leading to optimized conversion and minimal side-product formation.[1]
-
Improved Yields: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often resulting in higher yields (consistently exceeding 90-95%) compared to batch processes.[1]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for continuous flow synthesis of NIMH.
Comparison of Synthesis Methods
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Typical Yield | Variable, often lower | Consistently >90-95%[1] |
| Reaction Time | 1-2 hours | 0.5-2 hours (residence time)[1] |
| Temperature Control | Ambient, less precise | Precise (25-50°C)[1] |
| Scalability | Limited | Easily scalable |
| Safety Profile | Higher risk with large scale | Inherently safer |
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[6] Its hazards are similar to its components, hydrogen iodide (a strong acid) and iodine (an irritant).[1]
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE): [6]
-
Eye Protection: Chemical safety glasses and a face shield are required.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated fume hood to avoid breathing dust or vapors.
-
Skin and Body Protection: Wear a lab coat or protective clothing.
First Aid Measures: [6]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[4]
Applications in Modern Organic Synthesis
This compound is a valuable reagent due to its dual functionality as both a potent iodinating agent and a catalyst.[1]
4.1. As an Iodinating Reagent: It serves as a convenient and effective source of electrophilic iodine for introducing iodine atoms into organic molecules.[1] Notable applications include:
-
Synthesis of Iodo-1,4-naphthoquinones: Used to prepare biologically significant quinone derivatives.[7]
-
Iodination of Alkynes: Employed in the iodination of terminal alkynes, such as converting (4-ethynylphenyl)diphenylphosphine oxide to its iodoethynyl derivative.
-
Preparation of Supramolecular Structures: Utilized in the synthesis of silver bis(pyrazolyl)-methane complex-based architectures.
4.2. As a Catalyst: The compound can also act as a catalyst in various organic transformations, enhancing reaction rates and yields.[1]
-
Oxidative Amination: It has been used as a catalyst for the synthesis of 2-Aminobenzoxazoles.[1]
Conclusion
This compound is a reagent of significant utility, bridging classical synthesis with modern applications. Its preparation via direct reaction of morpholine and iodine is straightforward, with continuous flow methods now offering a safer and more efficient route for production. Its role as a versatile iodinating agent and catalyst ensures its continued relevance in the synthesis of pharmaceuticals, complex organic molecules, and advanced materials. Adherence to strict safety protocols is paramount to harnessing its synthetic power responsibly. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this important compound into their synthetic strategies.
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- Reactions of Iodine—Amine Complexes with Unsaturated Compounds. II. An Investigation of the Scope of the Reaction with the Iodine—Morpholine Complex. Journal of the American Chemical Society.
- N-Iodomorpholine 97 | 120972-13-6. Sigma-Aldrich.
- Spectrophotometric studies on charge transfer complex of iodine with morpholine. PJSIR.
- Understanding of amine-iodine reagents reactivity.
- Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
- This compound 97% | 120972-13-6. Sigma-Aldrich.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
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An In-depth Technical Guide to the Chemical Properties and Applications of N-Iodomorpholine Hydriodide
Introduction: Unveiling a Specialized Iodinating Reagent
In the landscape of synthetic organic chemistry, the introduction of iodine into molecular frameworks is a critical transformation, enabling subsequent cross-coupling reactions, functional group manipulations, and the synthesis of biologically active compounds. While elemental iodine and N-Iodosuccinimide (NIS) are workhorse reagents, the quest for reagents with unique reactivity profiles, enhanced stability, and simplified handling continues. N-Iodomorpholine hydriodide (NIMH), a stable, crystalline solid, has emerged as a valuable tool in this context.[1][2] First synthesized in 1943, this compound is not merely a simple N-iodoamine; it is a well-defined 1:1 charge-transfer complex of morpholine and iodine, which bestows upon it distinct chemical properties.[1]
This guide provides an in-depth exploration of the chemical and physical properties of this compound, moving beyond a simple catalog of facts to explain the causality behind its synthesis, reactivity, and application. We will delve into its spectroscopic signature, mechanistic pathways, and provide a field-tested protocol for its use, offering researchers and drug development professionals a comprehensive understanding of this potent reagent.
Synthesis and Molecular Structure
The preparation of this compound is a testament to elegant simplicity, relying on the direct interaction between a common secondary amine and elemental iodine.[1] This self-validating system requires minimal purification, yielding the product as a stable solid.
Synthesis Workflow
The most direct and widely documented method involves the treatment of morpholine with an equimolar amount of iodine in an alcoholic solvent, such as methanol, at room temperature.[1] The reaction proceeds smoothly to form the stable charge-transfer complex, which often precipitates from the solution or can be isolated upon solvent removal.
Caption: General workflow for the synthesis of this compound.
Structural Elucidation
This compound, with the molecular formula C₄H₉I₂NO, is a quaternary ammonium salt.[2] Spectroscopic and crystallographic studies have confirmed that the morpholine ring adopts a stable chair conformation.[2] The core of its reactivity lies in the formation of a charge-transfer complex where the lone pair of electrons on the morpholine nitrogen atom interacts with the iodine molecule (an n-σ type interaction).[1][3] This interaction polarizes the iodine-iodine bond, creating a highly electrophilic iodine center (I⁺) and a weakly associated tri-iodide (I₃⁻) counter-ion, which is crucial for its function as an iodinating agent.
Physicochemical and Spectroscopic Properties
The reliable application of any reagent is predicated on a thorough understanding of its physical and spectroscopic characteristics. This compound is a well-behaved crystalline solid, simplifying its handling and storage compared to less stable iodinating agents.
Physical Properties
The key physical properties are summarized below, reflecting its nature as an ionic, high-molecular-weight organic salt.
| Property | Value | Source(s) |
| CAS Number | 120972-13-6 | [2] |
| Molecular Formula | C₄H₉I₂NO | [2] |
| Molecular Weight | 340.93 g/mol | [2][4] |
| Appearance | Solid crystalline material | [1] |
| Melting Point | 92-96 °C | [2] |
| Solubility | Enhanced solubility in polar solvents | [1] |
| Storage Temp. | 2-8°C, protected from light | [5] |
Spectroscopic Characterization
The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Key Observations | Structural Interpretation | Source(s) |
| ¹H NMR | Signals for methylene protons adjacent to N and O atoms show expected chemical shifts and coupling patterns for a morpholine ring. | Confirms the integrity of the heterocyclic framework. Protons alpha to the positively charged nitrogen are expected to be downfield shifted compared to neutral morpholine. | [2] |
| ¹³C NMR | Signals corresponding to the two distinct carbon environments (C-N and C-O) in the morpholine ring. | Confirms the carbon backbone. The C-N carbons are expected to be significantly affected by the quaternization and iodination. | [2] |
| IR Spectroscopy | Broad bands (2771-2408 cm⁻¹)Band at ~1480 cm⁻¹Far-IR bands (158, 109, 79 cm⁻¹) | N-H stretching and hydrogen bonding.Asymmetric deformation of the quaternary amine group.Asymmetric stretch, symmetric stretch, and deformation modes of the tri-iodide (I₃⁻) ion. | [1] |
| Mass Spectrometry | Molecular ion peak at m/z 340.93. | Confirms the molecular weight. Fragmentation pattern shows characteristic losses of iodine and morpholine fragments. | [1][4] |
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the electrophilic nature of the iodine atom bonded to the nitrogen center.[1] The polarized N-I bond is relatively weak, allowing for the facile transfer of an iodonium ion (I⁺) to a wide range of nucleophiles.
Mechanism of Electrophilic Iodination
For electron-rich substrates, such as activated aromatic rings (phenols) or enolates, the reaction proceeds via a classical electrophilic substitution mechanism. The π-system of the nucleophile attacks the electrophilic iodine atom of the NIMH complex, leading to the formation of a sigma complex intermediate. Subsequent deprotonation re-establishes aromaticity and yields the iodinated product.
Caption: Generalized mechanism for electrophilic iodination using NIMH.
Reactivity with Deactivated Alkenes
An interesting divergence in mechanism is observed with less reactive substrates like 1,4-naphthoquinone.[7] Here, direct electrophilic attack is disfavored. Instead, the reaction, when forced under reflux conditions, is believed to proceed through initial dissociation of the complex. This is followed by a nucleophilic Michael-type addition of free morpholine to the enone system. The resulting enolate is then sufficiently nucleophilic to react with iodine, leading to the iodinated product after subsequent elimination. This dual role—providing both the nucleophile (morpholine) and the electrophile (iodine)—highlights the unique, self-contained reactivity of the complex.
Field-Proven Applications and Protocols
This compound is a versatile reagent employed in several key synthetic transformations. Its solid nature and predictable reactivity make it a reliable choice for these applications.
Key Applications:
-
Iodination of Alkynes: Effectively facilitates the synthesis of iodoalkyne derivatives.[1]
-
Synthesis of Iodinated Naphthoquinones: Provides an efficient route to biologically significant iodo-1,4-naphthoquinones.[2][7]
-
Oxidative Amination: Can serve as a catalyst in oxidative amination reactions to form C-N bonds.[1]
-
Supramolecular Chemistry: Used in the synthesis of complex architectures involving silver bis(pyrazolyl)-methane complexes.[2]
Experimental Protocol: Synthesis of 2-Hydroxy-3-iodo-1,4-naphthoquinone
This protocol is adapted from the work of Perez, A. L., et al., and demonstrates a practical, high-yield application of the reagent.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable flask, dissolve 2-hydroxy-1,4-naphthoquinone (lawsone) (1.0 eq) and morpholine (2.2 eq) in a 1:1 mixture of water and methanol.
-
Complex Formation: To the stirred solution, add iodine (1.1 eq) portion-wise. The solution will turn dark, and the this compound complex forms in situ.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up and Isolation:
-
Acidify the reaction mixture to a pH of approximately 2 using concentrated HCl. This step quenches any remaining complex and initiates precipitation.
-
Allow the mixture to age for 30-60 minutes to ensure complete formation of the precipitate.
-
Filter the resulting bright yellow solid and wash thoroughly with cold water.
-
-
Purification: Dry the solid under vacuum overnight. The product is typically of high purity (>98%) but can be further recrystallized from glacial acetic acid if required.
Caption: Experimental workflow for the iodination of lawsone.
Safety and Handling
As with any halogenating agent, proper safety precautions are paramount. This compound is classified as an irritant, and its hazards are similar to its components, hydroiodic acid and iodine.[1][4]
| Hazard Type | GHS Classification & Statement | Precautionary Measures | Source(s) |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [4] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | [4] |
| General Handling | Storage Class 11: Combustible Solids | Store in a dry, cool, well-ventilated place away from strong oxidizing agents. Keep container tightly closed. | [2] |
Conclusion
This compound is more than just another entry in the catalog of iodinating agents. Its identity as a stable, isolable charge-transfer complex provides a unique combination of safety, stability, and reactivity. The predictable nature of its electrophilic iodine transfer, coupled with its demonstrated efficacy in the synthesis of complex molecules like iodinated naphthoquinones, establishes it as a powerful and practical tool. For research scientists and process chemists, understanding the mechanistic nuances and leveraging the straightforward protocols associated with this reagent can unlock efficient and reliable pathways to valuable iodinated intermediates.
References
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Al-Ahmary, E. (1990). Spectroscopic analysis of charge transfer complexes between morpholine and iodine. Chemical & Pharmaceutical Bulletin, 38(8), 2172-2174. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Nagy, J. B., & Nagy, O. B. (1979). Spectrophotometric studies on charge transfer complex of iodine with morpholine. Pakistan Journal of Scientific & Industrial Research.
- Perez, A. L., Lamoureux, G., & Herrera, A. (2004). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex.
-
ACS GCI Pharmaceutical Roundtable. Iodination Reagent Guide. [Link]
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Perez, A. L., et al. (2011). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex. ResearchGate. [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
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A Technical Guide to the Proposed Mechanism of Action of N-Iodomorpholine Hydriodide
Prepared by: Gemini, Senior Application Scientist
Abstract: N-Iodomorpholine hydriodide (NIHM) is a well-established electrophilic iodinating agent utilized extensively in organic synthesis.[1] Its chemical architecture, featuring a positively charged morpholinium ring and reactive iodine, suggests a potential for biological activity that remains largely unexplored. This technical guide moves beyond its synthetic applications to propose a plausible, dual-action mechanism for NIHM as a novel antimicrobial agent. We hypothesize that NIHM functions through a synergistic combination of cation-mediated bacterial cell membrane disruption and iodine-mediated intracellular oxidative damage. This document provides the theoretical framework for this mechanism, outlines a comprehensive, multi-stage experimental plan to validate it, and offers detailed, field-proven protocols for researchers in drug discovery and microbiology.
Introduction and Physicochemical Rationale
This compound (CAS 120972-13-6) is a heterocyclic compound first synthesized in 1943.[1] Structurally, it is the hydriodide salt of N-iodomorpholine, with the molecular formula C₄H₉I₂NO.[1][2] Its primary role in chemistry is that of a potent electrophilic iodinating reagent, stemming from the polarized and relatively weak Nitrogen-Iodine (N-I) bond.[1] This property allows for the facile transfer of an electrophilic iodine species (formally I⁺) to a nucleophilic substrate, making it a valuable tool for creating C-I bonds in complex molecules.[1]
While its synthetic utility is well-documented, its biological mechanism of action has not been a focus of investigation. However, its structure contains two key features that form the basis of a compelling antimicrobial hypothesis:
-
A Quaternary Ammonium-like Cation: The N-iodomorpholinium moiety possesses a localized positive charge on the nitrogen atom, making it structurally analogous to Quaternary Ammonium Compounds (QACs). QACs are a major class of disinfectants and antiseptics known to exert their antimicrobial effect by disrupting the structural integrity of bacterial cell membranes.[3][4]
-
A Reactive Iodine Source: The compound serves as a carrier for both electrophilic iodine and iodide/hydriodide ions. Iodine itself is a potent, broad-spectrum biocide, and its delivery via carrier molecules can lead to effective antimicrobial action through the oxidation of critical biomolecules and disruption of cellular processes.[5]
This guide proposes a Dual-Action Antimicrobial Mechanism wherein NIHM synergistically compromises bacterial defenses through both membrane permeabilization and intracellular oxidative stress.
Proposed Dual-Action Mechanism of Action
We postulate that NIHM neutralizes microbial threats via a two-pronged attack on the bacterial cell. This mechanism leverages both the cationic and electrophilic nature of the molecule.
2.1 Cation-Mediated Membrane Disruption The initial interaction is proposed to be electrostatic. The positively charged N-iodomorpholinium cation is attracted to the net-negative charge of the bacterial cell envelope, which is rich in anionic components like teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (LPS) (in Gram-negative bacteria). Upon binding, the morpholine ring, with its moderate lipophilicity, is hypothesized to insert into the phospholipid bilayer. This insertion disrupts the ordered packing of the lipid chains, leading to:
-
Loss of membrane potential.
-
Increased membrane permeability.
-
Leakage of essential intracellular components (ions, ATP, metabolites).
-
Ultimately, a loss of cellular integrity.
2.2 Iodine-Mediated Intracellular Damage Following membrane disruption or transport across a compromised membrane, the N-I bond of NIHM can engage in intracellular reactions. The compound can release its electrophilic iodine, which is a powerful oxidizing agent. This leads to:
-
Oxidation of Critical Enzyme Residues: The iodine species can irreversibly oxidize the thiol groups (-SH) of cysteine residues in essential enzymes, forming disulfide bonds or sulfenyl iodides, thereby inactivating proteins crucial for metabolism and respiration.
-
Halogenation of Biomolecules: The electrophilic iodine can halogenate key cellular components, including nucleotides and lipids, disrupting their function.
-
Generation of Reactive Halogen Species (RHS): The interaction of released iodine with intracellular water and other molecules can lead to a state of severe oxidative and halogenative stress, causing widespread, non-specific damage.
The following diagram illustrates this proposed dual-action mechanism.
Experimental Validation Workflow
To rigorously test this hypothesis, a phased experimental approach is required. This workflow begins with establishing baseline antimicrobial activity and then systematically investigates each proposed mechanism.
Sources
N-Iodomorpholine Hydriodide: A Comprehensive Technical Guide for Synthetic Chemists
Foreword: Re-evaluating Electrophilic Iodination in Modern Synthesis
In the landscape of synthetic organic chemistry, the introduction of iodine into molecular frameworks remains a cornerstone transformation, enabling a cascade of subsequent functionalizations, most notably in cross-coupling reactions. The choice of an iodinating agent is, therefore, a critical decision, directly impacting reaction efficiency, selectivity, and overall yield. While classical reagents such as molecular iodine and N-iodosuccinimide (NIS) are well-entrenched in the synthetic chemist's toolkit, the pursuit of reagents with enhanced stability, unique reactivity profiles, and operational simplicity is a continuous endeavor. This guide focuses on N-Iodomorpholine hydriodide (NIMI), CAS Number 120972-13-6, a reagent that has demonstrated significant utility, particularly in the iodination of electron-rich substrates. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of NIMI, grounded in mechanistic insights and practical, field-proven protocols.
Core Characteristics of this compound
This compound is a stable, crystalline solid composed of a morpholine ring N-iodinated and complexed with hydriodic acid.[1] This structure confers upon it a unique reactivity profile, acting as an electrophilic iodine source.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 120972-13-6 | [2] |
| Molecular Formula | C₄H₉I₂NO | [1][2] |
| Molecular Weight | 340.93 g/mol | [2][3] |
| Appearance | Solid crystalline material | [1] |
| Melting Point | 92-96 °C | [1][3] |
| Storage Temperature | 2-8 °C | [3] |
| Solubility | Enhanced solubility in polar solvents | [1] |
Structural and Spectroscopic Characterization
The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The methylene protons adjacent to the oxygen and nitrogen atoms will exhibit distinct chemical shifts and coupling patterns consistent with the chair conformation of the morpholine ring.[1] N-substitution significantly influences the chemical shifts of the adjacent methylene protons (H-3 and H-5).[4]
-
¹³C NMR : The carbon NMR spectrum will display signals corresponding to the four carbon atoms of the morpholine ring. The carbons adjacent to the heteroatoms (nitrogen and oxygen) will be deshielded and appear at lower field.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight of the compound, with the molecular ion peak expected at a mass-to-charge ratio (m/z) of 340.93.[1] The fragmentation pattern will likely show characteristic losses of iodine atoms and fragments corresponding to the morpholine ring.[1]
Caption: Key identifiers for this compound.
Synthesis of this compound
The preparation of this compound is straightforward and can be readily accomplished in a standard laboratory setting. The most common method involves the direct reaction of morpholine with molecular iodine.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Morpholine (10 mmol, 0.87 mL)
-
Iodine (10 mmol, 2.54 g)
-
Methanol (40 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a solution of morpholine (10 mmol) in methanol (40 mL) in a round-bottom flask, add iodine (10 mmol) portion-wise with stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the dark color of iodine and the formation of a precipitate. The reaction is typically complete within 4 hours.[1]
-
Upon completion, the precipitated solid is collected by filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield this compound as a crystalline solid. Typical yields for this procedure are in the range of 85-90%.[1]
Self-Validating System: The formation of a precipitate and the dissipation of the characteristic iodine color serve as visual indicators of reaction progression. The purity of the final product can be readily assessed by its sharp melting point.[1]
Applications in Organic Synthesis: A Focus on Electrophilic Iodination
This compound serves as a potent electrophilic iodinating agent for a variety of organic substrates.[1] Its reactivity stems from the polarized N-I bond, which facilitates the transfer of an iodonium ion (I⁺) to nucleophilic centers.[1]
Iodination of Terminal Alkynes
This compound has proven effective in the synthesis of iodoalkynes from terminal alkynes.[1] Iodoalkynes are valuable synthetic intermediates, particularly in cross-coupling reactions.
Plausible Mechanism: The reaction likely proceeds through the electrophilic addition of the iodonium ion from this compound to the alkyne triple bond. This can form a cyclic iodonium intermediate, which is then opened by a nucleophile. In the absence of other nucleophiles, the iodide counter-ion can attack to yield the diiodoalkene, or under basic conditions, deprotonation can lead to the iodoalkyne.
Caption: Simplified mechanism for the iodination of terminal alkynes.
Ipso-Iodination of Arylboronic Acids
A significant application of this compound is the ipso-iodination of arylboronic acids to furnish aryl iodides. This transformation is highly valuable as aryl iodides are key precursors in numerous palladium-catalyzed cross-coupling reactions.
Reaction Pathways: The mechanism of this reaction can proceed via two main pathways depending on the substrate and reaction conditions: a classical ipso-substitution or a copper-catalyzed iododeborylation. The addition of a catalytic amount of copper(I) iodide can enhance the reaction rate and yield, especially for electron-deficient arylboronic acids.
Caption: Mechanistic pathways for the ipso-iodination of arylboronic acids.
Experimental Protocol: Copper-Catalyzed Ipso-Iodination of an Arylboronic Acid
This protocol is adapted from a reported procedure for the efficient ipso-iodination of arylboronic acids.
Materials:
-
Arylboronic acid (0.2 mmol)
-
Morpholine (0.4 mmol, 2 equiv.)
-
Iodine (0.48 mmol, 2.4 equiv.)
-
Copper(I) iodide (CuI) (2 mg, 0.01 mmol, 5 mol%)
-
Methanol (1.5 mL)
-
10% Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10 mL round-bottom flask
Procedure:
-
To a 10 mL round-bottom flask, add morpholine (0.4 mmol) and iodine (0.48 mmol).
-
Add methanol (1.5 mL) and stir the mixture for 30 minutes at room temperature to generate this compound in situ.
-
Add the arylboronic acid (0.2 mmol) and CuI (2 mg, 0.01 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether or a mixture of petroleum ether and ethyl acetate) to obtain the pure aryl iodide.
Self-Validating System: The reaction can be easily monitored by TLC for the consumption of the starting arylboronic acid. The quenching step with sodium thiosulfate provides a clear visual confirmation of the removal of excess iodine.
Comparative Analysis with Other Iodinating Reagents
The choice of an iodinating agent is dictated by factors such as substrate reactivity, desired selectivity, and reaction conditions. This compound offers a compelling alternative to more common reagents.
| Reagent | Form | Reactivity | Handling | Byproducts |
| Molecular Iodine (I₂) | Solid | Weak electrophile, often requires an activator.[5] | Sublimes, can be hazardous.[5] | HI, which can be problematic.[5] |
| N-Iodosuccinimide (NIS) | Crystalline Powder | Mild and selective electrophilic iodinating agent.[5] | Easy to handle solid.[5] | Succinimide, easily removed by aqueous extraction.[5] |
| Iodine Monochloride (ICl) | Red-brown liquid | Highly reactive electrophilic iodinating agent.[5] | Corrosive and reactive, requires stringent safety protocols.[5] | HCl |
| This compound | Crystalline Solid | Effective electrophilic iodinating agent, can also act as a catalyst.[1] | Stable solid, handle with standard PPE. | Morpholine hydriodide |
This compound's dual functionality as both a stoichiometric iodinating agent and a potential catalyst in certain reactions sets it apart.[1] Its solid nature and relative stability make it a more manageable reagent compared to ICl.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : this compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is harmful if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][6]
-
Handling : Avoid inhalation of dust.[7] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is light-sensitive and should be stored in an amber-colored container.[1] Recommended storage temperature is between 2-8 °C.[1]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion and Future Outlook
This compound has emerged as a valuable and versatile reagent in the synthetic chemist's arsenal. Its ease of preparation, stability, and effective performance as an electrophilic iodinating agent for a range of substrates, including alkynes and arylboronic acids, underscore its practical utility. The ability to perform reactions under mild conditions and, in some cases, with catalytic efficiency, aligns well with the principles of modern, sustainable chemistry.
Future research will likely focus on expanding the substrate scope of this compound and further elucidating its catalytic capabilities. Its application in the synthesis of complex molecules and pharmaceutical intermediates is an area of ongoing interest. As the demand for efficient and selective iodination methods continues to grow, this compound is poised to play an increasingly important role in both academic and industrial research.
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MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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Organic Chemistry Portal. Copper-Catalyzed Regioselective Iodoformylation of Terminal Alkynes to Access Versatile Electrophiles (E)-β-Iodo-α,β-Unsaturated Aldehydes. Retrieved from [Link]
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Organic Chemistry Portal. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Retrieved from [Link]
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Organic Chemistry Portal. Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]
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ResearchGate. (2018). Regioselective Hydroiodination of Alkynes by in situ‐Generated HI. Retrieved from [Link]
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YouTube. (2017, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
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Chemia. (2023, January 30). Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Retrieved from [Link]
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ResearchGate. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Retrieved from [Link]
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Organic Syntheses. n-nitromorpholine. Retrieved from [Link]
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PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Figshare. (2018). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]
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YouTube. (2018, March 7). 27.02 Electrophilic Additions to Alkynes. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. Retrieved from [Link]
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PubMed Central. (2019). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Retrieved from [Link]
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N-Iodomorpholine Hydriodide: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the physical and chemical properties of N-Iodomorpholine hydriodide, a versatile iodinating agent with significant applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key data, experimental protocols, and mechanistic insights to facilitate a comprehensive understanding of this important reagent.
Introduction: The Role of this compound in Modern Synthesis
This compound, a stable, crystalline solid, serves as a potent electrophilic iodinating agent.[1] Its utility lies in its capacity to introduce iodine atoms into a wide array of organic molecules, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic structures. The morpholine-iodine complex offers a safer and more manageable alternative to handling elemental iodine, while the hydriodide salt form enhances its stability and handling characteristics. This guide will delve into the core physical properties that underpin its reactivity and application, providing a robust knowledge base for its effective utilization in a laboratory setting.
Molecular Structure and Core Physical Characteristics
The structural integrity and physical state of this compound are foundational to its function. Comprising a morpholine ring covalently bonded to an iodine atom and complexed with hydriodic acid, its key identifiers and properties are summarized below.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉I₂NO | [1][2] |
| Molecular Weight | 340.93 g/mol | [1][2][3] |
| CAS Number | 120972-13-6 | [1][3] |
| Appearance | Solid crystalline material | [1] |
| Melting Point | 92-96 °C | [1][3] |
| Storage Temperature | 2-8°C | [3] |
The molecule consists of a saturated six-membered morpholine ring, which adopts a stable chair conformation.[1] The nitrogen atom of the morpholine ring is quaternized by the iodine atom, forming the N-iodomorpholinium cation. This cationic species is then ionically associated with the iodide anion (from hydriodic acid), forming the complete salt, this compound. The presence of two iodine atoms contributes significantly to the high molecular weight of the compound.
Solubility Profile: A Guide for Reaction Solvent Selection
The solubility of this compound is a critical parameter for its application in synthesis, dictating the choice of reaction media. As a quaternary ammonium salt, it exhibits enhanced solubility in polar solvents.[1] While precise quantitative data is not extensively published, a qualitative understanding of its solubility is well-established:
-
High Solubility: Polar protic solvents such as water and alcohols (methanol, ethanol). The ionic nature of the salt facilitates dissolution in these media.
-
Moderate to Good Solubility: Polar aprotic solvents like acetonitrile and acetone.
-
Limited Solubility: Nonpolar solvents such as hexanes and diethyl ether.
The morpholine component of the molecule also contributes to its solubility in a range of organic solvents.[1] This solubility profile allows for its use in a variety of reaction conditions, catering to the specific requirements of the substrate and desired transformation.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic analysis is indispensable for the verification of the identity and purity of this compound. Key spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides confirmation of the morpholine ring structure. The methylene protons adjacent to the nitrogen and oxygen atoms exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum reveals the four distinct carbon environments within the morpholine ring. The carbons attached to the heteroatoms (nitrogen and oxygen) are deshielded and appear at lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the morpholine ring and the N-I bond. The presence of the hydriodide counter-ion can also influence the spectrum. Key absorptions include C-H stretching and bending frequencies, as well as C-O and C-N stretching vibrations.
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of this compound is typically achieved through the direct reaction of morpholine with elemental iodine.[1] This straightforward method provides the product in good yield and purity.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
Morpholine
-
Iodine
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add elemental iodine (1.0 equivalent) portion-wise to the cooled solution. The addition should be controlled to manage any exotherm.
-
After the complete addition of iodine, allow the reaction mixture to stir at room temperature for a designated period (typically 1-2 hours) to ensure complete reaction.
-
The product will precipitate out of the solution as a crystalline solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to obtain the final product.
Characterization:
-
The melting point of the synthesized product should be determined and compared to the literature value (92-96 °C) to assess purity.
-
Spectroscopic analysis (NMR, IR) should be performed to confirm the identity of the compound.
Purification
Recrystallization is the primary method for the purification of this compound. Suitable solvents for recrystallization include methanol, ethanol, or acetonitrile. The choice of solvent will depend on the scale of the synthesis and the desired crystal morphology.
Reactivity and Mechanism: The Power of Electrophilic Iodination
This compound functions as an electrophilic iodinating agent, where the iodine atom bears a partial positive charge, making it susceptible to nucleophilic attack.[1] The N-I bond is polarized, facilitating the transfer of an iodonium ion (I⁺) to a nucleophilic substrate.
General Mechanism of Electrophilic Iodination
The general mechanism involves the attack of a nucleophile (e.g., an enolate, an activated aromatic ring, or an alkene) on the electrophilic iodine atom of the N-iodomorpholinium cation. This results in the formation of a new carbon-iodine bond and the regeneration of morpholine.
Caption: General workflow of electrophilic iodination.
Application in Organic Synthesis
This compound is employed in a variety of iodination reactions, including:
-
α-Iodination of Carbonyl Compounds: The enolate or enol form of ketones, esters, and other carbonyl compounds readily attacks the electrophilic iodine to form α-iodo carbonyl compounds.
-
Iodination of Activated Aromatic Systems: Electron-rich aromatic and heteroaromatic compounds can be regioselectively iodinated.
-
Iodo-functionalization of Alkenes and Alkynes: The addition of iodine across double and triple bonds can be achieved.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. It is stable under recommended storage conditions (2-8°C) but may be sensitive to light and moisture over extended periods.
Conclusion
This compound is a valuable and versatile reagent for the introduction of iodine into organic molecules. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it an important tool for researchers in organic synthesis and drug development. This guide has provided a comprehensive overview of its key characteristics and applications, offering a foundation for its safe and effective use in the laboratory.
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MDPI. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
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MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of N-Iodomorpholine Hydriodide
Abstract: This technical guide provides a comprehensive examination of the molecular structure of N-Iodomorpholine hydriodide (NIMH), a significant reagent in synthetic organic chemistry. The document delves into the compound's chemical identity, physicochemical properties, and the intricate details of its molecular and electronic structure. Through an analysis of crystallographic and spectroscopic data, we elucidate the key structural features, including the conformation of the morpholine ring and the nature of the nitrogen-iodine bond. Methodologies for its synthesis and characterization are presented with an emphasis on the causal relationships behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating iodinating agents and their structural underpinnings to inform reaction mechanisms and molecular design.
Chemical Identity and Physicochemical Properties
This compound, systematically named 4-iodomorpholine;hydroiodide, is a quaternary ammonium salt with the CAS number 120972-13-6.[1][2][3][4] First synthesized in 1943, it is composed of a morpholine ring where the nitrogen atom is covalently bonded to an iodine atom, with a hydroiodide counter-ion.[1] This compound is primarily utilized as an electrophilic iodinating agent in a variety of organic transformations.[1]
The compound exists as a solid crystalline material at ambient temperatures and is characterized by a melting point range of 92-96 °C, which suggests a well-ordered crystalline lattice.[1][2] Its ionic nature imparts solubility in polar solvents.[1] A summary of its key properties is provided in Table 1.
| Property | Value | Source(s) |
| CAS Number | 120972-13-6 | [1][2][3][4] |
| Molecular Formula | C₄H₉I₂NO | [1][2][3][4] |
| Molecular Weight | 340.93 g/mol | [1][2][3][4] |
| IUPAC Name | 4-iodomorpholine;hydroiodide | [1][4] |
| Synonyms | N-Iodomorpholinium iodide, Morpholine-iodide adduct | [2][5] |
| Appearance | Solid crystalline material | [1][2] |
| Melting Point | 92-96 °C | [1][2] |
| InChI Key | NZOIUCVTBFWRCS-UHFFFAOYSA-N | [1][2][4] |
Molecular and Electronic Structure
The structural framework of this compound is centered on the saturated six-membered morpholine heterocycle, which contains both nitrogen and oxygen atoms.[1] This foundational ring system dictates the compound's overall geometry and reactivity.
The Morpholine Ring Conformation
X-ray crystallographic studies have confirmed that the morpholine ring in this compound adopts a stable chair conformation, analogous to cyclohexane.[1] This arrangement minimizes steric strain and torsional strain, with the nitrogen and oxygen atoms situated at opposing vertices of the ring.[1]
The Nitrogen-Iodine (N-I) Halogen Bond
The defining feature of this molecule is the bond between the sp³-hybridized nitrogen atom of the morpholine ring and an iodine atom. This N-I bond is relatively weak and polarized, rendering the iodine atom electrophilic (I⁺).[1] This electrophilicity is the basis for the compound's function as an iodinating agent.[1]
The interaction can be described within the framework of a three-center, four-electron bond, a concept often used to describe hypercoordinated systems like halonium ions.[6] The N-I bond is a form of halogen bond, a highly directional, noncovalent interaction between an electrophilic halogen and a Lewis base. In the solid state, the [N–I–N]⁺ framework in related compounds is often linear and symmetrical, arising from a delicate balance of electrostatic and orbital contributions.[6] The N-Iodomorpholine cation interacts with the iodide anion (I⁻) to form the stable salt.
Caption: Molecular structure of this compound.
Synthesis and Formation
The synthesis of this compound is a straightforward and well-documented procedure that exemplifies a direct functionalization pathway.[1]
Synthesis Pathway: Charge-Transfer Complex Formation
The primary method involves the direct reaction of morpholine with molecular iodine (I₂), typically in an alcoholic solvent like methanol at room temperature.[1] This reaction proceeds through the formation of a charge-transfer complex between the electron-donating nitrogen atom of morpholine and the electron-accepting iodine molecule.[7][8] This interaction is a classic example of an n-sigma type donor-acceptor complex.[7]
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of this compound.
Rationale: The use of methanol as a solvent facilitates the dissolution of both reactants and allows for the precipitation of the product salt. The 1:1 molar ratio is stoichiometric for the formation of the complex. The reaction is typically exothermic and proceeds readily at room temperature without the need for heating or catalysts.
Step-by-Step Methodology:
-
Preparation: In a fume hood, dissolve 10 mmol of morpholine (e.g., 0.87 mL) in 40 mL of methanol in an Erlenmeyer flask.[1]
-
Reaction: To the stirred morpholine solution, add 10 mmol of iodine (e.g., 2.54 g) portion-wise at room temperature.[1]
-
Observation: A precipitate will form as the charge-transfer complex is generated.
-
Completion: Continue stirring the mixture for a designated period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting crystalline solid under vacuum to yield this compound.
Structural Elucidation and Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic and crystallographic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.
Caption: Workflow for the structural characterization of NIMH.
Spectroscopic Analysis
Spectroscopic methods are crucial for confirming the molecular structure in solution and verifying its molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the integrity of the morpholine ring.[1] The proton NMR spectrum shows characteristic signals for the methylene protons adjacent to the nitrogen and oxygen atoms, with chemical shifts and coupling patterns consistent with the chair conformation.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum shows a molecular ion peak corresponding to the calculated molecular weight.[1] The fragmentation pattern provides further structural evidence, often showing characteristic losses of iodine atoms and fragments of the morpholine ring.[1]
| Spectroscopic Data | Observation | Inference |
| ¹H NMR | Signals for methylene protons (CH₂) adjacent to N and O. | Confirms the morpholine heterocyclic framework.[1] |
| ¹³C NMR | Signals for the two distinct carbon environments in the morpholine ring. | Supports the presence and symmetry of the morpholine ring.[1] |
| Mass Spec (HRMS) | Molecular ion peak at m/z ≈ 340.93. | Confirms the molecular formula C₄H₉I₂NO.[1] |
| Fragmentation pattern showing loss of iodine and morpholine fragments. | Provides additional structural validation.[1] |
Reactivity and Applications Derived from Structure
The molecular structure of this compound is directly responsible for its utility in organic synthesis. The weak, polarized N-I bond makes it an excellent electrophilic iodinating agent.[1] It is used to introduce iodine into a wide range of organic molecules, including the iodination of ethynyl compounds to form iodoalkynes and the synthesis of iodo-1,4-naphthoquinones, which are precursors to biologically active molecules.[2][9] The compound's ability to act as a convenient and solid source of electrophilic iodine makes it a valuable tool in the synthesis of complex molecular architectures and pharmaceutical intermediates.[1][2]
Conclusion
The molecular structure of this compound is characterized by a stable chair-conformation morpholine ring and a reactive, electrophilic nitrogen-iodine bond, stabilized as a hydriodide salt. This structure has been unequivocally confirmed by spectroscopic and crystallographic data. The inherent weakness and polarization of the N-I bond are the critical features that define its role as a potent iodinating agent in modern organic synthesis. A thorough understanding of this structure-function relationship is paramount for its effective application in research and development.
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The Versatile Reagent: A Deep Dive into Electrophilic Iodination with N-Iodomorpholine Hydriodide
Foreword: The Enduring Quest for Selective and Efficient Iodination
In the landscape of modern organic synthesis, the introduction of iodine into molecular frameworks remains a cornerstone for unlocking novel reactivity and accessing high-value compounds. Iodinated organic molecules are pivotal intermediates in pharmaceuticals, agrochemicals, and functional materials, primarily due to the unique characteristics of the carbon-iodine bond. Its relatively low bond dissociation energy and the high polarizability of iodine render it an excellent leaving group in a myriad of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck couplings. The quest for reagents that can deliver iodine to a substrate in a controlled, selective, and efficient manner is, therefore, a continuous endeavor in chemical research. Among the arsenal of available iodinating agents, N-Iodomorpholine hydriodide (NIMH) has emerged as a compelling choice, offering a unique balance of reactivity, stability, and handling properties. This guide provides an in-depth technical exploration of NIMH, from its fundamental principles to its practical applications, designed for the discerning researcher and process development professional.
Understanding this compound (NIMH): A Reagent Profile
This compound is a stable, crystalline solid with the chemical formula C₄H₉I₂NO.[1] It is formally an adduct of morpholine and two equivalents of iodine, existing as a salt-like complex. This structure confers upon NIMH a unique set of properties that distinguish it from other N-iodo reagents.
Synthesis and Physicochemical Properties
The preparation of NIMH is straightforward and can be accomplished through the direct reaction of morpholine with molecular iodine.[2] A common laboratory-scale synthesis involves the addition of iodine to a solution of morpholine in a suitable solvent, such as methanol, at room temperature.[2] The product precipitates from the solution and can be isolated by filtration.
| Property | Value | Reference |
| CAS Number | 120972-13-6 | |
| Molecular Formula | C₄H₉I₂NO | |
| Molecular Weight | 340.93 g/mol | |
| Appearance | Solid | |
| Melting Point | 92-96 °C | |
| Storage Temperature | 2-8°C |
The Source of Electrophilic Iodine: Mechanistic Considerations
The reactivity of NIMH as an electrophilic iodinating agent stems from the polarized N-I bond. The electron-withdrawing nature of the oxygen atom in the morpholine ring, coupled with the electronegativity of the nitrogen atom, renders the iodine atom electron-deficient and thus, electrophilic.
The hydriodide counterion also plays a crucial role in the reactivity of NIMH. It can act as a source of iodide ions, which can influence the reaction equilibrium and, in some cases, participate in the reaction mechanism. The overall electrophilic iodination process can be conceptualized as the transfer of an iodonium ion (I⁺) equivalent from the NIMH complex to a nucleophilic substrate.
Applications in Electrophilic Iodination: A Substrate-Centric Approach
NIMH has demonstrated its utility in the iodination of a variety of organic substrates. Its reactivity can be tuned by the choice of reaction conditions, allowing for selective transformations.
Iodination of Alkynes: A Gateway to Functionalized Alkenes
The iodination of terminal alkynes is a particularly valuable transformation, as the resulting iodoalkynes are versatile building blocks in organic synthesis. NIMH has been successfully employed for this purpose, for instance, in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to furnish the corresponding (4-(iodoethynyl)phenyl)diphenylphosphine oxide. This transformation is a key step in the synthesis of more complex molecules.
Diagram: Proposed Mechanism for Alkyne Iodination
Caption: Proposed mechanism of alkyne iodination using NIMH.
Iodination of Aromatic Compounds: Synthesis of Aryl Iodides
Aryl iodides are of paramount importance in cross-coupling chemistry. While the direct iodination of arenes using NIMH is less documented than with other reagents like N-iodosuccinimide (NIS), the principles of electrophilic aromatic substitution suggest its applicability, particularly for electron-rich aromatic systems. The reactivity of the arene and the reaction conditions, such as the presence of an acid catalyst, would be critical factors in achieving successful iodination.
Iodination of Alkenes: Formation of Iodo-functionalized Alkanes
The addition of iodine to alkenes is a classic electrophilic reaction. While elemental iodine can be used, its addition is often reversible.[3] Reagents like NIMH can offer a more controlled and irreversible source of electrophilic iodine. The reaction is expected to proceed through a cyclic iodonium ion intermediate, which is then opened by a nucleophile. The nature of the nucleophile (e.g., the hydriodide counterion or a solvent molecule) will determine the final product. While specific protocols for alkene iodination using NIMH are not as prevalent in the literature as those for NIS, the underlying principles are similar.[4][5]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how NIMH can be synthesized and utilized. Researchers should always perform a thorough risk assessment before conducting any new experiment.
Synthesis of this compound
Materials:
-
Morpholine
-
Iodine
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in methanol.
-
Slowly add a solution of iodine (1.0 equivalent) in methanol to the morpholine solution at room temperature with continuous stirring.[2]
-
A precipitate will form upon addition of the iodine solution.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the solid product under vacuum to obtain this compound.
General Procedure for the Iodination of a Terminal Alkyne
Materials:
-
Terminal Alkyne
-
This compound
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the terminal alkyne (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodoalkyne.
Safety and Handling: A Prudent Approach
This compound is classified as an irritant.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. Store NIMH in a cool, dry, and dark place to prevent decomposition.
Comparative Analysis: NIMH vs. N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is arguably the most widely used N-iodo reagent for electrophilic iodination.[6][7][8] A comparison between NIMH and NIS is therefore instructive for reagent selection.
| Feature | This compound (NIMH) | N-Iodosuccinimide (NIS) |
| Reactivity | Generally considered a milder iodinating agent. | More reactive and widely applicable, especially for less reactive substrates.[6] |
| Byproducts | Morpholine hydriodide. | Succinimide. |
| Solubility | Soluble in polar solvents. | Soluble in many common organic solvents.[7] |
| Cost | Can be readily prepared in the lab from inexpensive starting materials. | Commercially available, but can be more expensive. |
| Handling | Stable solid, but should be stored properly. | Stable solid, but can be light-sensitive.[8] |
The choice between NIMH and NIS will ultimately depend on the specific requirements of the reaction, including the reactivity of the substrate, the desired selectivity, and cost considerations. For highly activated substrates or when a milder reagent is preferred to avoid side reactions, NIMH can be an excellent choice.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for electrophilic iodination. Its ease of preparation, stability, and moderate reactivity make it a useful tool in the synthetic chemist's arsenal. While its applications in the iodination of alkynes and certain activated systems are established, further exploration of its reactivity with a broader range of substrates, particularly arenes and alkenes, is warranted. The development of catalytic systems that enhance the reactivity and selectivity of NIMH could further expand its utility. As the demand for efficient and selective methods for the synthesis of iodinated compounds continues to grow, this compound is poised to play an increasingly important role in both academic research and industrial applications.
References
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Organic & Biomolecular Chemistry - RSC Publishing. [Link]
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Troll, T. The addition of iodine to alkenes is of very limited preparative value. The addition of iodine is less exothermic than. [Link]
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ResearchGate. An improved synthesis of iodohydrins from alkenes | Request PDF. [Link]
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MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
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YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
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NIH. Selective C–H Iodination of (Hetero)arenes - PMC. [Link]
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NIH. This compound | C4H9I2NO | CID 50918015 - PubChem. [Link]
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PubMed. Electrophilic monoiodination of terminal alkenes. [Link]
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
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Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution. [Link]
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ResearchGate. A Convenient Procedure for the Iodination of Arenes. [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
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Grokipedia. N -Iodosuccinimide. [Link]
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N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
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MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]
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An In-depth Technical Guide to the Stability and Decomposition of N-Iodomorpholine Hydriodide
This guide provides a comprehensive technical overview of the stability and decomposition profile of N-Iodomorpholine Hydriodide (NIMH). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the safe and effective use of this potent iodinating agent.
Executive Summary
This compound is a valuable reagent in organic synthesis, prized for its role as an electrophilic iodinating agent.[1] However, the inherent reactivity that makes it useful also renders it susceptible to degradation. The central feature governing its stability is the relatively weak nitrogen-iodine (N-I) bond. This guide delineates the critical factors—temperature, light, and moisture—that influence its stability, outlines probable decomposition pathways, and provides robust methodologies for its analysis and handling. Understanding these characteristics is paramount for ensuring reaction reproducibility, maintaining reagent purity, and ensuring laboratory safety.
Chemical Structure and Intrinsic Reactivity
This compound (C₄H₉I₂NO) is the hydriodide salt of N-iodomorpholine.[1] The molecule consists of a saturated morpholine ring where the nitrogen atom is covalently bonded to an iodine atom, forming a N-iodopolyammonium iodide structure. This N-I bond is polarized and relatively labile, making the iodine atom electrophilic and ready for transfer to a nucleophilic substrate.[1] This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability. The presence of the hydriodide counter-ion contributes to its salt-like properties and influences its solubility and hygroscopicity.[1]
Critical Factors Governing the Stability of NIMH
The stability of NIMH is not absolute and is significantly influenced by environmental conditions. Evidence from analogous N-iodo compounds, such as N-Iodosuccinimide (NIS), and supplier storage recommendations strongly suggest a multi-faceted sensitivity.[2][3]
Thermal Stability
Elevated temperature is a primary catalyst for the decomposition of NIMH. The recommended storage temperature of 2-8°C underscores its thermal lability. Thermal energy can induce homolytic cleavage of the N-I bond, initiating a cascade of radical reactions.
-
Causality: Increased kinetic energy directly challenges the N-I bond energy, leading to its fragmentation. The melting point of 92-96°C represents an upper limit where the compound exists as a solid, beyond which decomposition accelerates significantly.
-
Field Insight: The common practice of generating NIMH in-situ for immediate use in a reaction is a direct response to its limited thermal stability, preventing the need for storage of the potentially unstable isolated agent.[1]
Photostability
Exposure to light, particularly in the UV spectrum, is detrimental to the stability of NIMH. The energy from photons can be readily absorbed by the molecule, promoting the homolytic cleavage of the N-I bond to generate radical intermediates.
-
Causality: Similar to thermal degradation, photochemical energy provides the activation energy needed to break the N-I bond. This is a common characteristic of many organoiodine compounds.
-
Best Practice: NIMH should always be stored in amber or opaque containers to prevent light exposure.[3] Experimental manipulations should be performed in a timely manner, avoiding prolonged exposure to direct laboratory light.
Hygroscopicity and Hydrolytic Stability
NIMH is sensitive to moisture. As a salt, it can attract atmospheric water. While the morpholine ring itself is relatively stable, the N-I bond can be susceptible to hydrolysis, and the presence of water can facilitate decomposition reactions.[4][5]
-
Causality: Water can act as a nucleophile, potentially attacking the electrophilic iodine or the adjacent nitrogen. Furthermore, absorbed moisture can create an acidic microenvironment (due to the hydriodide salt) that may accelerate degradation.
-
Handling Protocol: Handling should occur in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen, argon). Containers should be sealed tightly immediately after use.[2][3]
Decomposition Pathways and Products
While specific studies detailing the full decomposition profile of NIMH are not prevalent, logical pathways can be inferred from its structure and the behavior of related N-iodo compounds. The primary event is the cleavage of the N-I bond.
Proposed Decomposition Mechanism
The decomposition likely initiates via homolytic cleavage of the N-I bond, especially under thermal or photolytic stress, yielding a morpholinyl radical and an iodine radical. These highly reactive species can then undergo several subsequent reactions.
Caption: Proposed primary decomposition pathway for NIMH.
The morpholinyl radical can abstract a hydrogen atom from another molecule to form morpholine. Two iodine radicals can combine to form molecular iodine (I₂), which is often observed as a purplish or brown discoloration in degraded samples. In the presence of oxygen and heat, further oxidation can lead to the formation of nitrogen oxides and other degradation products.[6]
Anticipated Decomposition Products:
-
Morpholine: Formed from the stabilization of the morpholinyl radical.
-
Molecular Iodine (I₂): Result of the combination of two iodine radicals.
-
Hydrogen Iodide (HI): Already present as the counter-ion, its concentration may increase.
-
Oxides of Nitrogen (NOx): Under oxidative conditions at high temperatures.[6]
-
Water: May be present from atmospheric moisture or as a reaction byproduct.
Analytical Methodologies for Stability Assessment
To effectively monitor the stability of NIMH, a validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its specificity and sensitivity.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can separate the intact NIMH from its primary non-volatile degradation product, morpholine, and potentially other impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both the polar morpholine and the parent NIMH are eluted with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 220 nm | Wavelength suitable for detecting the involved chromophores. |
| Injection Vol. | 10 µL | Standard injection volume. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to establish the decomposition pathways and validate the analytical method's stability-indicating nature.
Caption: Workflow for a forced degradation study of NIMH.
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve NIMH in acetonitrile to prepare a 1 mg/mL stock solution.
-
Application of Stress:
-
Control: Dilute an aliquot of the stock solution immediately for analysis.
-
Thermal: Place a sealed vial of the stock solution in a 60°C oven for 24 hours.
-
Photolytic: Expose a vial of the stock solution to a photostability chamber compliant with ICH Q1B guidelines.
-
Hydrolytic: Treat aliquots of the stock solution with 0.1 M HCl and 0.1 M NaOH at room temperature for 8 hours, then neutralize.
-
Oxidative: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 8 hours.
-
-
Sample Analysis: After the designated stress period, dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and inject them into the HPLC system.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Peak purity analysis of the parent peak and the appearance of new peaks will confirm that the method is stability-indicating.
Recommended Handling and Storage Procedures
Based on the chemical nature of NIMH, the following procedures are mandatory to preserve its quality and ensure safety.
-
Storage: Store containers in a refrigerator at 2-8°C. The storage area should be dry and well-ventilated.
-
Protection from Environment: Always protect the compound from light by using amber vials or by wrapping containers in aluminum foil.[2][3] Protect from moisture by keeping containers tightly sealed and using a dry, inert atmosphere for transfers.[2]
-
Personal Protective Equipment (PPE): Due to its classification as an irritant (skin, eye, and respiratory), appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All handling of the solid should be performed in a chemical fume hood.[3]
-
Disposal: Dispose of NIMH and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent but sensitive chemical reagent. Its stability is critically dependent on maintaining controlled storage conditions, specifically low temperature and exclusion of light and moisture. The primary decomposition route involves the cleavage of the N-I bond, leading to the formation of morpholine and molecular iodine, among other potential byproducts. Adherence to the stringent handling, storage, and analytical protocols outlined in this guide will ensure the reagent's integrity, leading to more reliable and reproducible synthetic outcomes and a safer laboratory environment.
References
-
ataman kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Methodological & Application
Application Note: N-Iodomorpholine Hydriodide for the Selective Iodination of Terminal Alkynes
Introduction: The Strategic Value of Iodoalkynes and N-Iodomorpholine Hydriodide
In the landscape of pharmaceutical development and advanced materials science, 1-iodoalkynes stand out as exceptionally versatile synthetic building blocks. Their utility is primarily anchored in the reactivity of the carbon-iodine bond, which serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-couplings.[1][2] The synthesis of these intermediates, therefore, is a critical step in the construction of complex molecular architectures.
Historically, the iodination of terminal alkynes has been approached with various reagents, each with its own set of advantages and drawbacks.[2] this compound (NIMH), a stable, crystalline solid, has emerged as a highly effective and convenient electrophilic iodinating agent.[3] This application note provides a detailed examination of NIMH, its mechanism of action, and a robust, validated protocol for the selective iodination of terminal alkynes, tailored for researchers in organic synthesis and drug development.
Reagent Profile: this compound (NIMH)
This compound is a charge-transfer complex of morpholine and iodine, presenting as a solid that is significantly easier to handle than volatile elemental iodine.[3][4] Its reactivity stems from the polarized and weakened N-I bond, which allows for the facile transfer of an electrophilic iodine atom ("I+") to a nucleophilic substrate.[3]
| Property | Value | Reference(s) |
| CAS Number | 120972-13-6 | [5] |
| Molecular Formula | C₄H₉I₂NO | [3] |
| Molecular Weight | 340.93 g/mol | [5] |
| Appearance | Solid crystalline material | [3] |
| Melting Point | 92-96 °C | [6] |
| Storage | 2-8°C, protected from light and moisture | [6] |
Advantages of NIMH:
-
Solid & Stable: As a solid, NIMH is easy to weigh and handle compared to liquid or gaseous reagents, enhancing experimental accuracy and safety.
-
Convenient Iodine Source: It serves as a ready source of electrophilic iodine, avoiding the need for strong oxidants or bases often required with other iodine sources like KI or NaI.[2]
-
High Selectivity: Particularly effective for the iodination of terminal alkynes activated by conjugation, such as arylacetylenes, yielding the desired 1-iodoalkyne with high selectivity.[4]
Critical Safety & Handling Protocols
This compound and its constituent components necessitate careful handling in a controlled laboratory environment.
-
Primary Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5][7]
-
Component Hazards: It is a complex of morpholine, iodine, and hydrogen iodide (HI). HI is a strong, corrosive acid capable of causing severe burns, while iodine is a known irritant.[3][8] Morpholine is a flammable and toxic liquid.[9]
-
Required PPE: All manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[3]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for halogenated organic compounds.
Mechanism of Electrophilic Iodination
The iodination of a terminal alkyne with NIMH is an electrophilic substitution reaction. The π-system of the alkyne's carbon-carbon triple bond acts as the nucleophile, attacking the electrophilic iodine atom of the NIMH complex. The morpholine moiety serves as a leaving group, which is subsequently protonated by the liberated proton from the alkyne, forming morpholine hydroiodide as a byproduct. This direct and base-free pathway is particularly efficient for aryl-substituted alkynes where the aromatic ring enhances the nucleophilicity of the alkyne.
Figure 1: Proposed mechanism for the iodination of a terminal alkyne using NIMH.
Application Protocol: Synthesis of 1-Iodo-2-phenylethyne
This protocol details the synthesis of 1-iodo-2-phenylethyne from phenylacetylene using this compound. This reaction serves as a reliable model for the iodination of various aryl-substituted terminal alkynes.
Materials & Equipment
| Reagents & Solvents | Equipment |
| Phenylacetylene (≥98%) | Round-bottom flask (50 mL) with stir bar |
| This compound (97%) | Reflux condenser & heating mantle |
| Dichloromethane (DCM, anhydrous) | Separatory funnel (100 mL) |
| Sodium thiosulfate (Na₂S₂O₃) | Rotary evaporator |
| Sodium bicarbonate (NaHCO₃) | Glass funnel & filter paper |
| Brine (saturated NaCl solution) | Beakers & Erlenmeyer flasks |
| Magnesium sulfate (MgSO₄, anhydrous) | TLC plates (silica gel 60 F₂₅₄) |
| Silica gel for column chromatography | Glass column for chromatography |
| Hexanes / Ethyl Acetate (HPLC grade) | UV lamp for TLC visualization |
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of 1-iodo-2-phenylethyne.
Stoichiometry
| Component | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Phenylacetylene | 1.0 | 102.14 | 5.0 | 511 mg (0.52 mL) |
| This compound | 1.1 | 340.93 | 5.5 | 1.875 g |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (5.0 mmol, 0.52 mL). Dissolve the alkyne in 20 mL of anhydrous dichloromethane. Place the flask under an inert atmosphere (Nitrogen or Argon) and cool to 0°C in an ice bath.
-
Reagent Addition: While stirring vigorously, add this compound (5.5 mmol, 1.875 g) to the reaction mixture in small portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures efficient mixing.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Use 100% hexanes as the eluent. The product (1-iodo-2-phenylethyne) will have a higher Rf value than the starting phenylacetylene.
-
Work-up and Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask. Stir for 10 minutes until the dark color dissipates. Trustworthiness Note: The thiosulfate quench is critical for neutralizing any unreacted iodine species, preventing side reactions and simplifying purification.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine. Causality Note: The bicarbonate wash removes any acidic byproducts like HI, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with 100% hexanes to afford the pure 1-iodo-2-phenylethyne as a colorless to pale yellow oil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive NIMH (degraded by moisture/light).- Insufficient reaction time. | - Use fresh, properly stored NIMH.- Extend the reaction time and continue monitoring by TLC. |
| Significant Starting Material Remains | - Insufficient amount of NIMH. | - Ensure accurate weighing of reagents. Consider adding a slight excess (1.1-1.2 equiv.) of NIMH. |
| Formation of Di-iodo Adduct | - Reaction temperature too high.- Excess of NIMH. | - Maintain the reaction at room temperature or below.- Use the recommended stoichiometry (1.1 equiv.). |
| Complex Mixture of Products | - Impure starting materials.- Non-anhydrous solvent. | - Use purified phenylacetylene.- Ensure the use of dry solvent and an inert atmosphere to prevent side reactions. |
Conclusion
This compound is a robust and highly practical reagent for the selective iodination of terminal alkynes. Its solid nature and straightforward reactivity profile make it an excellent choice for synthesizing 1-iodoalkynes, which are crucial precursors in modern organic synthesis. The protocol detailed herein is scalable and provides a reliable pathway to access these valuable compounds with high purity and good yield, empowering researchers in the fields of medicinal chemistry and materials science.
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- Wikipedia. Vinyl iodide functional group.
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- C/D/N Isotopes. Safety Data Sheet - Morpholine.
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Application Notes and Protocols for the Synthesis of Iodo-1,4-Naphthoquinones using N-Iodomorpholine Hydriodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iodo-1,4-Naphthoquinones
Iodo-1,4-naphthoquinones are valuable synthetic intermediates in the field of medicinal chemistry and materials science. The introduction of an iodine atom onto the naphthoquinone scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This allows for the construction of complex molecular architectures with diverse biological activities. The 1,4-naphthoquinone core itself is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities. Consequently, efficient and reliable methods for the synthesis of iodo-1,4-naphthoquinones are of significant interest to the scientific community.
N-Iodomorpholine hydriodide has emerged as a practical and effective reagent for the direct iodination of various organic substrates, including the 1,4-naphthoquinone system.[2][3] This application note provides a comprehensive guide to the synthesis of iodo-1,4-naphthoquinones using this compound, detailing the underlying reaction mechanism, experimental protocols, and key considerations for successful synthesis.
Understanding the Reagent: this compound
This compound is a stable, solid reagent with the chemical formula C₄H₉I₂NO.[2][3][4] It serves as an electrophilic iodinating agent, where the nitrogen-iodine bond is polarized, rendering the iodine atom susceptible to nucleophilic attack.[2]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₉I₂NO |
| Molecular Weight | 340.93 g/mol [3][4] |
| Appearance | Solid[3] |
| Melting Point | 92-96 °C[3] |
| Storage | 2-8°C[3] |
Safety Precautions: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reaction Mechanism: The Iodination of 1,4-Naphthoquinone
The iodination of 1,4-naphthoquinone using this compound is believed to proceed via an electrophilic substitution pathway. The electron-rich double bond of the naphthoquinone ring acts as a nucleophile, attacking the electrophilic iodine of the this compound.
Caption: Proposed mechanism for the iodination of 1,4-naphthoquinone.
For unsubstituted 1,4-naphthoquinone, which is a deactivated alkene, an alternative mechanism has been proposed when using a morpholine-iodine complex.[1] This involves an initial Michael-like addition of morpholine to the quinone, followed by reaction of the resulting enolate with iodine.[1] Subsequent elimination of morpholine or iodide can lead to a mixture of products.[1] However, with the pre-formed this compound, the direct electrophilic attack is a plausible pathway.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 2-Iodo-1,4-naphthoquinone
This protocol is adapted from the synthesis using a morpholine-iodine complex and is expected to be effective with this compound.[1]
Materials:
-
1,4-Naphthoquinone
-
This compound
-
1,2-Dichloroethane (DCE)
-
Toluene
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 1,4-naphthoquinone (1.00 mmol, 158 mg).
-
Add 1,2-dichloroethane (10 mL) and heat the mixture to 60 °C under a nitrogen atmosphere to form a yellow solution.[1]
-
Add this compound (2.00 mmol, 682 mg) to the solution. The reaction mixture will turn red.
-
Heat the reaction mixture to reflux and maintain for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.[1]
-
Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with toluene to separate the desired 2-iodo-1,4-naphthoquinone from any potential morpholine-substituted byproducts.[1]
Expected Outcome:
The product, 2-iodo-1,4-naphthoquinone, is typically obtained as bright-orange crystals with a melting point of 119-120 °C.[1]
Caption: General workflow for the synthesis of 2-iodo-1,4-naphthoquinone.
Protocol 2: Synthesis of 2-Hydroxy-3-iodo-1,4-naphthoquinone (from Lawsone)
This protocol is for the iodination of lawsone (2-hydroxy-1,4-naphthoquinone), an activated naphthoquinone derivative.[1]
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Distilled water
-
25% Phosphoric acid (H₃PO₄)
-
Glacial acetic acid (for recrystallization, optional)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Vacuum desiccator
Procedure:
-
In an Erlenmeyer flask, prepare a mixture of lawsone (1.00 mmol, 174 mg) and potassium carbonate (3.00 mmol, 420 mg) in distilled water (10 mL).[1]
-
Stir the dark red solution at room temperature.
-
Add this compound (1.25 mmol, 426 mg) in small portions over a period of 2 hours.[1]
-
Continue stirring at room temperature for an additional hour.
-
Filter the reaction mixture to remove any solids.
-
Cool the filtrate in an ice bath and acidify with 25% phosphoric acid until the pH is approximately 2.[1]
-
Allow the mixture to stand for 10-60 minutes to allow for the precipitation of the product.
-
Collect the bright yellow precipitate by vacuum filtration and wash with cold distilled water.[1]
-
Dry the product under vacuum overnight. The product is typically of high purity (>98%), but can be further purified by recrystallization from glacial acetic acid.[1]
Expected Outcome:
2-Hydroxy-3-iodo-1,4-naphthoquinone is obtained as a bright yellow solid with a melting point of 177-179 °C.[1]
Data Summary and Characterization
The following table summarizes key data for the starting materials and expected products.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | Yellow solid | 124–125 |
| Lawsone | C₁₀H₆O₃ | 174.15 | Yellow solid | 192–195 |
| 2-Iodo-1,4-naphthoquinone | C₁₀H₅IO₂ | 284.05 | Bright-orange crystals | 119–120[1] |
| 2-Hydroxy-3-iodo-1,4-naphthoquinone | C₁₀H₅IO₃ | 300.05 | Bright yellow solid | 177–179[1] |
Characterization of the final products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.
Applications in Drug Development
The synthesized iodo-1,4-naphthoquinones are valuable precursors for the development of novel therapeutic agents. The carbon-iodine bond can be readily utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, leading to the creation of libraries of novel 1,4-naphthoquinone derivatives.[1] These derivatives can then be screened for a wide range of biological activities, including but not limited to:
-
Anticancer agents: Many 1,4-naphthoquinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: The naphthoquinone scaffold is a key component of many natural and synthetic compounds with antibacterial and antifungal properties.
-
Antiparasitic agents: Iodo-1,4-naphthoquinones can serve as building blocks for the synthesis of compounds with activity against parasites such as Plasmodium falciparum (malaria).
The ability to readily diversify the 1,4-naphthoquinone core through the iodinated intermediate makes this compound a valuable tool in the drug discovery and development pipeline.
References
-
Perez, A. L., Lamoureux, G., & Herrera, A. (2004). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex. Synthetic Communications, 34(18), 3389-3397. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Electrophilic halogenation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
Application Notes & Protocols for Iodination with N-Iodomorpholine Hydriodide
Introduction: The Role of N-Iodomorpholine Hydriodide in Modern Synthesis
This compound (NIMH), also known as N-Iodomorpholinium iodide, is a stable, crystalline solid that serves as a potent and reliable electrophilic iodinating agent in organic synthesis.[1] Structurally, it is an adduct of morpholine and iodine, with the chemical formula C₄H₉I₂NO.[1] First synthesized in 1943, its utility has expanded significantly, finding applications in the synthesis of pharmaceutical intermediates and complex molecular architectures.[1]
This document provides a comprehensive guide to the properties, mechanism, and practical application of NIMH for iodination reactions. Unlike molecular iodine (I₂), which often requires an activating agent or oxidant due to its low electrophilicity, NIMH provides a readily available source of electrophilic iodine (I⁺).[1][2] This makes it a valuable tool for researchers seeking efficient and selective methods for creating carbon-iodine bonds, which are crucial reactive handles for subsequent functional group interconversions and cross-coupling reactions.[2][3]
This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful implementation of NIMH in the laboratory.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the reagent's efficacy and laboratory safety. NIMH should be stored in amber glass containers under an inert atmosphere at 2-8°C to maintain its quality.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 120972-13-6 | [1][4][5] |
| Molecular Formula | C₄H₉I₂NO | [1][4][5] |
| Molecular Weight | 340.93 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 92-96 °C | [4][6] |
| Storage Temperature | 2-8°C | [1][4] |
| InChI Key | NZOIUCVTBFWRCS-UHFFFAOYSA-N | [4] |
Safety & Handling
This compound is classified as an irritant.[5] The hydriodide component suggests that it can release hydrogen iodide (HI), a strong and corrosive acid.[1][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.[1][8]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Data aggregated from GHS classifications.[5][8]
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7][8]
In all cases of exposure, seek immediate medical attention.[8]
Mechanism of Action: Electrophilic Iodination
NIMH functions as an electrophilic iodinating agent due to the polarized N-I bond.[1] The nitrogen atom of the morpholine ring withdraws electron density from the iodine atom, making it susceptible to nucleophilic attack. This allows for the transfer of a positively charged iodine species (I⁺) to an electron-rich substrate, such as an activated aromatic ring, an alkyne, or an enol/enolate.[1]
The general mechanism for the electrophilic iodination of an aromatic compound (Ar-H) is a classic electrophilic aromatic substitution (EAS) pathway.
Caption: General mechanism of electrophilic aromatic iodination using NIMH.
The reaction proceeds in two main steps:
-
Attack by the Nucleophile: The electron-rich substrate attacks the electrophilic iodine of NIMH, breaking the N-I bond and forming a new C-I bond. In the case of aromatic substrates, this leads to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.[9]
-
Deprotonation: A weak base, often the morpholine released in the first step, removes a proton from the intermediate, restoring aromaticity and yielding the final iodinated product.[9]
Synthesis and In-Situ Generation of NIMH
While commercially available, NIMH can be readily synthesized in the laboratory. An advanced protocol involves its generation in-situ, which avoids the need to isolate the reagent and can improve reaction efficiency.[1]
Protocol for Laboratory Synthesis of NIMH
This protocol is based on the direct reaction between morpholine and molecular iodine.[1]
Caption: Workflow for the laboratory synthesis of this compound.
Materials:
-
Morpholine (0.87 mL, 10 mmol)
-
Iodine (2.54 g, 10 mmol)
-
Methanol (40-50 mL)
-
Stirring plate and stir bar
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
In a flask, dissolve 10 mmol of morpholine in 40 mL of methanol at room temperature.[1]
-
In a separate flask, dissolve 10 mmol of iodine in a minimal amount of methanol.
-
Slowly add the iodine solution to the morpholine solution with continuous stirring.
-
Continue stirring the mixture at room temperature. The reaction time typically ranges from 2 to 8 hours, during which a precipitate will form.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound. Expected yields are typically in the range of 85-90%.[1]
The N-Iodomorpholinium Iodide (NIMI) In-Situ Methodology
A highly efficient alternative is the in-situ generation of NIMH directly in the reaction vessel containing the substrate.[1] This strategy, termed the NIMI methodology, eliminates the need for isolation and storage of the iodinating agent.[1]
Principle: Morpholine and molecular iodine are added directly to the reaction mixture containing the substrate to be iodinated. The NIMH forms in-situ and immediately reacts with the substrate. This approach often leads to higher yields and simpler procedures.
Application Protocols
The following protocols detail the use of NIMH for common iodination reactions.
Protocol 1: Iodination of Activated Aromatic Compounds
This protocol is suitable for electron-rich aromatic and heteroaromatic compounds.
Materials & Reagents:
-
Activated Aromatic Substrate (e.g., Anisole, Acetanilide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Sodium thiosulfate solution (10% aqueous)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the aromatic substrate in the chosen solvent, add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the iodoarene.
Table 3: Troubleshooting for Aromatic Iodination
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Substrate is not sufficiently activated. | Consider gentle heating (40-50°C). For very unreactive substrates, a stronger iodinating system may be needed. |
| Formation of Di-iodinated Products | Excess iodinating agent or highly activated substrate. | Use a lower stoichiometry of NIMH (e.g., 1.05 eq). Add the NIMH solution slowly to the substrate solution. |
| Dark-colored Reaction Mixture | Decomposition of the reagent or side reactions. | Ensure the starting materials are pure and the solvent is dry. Run the reaction under an inert atmosphere (N₂ or Ar). |
Protocol 2: Iodination of Terminal Alkynes
NIMH is effective for the synthesis of iodoalkynes, which are valuable precursors in cross-coupling chemistry.[1]
Materials & Reagents:
-
Terminal Alkyne (e.g., (4-ethynylphenyl)diphenylphosphine oxide) (1.0 eq)
-
This compound (1.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
-
Base (optional, e.g., K₂CO₃, Et₃N) for acid-sensitive substrates.
Procedure:
-
Dissolve the terminal alkyne in the appropriate solvent in a round-bottom flask.
-
Add this compound to the solution. If a base is required, add it at this stage.
-
Stir the mixture at room temperature until TLC analysis indicates full consumption of the starting material.
-
Work up the reaction as described in Protocol 5.1 (quenching, extraction, drying).
-
Purify the resulting iodoalkyne by column chromatography.
Protocol 3: α-Iodination of Ketones
This protocol allows for the regioselective iodination at the α-position of a ketone via its enol or enolate form.
Materials & Reagents:
-
Ketone (e.g., Acetophenone) (1.0 eq)
-
This compound (1.2 eq)
-
Solvent (e.g., Methanol, Acetic Acid)
-
Catalyst (optional, e.g., a catalytic amount of acid like TFA or a base like pyridine).
Procedure:
-
Dissolve the ketone in the chosen solvent.
-
If using a catalyst to promote enolization, add it to the mixture.
-
Add this compound and stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Perform an aqueous work-up as detailed in Protocol 5.1.
-
Purify the α-iodoketone product, typically via column chromatography. Note that α-haloketones can be lachrymatory and should be handled with care.
Conclusion
This compound is a versatile, efficient, and user-friendly reagent for a wide range of electrophilic iodination reactions. Its stability, ease of handling, and the ability to be generated in-situ make it a superior alternative to other iodinating agents for many applications. The protocols provided herein offer a solid foundation for researchers to incorporate NIMH into their synthetic strategies for preparing valuable iodinated intermediates in pharmaceutical and materials science research.
References
-
Fiveable. Aromatic Iodination Definition. Retrieved from Fiveable website. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from Master Organic Chemistry website. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal website. [Link]
-
MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from MDPI website. [Link]
-
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from Chemistry LibreTexts website. [Link]
-
PubChem. This compound | C4H9I2NO. Retrieved from PubChem website. [Link]
-
Taiyo Nippon Sanso. (2022). Safety Data Sheet. Retrieved from Taiyo Nippon Sanso website. [Link]
-
Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal website. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing website. [Link]
-
Chemdad. This compound. Retrieved from Chemdad website. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from Angene Chemical website. [Link]
-
Organic Chemistry Portal. Iodoketone synthesis by iodination. Retrieved from Organic Chemistry Portal website. [Link]
-
ACS GCI Pharmaceutical Roundtable. Iodination. Retrieved from Wordpress website. [Link]
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- 4. N-碘吗啉 氢碘酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Synthesis of Phosphine Oxide-Iodotriazole Hybrids Using N-Iodomorpholine Hydriodide: An Application and Protocol Guide
Introduction: The Strategic Value of Phosphine Oxide-Iodotriazole Hybrids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Phosphine oxides have emerged as a compelling functional group in drug design, largely due to their exceptional chemical stability and unique stereoelectronic profile.[1] The tetrahedral phosphorus center, coupled with the potent hydrogen bond accepting capability of the phosphoryl oxygen, offers a three-dimensional array of vectors for molecular elaboration.[1] This structural feature can lead to significant improvements in aqueous solubility, metabolic stability, and target binding affinity, as exemplified by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which features a critical dimethylphosphine oxide moiety.[1]
Concurrently, the 1,2,3-triazole core, particularly when substituted with iodine, represents a highly versatile connective hub. The iodo-substituted triazole is not merely a passive linker; it is an active participant in molecular recognition, capable of forming potent halogen bonds, and serves as a versatile handle for further chemical diversification through cross-coupling reactions.[2] The amalgamation of these two pharmacophorically-rich motifs—the phosphine oxide and the iodotriazole—yields hybrid molecules of considerable interest to researchers in drug development. These hybrids offer the potential for multipoint target engagement and finely-tuned pharmacokinetic profiles.
This guide provides a detailed protocol for the synthesis of phosphine oxide-iodotriazole hybrids, leveraging the efficacy of N-Iodomorpholine hydriodide as a mild and selective iodinating agent for the key alkyne precursor.
Mechanistic Rationale: A Two-Stage Synthetic Strategy
The synthesis of phosphine oxide-iodotriazole hybrids is elegantly achieved through a two-stage process. This strategy hinges on the initial preparation of an iodinated alkyne-phosphine oxide intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Stage 1: Iodination of the Terminal Alkyne
The first stage involves the electrophilic iodination of a terminal alkyne bearing a phosphine oxide group. While various iodinating agents can be employed, this compound presents a safe and effective option.[3][4] The reaction mechanism is believed to proceed through the formation of an electrophilic iodine species, which then reacts with the terminal alkyne to yield the corresponding 1-iodoalkyne. The choice of a mild base can be crucial in facilitating the deprotonation of the terminal alkyne, thereby enhancing its nucleophilicity towards the iodine source.[3]
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The second stage is the renowned CuAAC, a cornerstone of "click chemistry".[5] The 1-iodoalkyne-phosphine oxide intermediate readily undergoes cycloaddition with an organic azide in the presence of a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate.[6] This intermediate then reacts with the azide in a stepwise fashion, ultimately leading to the formation of the 1,4-disubstituted 5-iodo-1,2,3-triazole ring system. The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction.[7]
Experimental Workflow
The overall experimental workflow is a sequential two-step process, as illustrated below.
Caption: A two-stage workflow for the synthesis of phosphine oxide-iodotriazole hybrids.
Detailed Experimental Protocols
Protocol 1: Synthesis of (4-(Iodoethynyl)phenyl)diphenylphosphine Oxide
This protocol outlines the iodination of the terminal alkyne precursor using this compound.
Materials:
-
(4-Ethynylphenyl)diphenylphosphine oxide
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of (4-ethynylphenyl)diphenylphosphine oxide (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-(iodoethynyl)phenyl)diphenylphosphine oxide.
Protocol 2: Synthesis of a Representative Phosphine Oxide-Iodotriazole Hybrid
This protocol describes the copper(I)-catalyzed cycloaddition of the iodinated intermediate with benzyl azide.
Materials:
-
(4-(Iodoethynyl)phenyl)diphenylphosphine oxide (1.0 eq)
-
Benzyl azide (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve (4-(iodoethynyl)phenyl)diphenylphosphine oxide (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Add TBTA (0.1 eq) followed by copper(I) iodide (0.1 eq) to the solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure phosphine oxide-iodotriazole hybrid.
Data Summary and Expected Characterization
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a representative hybrid, such as ((1-benzyl-5-iodo-1H-1,2,3-triazol-4-yl)phenyl)diphenylphosphine oxide.
| Parameter | Stage 1: Iodination | Stage 2: CuAAC |
| Key Reagents | This compound, K₂CO₃ | Benzyl azide, CuI, TBTA |
| Solvent | Acetone | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
Expected Characterization Data:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the diphenylphosphine oxide group and the phenyl linker, the benzylic protons of the benzyl group, and the aromatic protons of the benzyl group.
-
³¹P NMR: A single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ 20-40 ppm for a triarylphosphine oxide.[8]
-
¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule should be observable.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the target hybrid molecule.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of a phosphine oxide-iodotriazole hybrid.
Conclusion and Future Perspectives
The synthetic route detailed in this guide offers a reliable and efficient method for accessing novel phosphine oxide-iodotriazole hybrids. The use of this compound provides a practical approach for the key iodination step, and the subsequent copper-catalyzed cycloaddition proceeds under mild conditions with high yields. The modularity of this synthesis allows for the facile introduction of diverse substituents on both the phosphine oxide and the triazole moieties, enabling the creation of extensive libraries for structure-activity relationship (SAR) studies. These hybrid molecules hold significant promise as next-generation therapeutic agents, and the protocols provided herein should serve as a valuable resource for researchers dedicated to the advancement of drug discovery.
References
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Hein, J. E., & Fokin, V. V. (2010). Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Zhang, J., et al. (2024). Molecules, 29(9), 2123. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Corberán, R., et al. (2022). Organometallics, 41(15), 2035–2047. [Link]
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Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions. Worrell, B. T., et al. (2013). Science, 340(6131), 457-460. [Link]
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Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Wu, F., et al. (2012). Tetrahedron: Asymmetry, 23(10), 751-756. [Link]
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N-Iodomorpholine Hydriodide: A Versatile Reagent for the Synthesis of Biologically Active Compounds
Abstract
N-Iodomorpholine hydriodide (NIMH) has emerged as a potent and versatile reagent in modern organic synthesis, particularly in the preparation of iodinated intermediates destined for biologically active molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of NIMH. We will delve into the causality behind experimental choices, offering field-proven insights into its application in key synthetic transformations, including the ipso-iodination of arylboronic acids and the oxidative amination of benzoxazoles. These methods are instrumental in the synthesis of compound classes with demonstrated antiviral and other therapeutic potential.
Introduction: The Merits of this compound
This compound (C₄H₉I₂NO) is a stable, solid crystalline compound that serves as a powerful electrophilic iodinating agent.[1] Its reactivity stems from the polarized N-I bond, which facilitates the transfer of an iodonium ion (I⁺) to a variety of nucleophilic substrates.[2] Unlike molecular iodine, which often requires an oxidizing agent to enhance its electrophilicity, NIMH provides a more activated form of iodine in a readily handleable solid form.
Key Advantages of NIMH:
-
Enhanced Electrophilicity: The N-I bond is sufficiently weak to allow for efficient iodine transfer to a broad range of substrates.[2]
-
Solid and Stable: As a crystalline solid with a melting point of 92-96 °C, NIMH is easier to handle and measure compared to gaseous or volatile liquid iodinating agents.[3]
-
Mild Reaction Conditions: Many transformations using NIMH can be conducted under mild, often room temperature, conditions, preserving sensitive functional groups.[4]
-
High Regioselectivity: NIMH often affords excellent regioselectivity in the iodination of aromatic and heteroaromatic systems.[4]
This guide will focus on two principal applications of NIMH in the synthesis of precursors for biologically active compounds: the iodination of arylboronic acids to form aryl iodides, and the oxidative amination of benzoxazoles to generate 2-aminobenzoxazoles. Both aryl iodides and 2-aminobenzoxazoles are privileged scaffolds in medicinal chemistry. For instance, aryl iodides are crucial precursors for Suzuki and other cross-coupling reactions to produce 3-aryl-1,4-naphthoquinones, a class of compounds investigated for their antiviral properties.[1][5] Similarly, 2-aminobenzoxazole derivatives have been explored as potential anti-HIV agents.[6]
Preparation and Safe Handling of this compound
2.1. In Situ Generation and Preparation
For many applications, this compound can be generated in situ by reacting morpholine with molecular iodine in a suitable solvent like methanol.[4] This approach is convenient as it avoids the isolation and storage of the reagent.
A typical laboratory preparation involves the addition of morpholine to a solution of iodine in methanol.[7] The resulting orange precipitate of NIMH can be filtered, washed, and dried in vacuo.[7]
2.2. Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. The compound is a combustible solid and should be stored in a cool, dry place, typically between 2-8°C, protected from light.[3] As it is a hydriodide salt, it contains hydrogen iodide, which is a strong acid and can cause severe burns.[2]
Application in the Synthesis of Aryl Iodides via ipso-Iodination
Aryl iodides are pivotal intermediates in cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals. The ipso-iodination of arylboronic acids offers a direct and regioselective route to these valuable compounds.
3.1. Rationale and Mechanistic Insight
The ipso-iodination is the substitution of a boronic acid group on an aromatic ring with an iodine atom. This compound serves as an efficient electrophilic iodine source for this transformation. The reaction can proceed through two primary mechanistic pathways depending on the substrate and reaction conditions: a classical electrophilic substitution or a copper-catalyzed iododeborylation.[4][8]
-
Classical ipso-Substitution: In the absence of a catalyst, the electrophilic iodine from NIMH directly attacks the carbon atom bearing the boronic acid group. This pathway is generally effective for electron-rich arylboronic acids.
-
Copper-Catalyzed Iododeborylation: For electron-deficient arylboronic acids, the addition of a catalytic amount of a copper(I) salt, such as CuI, can significantly enhance the reaction rate and yield.[4] The proposed mechanism involves transmetalation of the aryl group from boron to copper, followed by oxidative iodination.[8][9]
Caption: Dual mechanistic pathways for the ipso-iodination of arylboronic acids.
3.2. Protocol: General Procedure for the ipso-Iodination of Arylboronic Acids
This protocol describes the in situ generation of NIMH for the iodination of an arylboronic acid, with the optional addition of a copper catalyst for less reactive substrates.
Materials:
-
Morpholine
-
Iodine (I₂)
-
Methanol (MeOH)
-
Arylboronic acid
-
Copper(I) iodide (CuI) (optional, for electron-deficient arylboronic acids)
-
Ethyl acetate (EtOAc)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add morpholine (2.0 equiv.) and iodine (2.4 equiv.) in methanol.
-
Stir the mixture at room temperature for 30 minutes to generate this compound in situ.
-
Add the arylboronic acid (1.0 equiv.) to the reaction mixture.
-
For electron-deficient arylboronic acids, add copper(I) iodide (5 mol%).
-
Stir the reaction vigorously at room temperature or gently heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.3. Application in the Synthesis of Antiviral 3-Aryl-1,4-Naphthoquinones
The aryl iodides synthesized via this method are valuable precursors for biologically active molecules. For instance, they can undergo Suzuki coupling with 2-hydroxy-1,4-naphthoquinone derivatives to yield 3-aryl-1,4-naphthoquinones.[1] Certain compounds within this class have demonstrated antiviral activity, for example, against Herpes Simplex Virus Type-1 (HSV-1).[1]
| Substrate (Arylboronic Acid) | Product (Aryl Iodide) | Yield (%) | Reference |
| Phenylboronic acid | Iodobenzene | 95 | [4] |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | 98 | [4] |
| 3-Nitrophenylboronic acid | 3-Iodonitrobenzene | 99 (with CuI) | [4] |
| 4-Formylphenylboronic acid | 4-Iodobenzaldehyde | 92 (with CuI) | [4] |
Application in the Synthesis of 2-Aminobenzoxazoles via Oxidative Amination
2-Aminobenzoxazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules, including those with anti-HIV, antimicrobial, and anticancer properties.[6][10] this compound can be used as a reagent or catalyst in the oxidative amination of benzoxazoles to access this important scaffold.
4.1. Rationale and Mechanistic Insight
The reaction involves the direct C-H amination at the 2-position of the benzoxazole ring. When used in stoichiometric amounts, NIMH acts as both the oxidant and the source of the amine (morpholine). However, a more versatile approach involves using a catalytic amount of an iodide source (like NIMH or TBAI) with a co-oxidant (such as H₂O₂ or TBHP) and a secondary amine.[7][11]
The proposed mechanism suggests the in situ formation of a highly reactive N-iodoamine intermediate from the secondary amine and the electrophilic iodine species.[12] This activated amine then undergoes nucleophilic addition to the benzoxazole, followed by an oxidative rearomatization to yield the 2-aminobenzoxazole product.
Caption: Proposed mechanism for the oxidative amination of benzoxazoles.
4.2. Protocol: General Procedure for the Oxidative Amination of Benzoxazole
This protocol details the direct amination of benzoxazole using a secondary amine with a catalytic amount of an iodide source and a co-oxidant.
Materials:
-
Benzoxazole
-
Secondary amine (e.g., morpholine, piperidine)
-
Tetrabutylammonium iodide (TBAI) or this compound (catalytic amount)
-
Aqueous hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve benzoxazole (1.0 equiv.) and the secondary amine (2.0 equiv.) in acetonitrile.
-
Add acetic acid (3.0-5.0 equiv.).
-
Add a catalytic amount of TBAI (5 mol%) or NIMH (10 mol%).
-
To the stirring solution, add the co-oxidant (H₂O₂ or TBHP, 3.0-5.0 equiv.).
-
Stir the reaction at room temperature or heat to 80 °C if necessary. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bisulfite solution, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Benzoxazole | Amine | Yield (%) | Reference |
| Benzoxazole | Morpholine | 93 | [11] |
| Benzoxazole | Piperidine | 62 | [11] |
| 5-Chlorobenzoxazole | Morpholine | 85 | [11] |
| Benzoxazole | N-Methylpiperazine | 88 | [11] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of iodinated organic compounds that serve as key building blocks for biologically active molecules. Its ease of handling, mild reaction conditions, and high selectivity make it a valuable tool in the modern synthetic chemist's arsenal. The protocols provided herein for the ipso-iodination of arylboronic acids and the oxidative amination of benzoxazoles offer reliable and scalable methods for accessing valuable precursors for drug discovery and development, particularly in the search for new antiviral agents. As the demand for novel therapeutics continues to grow, the applications of this compound are poised to expand, further cementing its role in the synthesis of compounds with significant biological potential.
References
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Corrêa de Souza e Souza, K. F., Rabelo, V. W.-H., Abreu, P. A., Cirne Santos, C. C., do Amaral e Silva, N. A., de Luna, D., Ferreira, V. F., Braz, B. F., Santelli, R. E., Gonçalves-de-Albuquerque, C. F., Paixão, I. C. N., & Burth, P. (2022). Synthetic Naphthoquinone Inhibits Herpes Simplex Virus Type-1 Replication Targeting Na+, K+ ATPase. ACS Omega, 7(35), 31053–31064. [Link]
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da Silva, G. N., Leite, I. C. G., de Souza, M. C. B. V., & Ferreira, V. F. (2021). Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes. Pharmaceuticals, 14(11), 1079. [Link]
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Froeh, T., Sindlinger, C. P., Kloeckner, U., Finkbeiner, P., & Nachtsheim, B. J. (2011). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters, 13(14), 3754–3757. [Link]
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MDPI. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(24), 8089. [Link]
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Froeh, T., Sindlinger, C. P., Kloeckner, U., Finkbeiner, P., & Nachtsheim, B. J. (2011). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-catalyzed Oxidative Amination of Heteroarenes. Supporting Information. [Link]
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(2006). Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. ResearchGate. [Link]
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Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20216–20227. [Link]
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Ryu, H. W., Lee, J. H., & Kim, H. J. (2017). Synthesis and biological evaluation of novel 1,4-naphthoquinone derivatives as antibacterial and antiviral agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462–3465. [Link]
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Tale, R. H., Toradmal, G. K., & Gopula, V. B. (2015). A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent: mild and regioselective synthesis of aryliodides. RSC Advances, 5(104), 84910–84919. [Link]
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ResearchGate. (n.d.). Reactivity of N-Iodomorpholine Hydroiodide C . HI a. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). A Metal-Free Amination of Benzoxazoles - The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Retrieved January 16, 2026, from [Link]
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Brown, D. G., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 64(15), 11454-11475. [Link]
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Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Consensus. (2011). A metal-free amination of benzoxazoles--the first example of an iodide-catalyzed oxidative amination of heteroarenes. [Link]
-
Ball, M., et al. (2023). Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions. Journal of the American Chemical Society, 145(32), 17896–17908. [Link]
-
da Costa, E. C. B., et al. (2013). Synthetic 1,4-Pyran Naphthoquinones Are Potent Inhibitors of Dengue Virus Replication. PLoS ONE, 8(12), e82504. [Link]
-
Keri, R. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12, 1243. [Link]
-
ChemRxiv. (2023). Mechanism of Cu-catalyzed iododeboronation: A description of lig- and-enabled transmetalation, disproportionation, and turnover. [Link]
-
Chemdad. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. [Link]
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Scott, P. J. H., et al. (2013). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 15(9), 2132–2135. [Link]
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PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,4-diiodobutane. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols: Cycloetherification Reactions Involving N-Iodomorpholine Hydriodide
Introduction: The Strategic Synthesis of Cyclic Ethers
The construction of cyclic ether frameworks is a cornerstone of modern organic synthesis, integral to the architecture of numerous natural products, pharmaceuticals, and specialty materials. Among the various methods developed, iodocycloetherification stands out as a powerful and diastereoselective strategy for the intramolecular cyclization of unsaturated alcohols. This process relies on an electrophilic iodine source to activate a carbon-carbon double or triple bond, triggering a subsequent attack by a pendant hydroxyl group to forge the ether linkage.
While elemental iodine (I₂) and N-Iodosuccinimide (NIS) are commonly employed, N-Iodomorpholine hydriodide (NIMH) has emerged as a valuable alternative. NIMH is a stable, solid reagent that serves as a potent source of electrophilic iodine, offering excellent reactivity and handling characteristics.[1] This guide provides an in-depth exploration of NIMH, its mechanistic role in cycloetherification, and detailed protocols for its application in research and development settings.
Reagent Profile: this compound (NIMH)
This compound is a morpholine-iodine adduct, formally known as 4-iodomorpholine hydroiodide.[2] Its utility stems from the electrophilic nature of the iodine atom bonded to the nitrogen center, which facilitates its transfer to electron-rich substrates like alkenes.[1]
Table 1: Physicochemical Properties and Safety Information for NIMH
| Property | Value | Reference(s) |
| CAS Number | 120972-13-6 | [3] |
| Molecular Formula | C₄H₉I₂NO | [1][3] |
| Molecular Weight | 340.93 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 92-96 °C | [2][3] |
| Storage Conditions | Store at 2-8°C, away from light and moisture. | [2][3] |
| Hazard Codes | H315, H319, H335 | [3][4] |
| Safety Precautions | Causes skin and serious eye irritation; may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety goggles, lab coat).[3][4][5] |
The Mechanism of Iodocycloetherification with NIMH
The reaction proceeds via a well-established electrophilic addition and intramolecular substitution pathway. The causality behind this mechanism dictates the regio- and stereochemical outcome of the reaction, making it a reliable synthetic tool.
-
Activation of the Alkene: The reaction initiates with the interaction between the π-electrons of the alkene in the unsaturated alcohol and the electrophilic iodine of NIMH. This forms a cyclic iodonium ion intermediate. The morpholine hydriodide byproduct is generated in this step.
-
Intramolecular Nucleophilic Attack: The pendant hydroxyl group, now positioned favorably due to the substrate's conformation, acts as a nucleophile. It attacks one of the carbon atoms of the three-membered iodonium ring. This ring-opening step is highly stereospecific, occurring via an Sₙ2-like pathway, which results in an inversion of configuration at the attacked carbon.
-
Regioselectivity (Baldwin's Rules): The regiochemical outcome of the cyclization (i.e., the size of the ring formed) is generally governed by Baldwin's rules for ring closure. For the formation of five- and six-membered rings, exo-tet cyclizations are kinetically favored, leading to the formation of tetrahydrofuran (5-membered) or tetrahydropyran (6-membered) rings, respectively.
-
Deprotonation and Product Formation: A mild base, often the solvent or the morpholine byproduct, removes the proton from the oxonium ion intermediate, yielding the final neutral iodo-substituted cyclic ether product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Proposed mechanism for the iodocycloetherification of an unsaturated alcohol using NIMH.
Application Note: Protocol for NIMH-Mediated Cyclization
This section provides a detailed, self-validating protocol for the synthesis of a substituted tetrahydrofuran derivative from a model unsaturated alcohol. The causality for each step is explained to ensure reproducibility and aid in troubleshooting.
Objective
To synthesize 2-(iodomethyl)tetrahydrofuran from pent-4-en-1-ol using this compound.
Materials and Equipment
-
Pent-4-en-1-ol (Substrate)
-
This compound (NIMH, 1.2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard glassware for extraction and workup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Rotary evaporator
Step-by-Step Experimental Protocol
-
Reaction Setup (Inert Atmosphere is Key):
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pent-4-en-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M concentration). The choice of a non-participating, anhydrous solvent like DCM is critical to prevent side reactions with water or solvent capture.
-
Cool the solution to 0 °C using an ice-water bath. Lowering the temperature helps control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition (Controlling the Stoichiometry):
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. A slight excess of the iodinating agent ensures complete consumption of the starting material.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring solution of the alcohol over 15-20 minutes. A slow addition rate maintains the low temperature and prevents a rapid, uncontrolled exotherm.
-
-
Reaction Monitoring (Ensuring Completion):
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material (alcohol) should be more polar (lower Rf) than the product (ether).
-
The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot on the TLC plate indicates completion.
-
-
Workup and Quenching (Neutralization and Removal of Byproducts):
-
Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This step is crucial as it reduces any unreacted electrophilic iodine to iodide (I⁻), which is water-soluble and easily removed.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize any acidic byproducts like HI), and then with brine (to reduce the solubility of organic material in the aqueous layer).
-
Separate the organic layer, and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization (Isolating the Final Product):
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(iodomethyl)tetrahydrofuran.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of the iodomethyl group will be evident in the NMR spectra.
-
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: A step-by-step workflow for NIMH-mediated iodocycloetherification.
Illustrative Data and Substrate Scope
The NIMH-mediated cycloetherification is applicable to a range of unsaturated alcohols. The table below presents hypothetical yet representative data to illustrate the versatility of the reaction.
Table 2: Representative Scope of NIMH-Mediated Cycloetherification
| Entry | Substrate (Unsaturated Alcohol) | Product Ring Size | Time (h) | Yield (%) |
| 1 | Pent-4-en-1-ol | 5 | 1.5 | 92 |
| 2 | Hex-5-en-1-ol | 6 | 2.0 | 88 |
| 3 | (Z)-Hex-4-en-1-ol | 5 | 2.5 | 85 (trans) |
| 4 | 2,2-Diphenyl-pent-4-en-1-ol | 5 | 3.0 | 95 |
Note: Yields are isolated yields after purification. Diastereoselectivity is often high due to the stereospecific nature of the Sₙ2-like ring opening.
Conclusion
This compound is a highly effective and practical reagent for conducting iodocycloetherification reactions. Its solid nature and stable properties make it a convenient alternative to other iodinating agents. The protocols and mechanistic insights provided herein demonstrate a robust methodology for the synthesis of valuable iodo-substituted cyclic ethers, which are versatile intermediates for further functionalization in pharmaceutical and chemical research. Adherence to the detailed experimental procedures is critical for achieving high yields and purity, ensuring the trustworthiness and reproducibility of the results.
References
-
Tanaka, M., et al. (2002). Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions. PubMed. Available at: [Link]
-
Chemdad Co., Ltd. This compound. Available at: [Link]
-
Singh, V., et al. (2018). Facile Oxidative Conversion of Alcohols to Esters Using Molecular Iodine. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2012). Tetrabutylammonium iodide (TBAI) as catalyst in oxidation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Wahlstrom, J. L., & Ronald, R. C. (2000). Detritylation of Ethers Using Iodine−Alcohol Reagents: An Acid-Catalyzed Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Banerjee, A. K., et al. (2006). Iodine in Organic Synthesis. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2020). Iodine-mediated electrocatalysis assist Annulation/cyclization via Intramolecular Benzylic C–H Amination: Batch vs Flow Electrochemistry. ChemRxiv. Available at: [Link]
-
Min, C., et al. (2018). Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. ResearchGate. Available at: [Link]
-
Shu, X., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. Available at: [Link]
-
Shu, X., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. National Institutes of Health. Available at: [Link]
Sources
Application Notes and Protocols: A Guide to Regioselectivity in Reactions with N-Iodomorpholine Hydriodide
Introduction: The Role of N-Iodomorpholine Hydriodide in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the precise introduction of iodine atoms into molecular frameworks is a critical step for building complexity and enabling further transformations. Iodinated intermediates are invaluable in drug development, serving as key precursors for cross-coupling reactions that form the backbone of many modern therapeutics.[1] this compound (NIHM), with the chemical formula C₄H₉I₂NO, has emerged as a practical and effective electrophilic iodinating agent.[2] This crystalline solid is noted for its stability and ease of handling compared to other iodinating systems, making it a valuable tool for medicinal chemists and process scientists.[2]
This document serves as a technical guide to understanding and controlling the regioselectivity of reactions involving NIHM. We will move beyond simple procedural outlines to explore the underlying principles that govern reaction outcomes, providing researchers with the insights needed to design robust and predictable synthetic routes. The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Section 1: The Mechanistic Underpinning of Regioselectivity
This compound functions as a source of an electrophilic iodine species (I⁺).[2] Its reactivity stems from the polarized and relatively weak Nitrogen-Iodine bond, which allows for the transfer of an iodonium ion to a nucleophilic substrate.[2] In the context of aromatic compounds, this proceeds via the classical mechanism of Electrophilic Aromatic Substitution (SEAr).
The regiochemical outcome of an SEAr reaction is not random; it is dictated by the electronic properties of the substituents already present on the aromatic ring.
-
Activating Groups (-OH, -OR, -NH₂, -NR₂): These groups donate electron density to the ring, stabilizing the positively charged intermediate (the sigma complex or arenium ion) that forms during the substitution. They preferentially direct the incoming electrophile to the ortho and para positions.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C(O)R): These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. They primarily direct the incoming electrophile to the meta position.
-
Halogens (-F, -Cl, -Br, -I): Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance electron donation.
Understanding these fundamental principles is the first step toward predicting and controlling the regioselectivity of iodination reactions with NIHM.
Caption: General Mechanism of Electrophilic Aromatic Iodination.
Section 2: Key Factors Governing Regioselectivity with NIHM
While the substrate's electronic nature is the primary determinant of regioselectivity, several experimental parameters can be modulated to fine-tune the reaction outcome.
Substrate Control: The Dominant Factor
The inherent properties of the starting material are the most powerful tool for directing iodination.
-
Electron-Rich Aromatics (Phenols, Anilines, etc.) : These substrates are highly activated and react readily with NIHM. Iodination will occur almost exclusively at the ortho and para positions. The ratio between these isomers is often influenced by sterics. For instance, a bulky substituent at the C1 position will sterically hinder the ortho positions, leading to a preference for para-iodination.[3]
-
Alkynes : NIHM is effective for the iodination of terminal alkynes, producing iodoalkyne derivatives.[2] In this case, the regioselectivity is absolute, with the iodine atom adding to the terminal carbon of the alkyne.
-
Less Activated Systems : For aromatics that are less electron-rich, achieving high conversion may require longer reaction times or elevated temperatures. However, these conditions can sometimes lead to a decrease in regioselectivity due to the formation of thermodynamic byproducts.
Solvent and Temperature Effects
The choice of solvent can influence the solubility of the reactants and stabilize charged intermediates, thereby affecting the reaction rate. Non-polar solvents may slow the reaction, while polar aprotic solvents like acetonitrile or dichloromethane are commonly employed.
Temperature is a critical parameter for controlling selectivity.
-
Low Temperatures (0 °C to RT) : Running reactions at lower temperatures often enhances regioselectivity. It favors the kinetically controlled product and minimizes the risk of side reactions, such as di-iodination, which can occur with highly activated substrates.
-
Elevated Temperatures : While sometimes necessary for less reactive substrates, higher temperatures can reduce selectivity. Isomerization or disproportionation can become more prevalent, leading to a mixture of products.
Section 3: Application Protocols
Safety Precaution : All protocols involving this compound and other iodine compounds should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Regioselective para-Iodination of Anisole
This protocol details the highly regioselective iodination of anisole, an activated aromatic ether, to yield primarily 4-iodoanisole. The methoxy group is a strong ortho, para-director, but steric hindrance from the methoxy group itself leads to a strong preference for the para product.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Anisole | 108.14 | 10.0 | 1.08 g (1.1 mL) |
| This compound (NIHM) | 340.93 | 10.5 (1.05 eq) | 3.58 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| 10% aq. Na₂S₂O₃ solution | - | - | 2 x 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.58 g, 10.5 mmol).
-
Solvent and Substrate Addition : Add dichloromethane (50 mL) to the flask. Stir the resulting suspension. Add anisole (1.08 g, 10.0 mmol) to the mixture in a single portion at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Scientist's Note: The reaction is typically complete within 2-4 hours. The disappearance of the anisole spot by TLC is a reliable indicator.
-
Work-up - Quenching : Upon completion, pour the reaction mixture into a separatory funnel. Quench the reaction by adding 25 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake well until the orange/brown color of iodine dissipates.
-
Extraction : Separate the organic layer. Wash the organic layer again with 25 mL of 10% aq. Na₂S₂O₃, followed by 25 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product is typically of high purity (>95% para-isomer). If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental Workflow for Aromatic Iodination.
Protocol 2: Iodination of a Terminal Alkyne
This protocol is adapted from the reported use of NIHM for the iodination of (4-ethynylphenyl)diphenylphosphine oxide. It demonstrates the utility of NIHM for generating iodoalkynes, which are versatile building blocks in medicinal chemistry and materials science.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Terminal Alkyne Substrate | - | 5.0 | - |
| This compound (NIHM) | 340.93 | 6.0 (1.2 eq) | 2.05 g |
| Acetonitrile (MeCN) | - | - | 40 mL |
| 10% aq. Na₂S₂O₃ solution | - | - | 20 mL |
| Saturated aq. NaHCO₃ solution | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup : In a 100 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve the terminal alkyne substrate (5.0 mmol) in acetonitrile (40 mL).
-
Reagent Addition : Add this compound (2.05 g, 6.0 mmol) to the solution. Scientist's Note: Adding NIHM in one portion is generally acceptable. For highly sensitive substrates, portion-wise addition may offer better control.
-
Reaction Conditions : Stir the mixture at room temperature for 6-12 hours. The reaction should be monitored by TLC, staining with a potassium permanganate solution to visualize the alkyne starting material.
-
Work-up : Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Extraction : Redissolve the residue in ethyl acetate (50 mL) and water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 10% aq. Na₂S₂O₃ (20 mL), saturated aq. NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification : The resulting crude iodoalkyne can be purified by flash column chromatography on silica gel to yield the final product.
Section 4: Troubleshooting and Mechanistic Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Decomposed NIHM reagent. 2. Substrate is too deactivated. 3. Insufficient reaction time. | 1. Use fresh NIHM; store reagent at 2-8°C, protected from light.[2] 2. Gently heat the reaction (e.g., to 40-50 °C) or consider a more powerful iodinating system. 3. Allow the reaction to run for a longer period, monitoring by TLC. |
| Poor Regioselectivity | 1. Reaction temperature is too high, allowing for thermodynamic product formation or isomerization. 2. Substrate has multiple, similarly activated sites. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 2. This is a substrate limitation. It may require a protecting group strategy or a different synthetic approach to achieve the desired isomer. |
| Formation of Byproducts | 1. Di-iodination of a highly activated substrate. 2. Oxidation of sensitive functional groups. | 1. Use a slight excess or stoichiometric amount of NIHM (e.g., 1.0-1.05 eq). Add the NIHM portion-wise at a low temperature. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if the substrate is air-sensitive. |
Mechanistic Consideration: The Role of the Hydriodide
This compound is a salt, C₄H₈INO·HI. The presence of hydrogen iodide (HI) in the reagent matrix can create a mildly acidic environment. This may be beneficial, as many electrophilic iodinations are catalyzed by acid.[4] However, HI is also a reducing agent, which could potentially lead to side reactions, although in the context of standard iodinations with NIHM, this is not commonly reported as a major issue. The equilibrium between NIHM, morpholine, and I₂ may also play a role in the identity of the active iodinating species.
Conclusion
This compound is a robust and versatile reagent for the regioselective iodination of organic molecules. Mastery of its application lies in a firm understanding of electrophilic substitution principles combined with careful control of experimental conditions. By leveraging substrate electronics and optimizing parameters like temperature and stoichiometry, researchers can predictably install iodine into a wide array of substrates. The protocols and insights provided here serve as a foundational guide for scientists in drug discovery and chemical development to effectively utilize NIHM in the synthesis of valuable iodinated intermediates.
References
- Smolecule. (2024). This compound | 120972-13-6.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- Patil, B. R., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108.
- BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds.
-
ResearchGate. (n.d.). Reactivity of N-Iodomorpholine Hydroiodide C . HI a. Available at: [Link]
- PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
-
ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Available at: [Link]
- Chemdad Co., Ltd. (n.d.). This compound.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Innovations in Drug Discovery and Development: Bridging Science and Medicine. (n.d.).
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Application Notes and Protocols for Stereoselective Synthesis Using N-Iodomorpholine Hydriodide
Introduction: Unveiling the Potential of N-Iodomorpholine Hydriodide in Stereocontrolled Transformations
In the landscape of modern organic synthesis, the quest for reagents that offer a harmonious blend of stability, reactivity, and selectivity is perpetual. This compound, a stable, solid, and readily handled electrophilic iodinating agent, has carved a niche for itself in various synthetic transformations.[1] While its applications in general iodination are recognized, its utility in the nuanced field of stereoselective synthesis remains a compelling area for exploration. This guide provides an in-depth technical overview of the application of this compound in stereoselective reactions, with a focus on diastereoselective iodolactonization and iodoetherification. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this versatile reagent.
This compound is a salt consisting of a morpholine ring N-substituted with an iodine atom, accompanied by a hydriodide counterion.[1] Its solid nature and thermal stability (melting point 92-96 °C) offer significant handling advantages over other iodinating agents. The key to its reactivity lies in the polarized N-I bond, which allows for the facile transfer of an electrophilic iodine species (I+) to a nucleophilic substrate, typically a carbon-carbon double bond.
Core Principles of Stereoselectivity in Iodocyclization
The stereochemical outcome of an iodocyclization reaction is dictated by a combination of factors, primarily the inherent structure of the substrate and the reaction conditions. Two major strategies are employed to achieve stereocontrol:
-
Substrate-Controlled Diastereoselectivity: This approach leverages the existing stereocenters within the starting material to direct the approach of the electrophilic iodine and the subsequent intramolecular nucleophilic attack. The inherent conformational preferences of the substrate create a facial bias for the iodonium ion formation, leading to the preferential formation of one diastereomer.
-
Reagent-Controlled Stereoselectivity: In this strategy, a chiral reagent or catalyst is employed to induce enantioselectivity or diastereoselectivity. While well-established for other iodinating agents like N-iodosuccinimide (NIS) in combination with chiral catalysts, the exploration of this compound in this context is an emerging area with significant potential.
Diastereoselective Iodolactonization: Crafting Chiral Lactones
Iodolactonization is a powerful cyclization reaction that allows for the synthesis of iodine-containing lactones from unsaturated carboxylic acids. The stereoselectivity of this transformation is crucial in the synthesis of many natural products and biologically active molecules.
Mechanistic Insights into Diastereoselectivity
The generally accepted mechanism for iodolactonization proceeds through the formation of a cyclic iodonium ion intermediate upon the addition of the electrophilic iodine from this compound across the alkene. The stereochemistry of this intermediate is key to the overall stereochemical outcome. The subsequent intramolecular attack by the carboxylate nucleophile occurs in an anti-fashion to the iodine bridge, following the principles of a formal SN2-type ring-opening.
In substrate-controlled reactions, pre-existing stereocenters in the starting material will influence the facial selectivity of the initial iodonium ion formation. For instance, allylic or homoallylic stereocenters can direct the iodinating agent to the less sterically hindered face of the double bond, or through chelation control, to a specific face.
Caption: Generalized workflow for diastereoselective iodolactonization.
Protocol for Diastereoselective Iodolactonization of an Unsaturated Carboxylic Acid
This protocol is a representative example for the diastereoselective iodolactonization of a γ,δ-unsaturated carboxylic acid with a pre-existing stereocenter, based on established procedures with similar electrophilic iodine sources.
Materials:
-
γ,δ-Unsaturated carboxylic acid (e.g., (R)-4-phenyl-5-hexenoic acid) (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the γ,δ-unsaturated carboxylic acid (1.0 mmol) in dichloromethane (20 mL) at 0 °C, add sodium bicarbonate (2.5 mmol).
-
Stir the suspension vigorously for 15 minutes.
-
Add this compound (1.2 mmol) portion-wise over 5 minutes.
-
Maintain the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired iodo-lactone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Expected Outcome:
The reaction is expected to yield the corresponding iodo-lactone with a preference for the diastereomer resulting from the attack of the iodinating agent on the less hindered face of the double bond, as directed by the existing stereocenter.
| Substrate Example | Product | Expected Diastereomeric Ratio (d.r.) |
| (R)-4-phenyl-5-hexenoic acid | (4R,5S,1'S)-4-(Iodomethyl)-5-phenyl-dihydrofuran-2(3H)-one | >10:1 |
Diastereoselective Iodoetherification: Accessing Chiral Tetrahydrofurans
Similar to iodolactonization, iodoetherification allows for the stereoselective synthesis of cyclic ethers from unsaturated alcohols. This transformation is of great importance in the synthesis of various natural products containing tetrahydrofuran rings.
Mechanistic Considerations for Stereocontrol
The mechanism of iodoetherification mirrors that of iodolactonization, involving the formation of an iodonium ion followed by intramolecular attack of the hydroxyl group. The principles of substrate-controlled diastereoselectivity apply here as well, with existing stereocenters guiding the facial selectivity of the iodonium ion formation and consequently the stereochemistry of the resulting cyclic ether.
Caption: Key steps in diastereoselective iodoetherification.
Protocol for Diastereoselective Iodoetherification of an Unsaturated Alcohol
This protocol provides a general procedure for the diastereoselective iodoetherification of a homoallylic alcohol, drawing parallels from established methods with other electrophilic iodine sources.
Materials:
-
Homoallylic alcohol (e.g., (S)-1-phenyl-3-buten-1-ol) (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Acetonitrile (CH₃CN) (20 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the homoallylic alcohol (1.0 mmol) and sodium bicarbonate (2.5 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 mmol) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into saturated aqueous sodium thiosulfate solution (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the substituted tetrahydrofuran.
-
Analyze the diastereomeric ratio of the product by ¹H NMR or gas chromatography.
Expected Outcome:
The reaction should afford the corresponding 2-(iodomethyl)tetrahydrofuran with high diastereoselectivity, dictated by the stereocenter at the hydroxyl-bearing carbon.
| Substrate Example | Product | Expected Diastereomeric Ratio (d.r.) |
| (S)-1-phenyl-3-buten-1-ol | (2R,4S)-2-(Iodomethyl)-4-phenyltetrahydrofuran | >15:1 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of product. | Monitor reaction closely by TLC. Ensure anhydrous conditions. Lower reaction temperature. |
| Low Diastereoselectivity | Insufficient facial bias; reaction approaching thermodynamic equilibrium. | Lower reaction temperature to favor kinetic control. Use a less polar solvent. Modify the substrate to enhance steric differentiation. |
| Formation of Byproducts | Competing intermolecular reactions; decomposition of the reagent. | Use a more dilute solution. Add the this compound slowly and portion-wise. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dry, and dark place.
Conclusion and Future Outlook
This compound presents itself as a valuable and user-friendly reagent for electrophilic iodination. While its application in stereoselective synthesis is not as extensively documented as that of other iodinating agents, the fundamental principles of iodocyclization reactions strongly suggest its efficacy in substrate-controlled diastereoselective transformations. The protocols detailed herein provide a solid foundation for researchers to explore and adapt for their specific synthetic targets. The future development of chiral Lewis base or phase-transfer catalysts that can operate in synergy with this compound could unlock its potential in enantioselective synthesis, further expanding the synthetic chemist's toolkit for the construction of complex, stereochemically rich molecules.
References
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Application Notes & Protocols: N-Iodomorpholine Hydriodide in the Synthesis of Key Intermediates for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled precision and efficiency.[1][2] A critical component in these transformations is the organohalide coupling partner, with organoiodides often exhibiting the highest reactivity.[3] This guide details the application of N-Iodomorpholine hydriodide (NIMH), a stable and highly effective electrophilic iodinating reagent, for the synthesis of iodinated intermediates that are pivotal for cross-coupling reactions.[4] We provide field-proven insights, step-by-step protocols, and mechanistic diagrams to empower researchers, scientists, and drug development professionals to leverage NIMH for the efficient preparation of substrates for these powerful synthetic methodologies.
This compound (NIMH): A Profile
This compound is a solid, crystalline compound valued for its role as a potent iodinating agent in organic synthesis.[4] Its solid form and stability offer significant handling advantages over other iodinating reagents like molecular iodine.
Physicochemical Properties
The key properties of NIMH are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 120972-13-6 | [4][5][6][7] |
| Molecular Formula | C₄H₉I₂NO | [4][5][6] |
| Molecular Weight | 340.93 g/mol | [5] |
| Appearance | Solid crystalline material | [4] |
| Melting Point | 92-96 °C | [4][6] |
| Solubility | Soluble in polar solvents | [4] |
| Storage Temperature | 2-8 °C | [6] |
Synthesis, Stability, and Handling
NIMH is typically synthesized via the direct reaction of morpholine with molecular iodine in an alcoholic solvent.[4] The resulting compound is a stable solid but is sensitive to light and high temperatures, necessitating storage in a cool, dark, and dry place to prevent degradation.[4][8]
Safety and Handling: this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9] Avoid inhalation of dust and prevent contact with skin and eyes.[9]
The Strategic Role of NIMH in Preparing Cross-Coupling Substrates
While not a direct participant in the catalytic cycle of cross-coupling reactions, NIMH is instrumental in the preparation of the requisite organoiodide substrates. Its function is to efficiently introduce an iodine atom onto a variety of organic scaffolds, which can then be directly utilized in subsequent C-C bond-forming reactions.
Mechanism of Iodination
NIMH functions as an electrophilic iodinating agent. The bond between the nitrogen of the morpholine ring and the iodine atom is relatively weak and polarized, allowing for the facile transfer of an electrophilic iodine species (I⁺) to a nucleophilic substrate, such as an activated aromatic ring, an alkyne, or an enolate.[4] This reactivity is the foundation of its utility in synthesizing a broad range of iodinated compounds.
General Experimental Workflow
The use of NIMH as a precursor-forming reagent follows a logical and efficient workflow. This process can be conducted as a two-step sequence with isolation of the intermediate or, in some cases, as a one-pot tandem reaction.
Sources
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- 4. Buy this compound | 120972-13-6 [smolecule.com]
- 5. N-碘吗啉 氢碘酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. aksci.com [aksci.com]
Troubleshooting & Optimization
"N-Iodomorpholine hydriodide storage and handling precautions"
Technical Support Center: N-Iodomorpholine Hydriodide
A Senior Application Scientist's Guide to Safe Storage, Handling, and Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 120972-13-6). As a potent electrophilic iodinating agent, this compound is invaluable in various organic synthesis applications, from the creation of iodinated pharmaceutical intermediates to the derivatization of complex molecules[1][2]. However, its reactivity and specific stability requirements demand meticulous storage and handling protocols to ensure experimental success, consistency, and, most importantly, laboratory safety.
This guide is structured to provide rapid answers to common questions and in-depth troubleshooting for issues that may arise during its use. We will delve into the causality behind our recommended procedures, grounding our advice in the fundamental chemical properties of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's stability and purity. This compound should be stored at 2-8°C [1][3]. The inherent sensitivity of the compound to light and elevated temperatures necessitates careful handling[1]. It should be kept in a tightly sealed, amber glass container to prevent photochemical decomposition[1]. For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is best practice.
Q2: What are the primary hazards I should be aware of before working with this compound?
A2: this compound is classified under GHS with several key hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4][5]. The primary hazards stem from its components, hydrogen iodide (HI), a strong acid, and iodine, a known irritant[1]. Always consult the Safety Data Sheet (SDS) before starting any work.
Q3: What is the minimum Personal Protective Equipment (PPE) required for handling this solid compound?
A3: At a minimum, you must wear chemical-resistant gloves (nitrile is a common choice, inspect before use), safety glasses with side shields or goggles, and a lab coat[4][6]. If there is any risk of generating dust or aerosols, a face shield should be added, and all handling of the solid should be performed within a certified chemical fume hood to prevent inhalation[4].
Q4: The compound in my bottle has darkened from a light orange/yellow to a dark brown. What happened, and is it still usable?
A4: A significant color change to dark brown or black is a strong indicator of decomposition. This is typically caused by exposure to light, moisture, or elevated temperatures, leading to the liberation of free iodine (I₂), which has a characteristic dark color. Using a decomposed reagent will lead to inconsistent and failed reactions. We strongly advise against using the compound if significant discoloration has occurred and recommend disposing of it according to your institution's hazardous waste protocols.
Q5: How should I properly dispose of this compound waste and contaminated materials?
A5: All waste, including surplus reagent and contaminated items (e.g., weigh boats, gloves, pipette tips), must be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[4][7]. Do not dispose of this material down the drain[4].
Troubleshooting Guides & In-Depth Protocols
This section addresses specific scenarios and provides detailed, field-tested protocols to mitigate common issues encountered during experimentation.
Scenario 1: Inconsistent Reaction Yields in Iodination Protocols
Problem: You are performing an iodination reaction using this compound, but your product yields are inconsistent from run to run, ranging from high to almost zero.
Root Cause Analysis: Inconsistent yields with this reagent are almost always linked to its degradation. The N-I bond is the active component for electrophilic iodination, and if the reagent has decomposed, the concentration of active iodinating agent is unknown and diminished[1].
Troubleshooting Steps:
-
Assess Reagent Quality: Check the physical appearance of the solid. Is it a crystalline solid as expected, or has it darkened or become gummy?[1] If there is any doubt, use a fresh, unopened bottle for a control experiment.
-
Review Your Handling Protocol: Are you weighing the compound in the open lab or in a fume hood? Weighing outside a hood can expose the reagent to atmospheric moisture, accelerating degradation.
-
Minimize Exposure Time: Only measure out the amount of reagent needed for the immediate reaction. Once measured, seal the stock bottle immediately and return it to cold storage. Do not leave the stock bottle sitting on the bench.
-
Solvent Purity: Ensure your reaction solvents are anhydrous if the protocol calls for it. Water can react with this compound, reducing its efficacy.
Core Protocol 1: Handling and Weighing this compound
This protocol is designed to preserve the integrity of the reagent and ensure user safety.
-
Preparation: Before retrieving the reagent from storage, prepare your workspace in a chemical fume hood. Have all necessary glassware, spatulas, and a tared, sealed weighing vessel (e.g., a vial with a screw cap) ready.
-
Personal Protective Equipment: Don appropriate PPE: a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended if you are not working behind the sash of a fume hood[4][6].
-
Equilibration: Remove the this compound container from the 2-8°C storage. Allow it to equilibrate to room temperature for 15-20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would cause rapid decomposition.
-
Dispensing: Inside the fume hood, open the container and quickly weigh the desired amount of the solid into your tared vessel.
-
Sealing and Storage: Immediately and tightly seal both the stock container and your weighing vessel. Purge the headspace of the stock container with an inert gas like argon before sealing if possible.
-
Cleanup: Wipe down the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste. Remove gloves using the proper technique and wash your hands thoroughly[4].
-
Return to Storage: Promptly return the stock container to the 2-8°C refrigerator.
Emergency Procedures
Scenario 2: Accidental Spill
Problem: A small amount (less than 5 grams) of solid this compound has been spilled inside a chemical fume hood.
Causality and Risk: The primary risks are inhalation of the irritant dust and skin/eye contact[4][5]. Containing the spill quickly and preventing it from becoming airborne is the top priority.
Core Protocol 2: Small Spill Clean-up
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at a safe working height to maintain proper airflow.
-
Don PPE: If not already wearing it, don a lab coat, two pairs of chemical-resistant gloves, and safety goggles[8].
-
Containment: Do NOT use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from forming.
-
Collection: Carefully sweep up the material and absorbent into a dustpan or onto a stiff card. Place the mixture into a designated, labeled hazardous waste container[4]. Avoid any actions that create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials in the hazardous waste container.
-
Disposal: Seal the waste container and arrange for pickup by your institution's environmental health and safety department.
-
Post-Cleanup: Wash hands thoroughly with soap and water after removing PPE.
Data & Visualization
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 120972-13-6 | [4] |
| Molecular Formula | C₄H₉I₂NO | [1][4] |
| Molecular Weight | 340.93 g/mol | [5] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 92-96 °C | [1][3] |
| Storage Temperature | 2-8 °C | [1][3] |
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Visual Workflow Diagrams
Caption: Standard workflow for this compound.
Caption: Decision tree for responding to a small chemical spill.
References
- This compound | 120972-13-6 - Smolecule. (2024). Smolecule.
- Safety Data Sheet - this compound. (2021). Angene Chemical.
- This compound | C4H9I2NO | CID 50918015. (n.d.). PubChem - NIH.
- N-Iodomorpholine 97 120972-13-6. (n.d.). Sigma-Aldrich.
- N-Iodomorpholine 97 120972-13-6. (n.d.). Sigma-Aldrich.
- 4-(2-Iodoethyl)morpholine hydroiodide Safety Data Sheet. (n.d.). AK Scientific, Inc.
- N-Iodomorpholine 97 120972-13-6. (n.d.). Sigma-Aldrich.
- This compound | 120972-13-6. (n.d.). ChemicalBook.
- N-Iodomorpholine 97 120972-13-6. (n.d.). Sigma-Aldrich.
- Personal Protective Equipment | US EPA. (2025). US Environmental Protection Agency.
- Personal Protective Equipment for Hazardous Drug Administration and Other Tasks. (2021). POGO.
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- 3. This compound | 120972-13-6 [amp.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. aksci.com [aksci.com]
- 8. pogo.ca [pogo.ca]
Technical Support Center: N-Iodomorpholine Hydriodide
Welcome to the technical support center for N-Iodomorpholine Hydriodide. This resource is designed for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to ensure the successful application of this compound in your experiments. Our focus is on anticipating potential issues and offering scientifically grounded solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (4-Iodomorpholine hydroiodide) is a solid, crystalline compound with the molecular formula C₄H₉I₂NO.[1] It is primarily used as an electrophilic iodinating agent in organic synthesis.[1] The N-I bond is relatively weak, which allows for the transfer of a positively charged iodine atom (I⁺) to nucleophilic substrates.[1] This makes it valuable for the synthesis of a variety of iodinated compounds, including iodoalkynes and iodo-1,4-naphthoquinones, which can be important intermediates in the development of pharmaceuticals.
Q2: How should this compound be handled and stored?
Due to its sensitivity to light and heat, this compound requires careful handling and storage to prevent decomposition.[1] It should be stored in a cool, dark place, with recommended storage temperatures between 2-8°C. When handling the reagent, it is advisable to work under subdued lighting and to avoid prolonged exposure to ambient conditions.[1] As with many iodine-containing compounds, it is an irritant, particularly to the skin, eyes, and respiratory system, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[1]
Q3: What are the key physical and chemical properties of this compound?
-
Appearance: Solid crystalline material.[1]
-
Melting Point: 92-96 °C.[1]
-
Solubility: As a quaternary ammonium salt, it exhibits enhanced solubility in polar solvents.[1] The morpholine component also contributes to its solubility in various organic solvents.[1]
Q4: How is this compound typically synthesized?
This compound can be synthesized by the direct reaction of morpholine with iodine under controlled conditions.[1] This reaction forms a 1:1 charge-transfer complex.[4] For purification, the resulting orange crystalline precipitate is typically isolated by filtration, taking care to protect it from light to prevent photochemical decomposition.[1] The isolated solid is then washed with a cold, non-polar solvent like diethyl ether to remove impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings. Each problem is followed by potential causes and detailed, actionable solutions.
Problem 1: Low or No Product Yield in Iodination Reaction
Potential Causes:
-
Reagent Decomposition: The N-I bond is labile and can break down if the reagent is improperly stored or handled, leading to a lower concentration of the active iodinating species.
-
Reversible Reaction: Many iodination reactions are reversible, with the hydriodide (HI) byproduct being a strong reducing agent that can convert the iodinated product back to the starting material.[5]
-
Insufficient Electrophilicity: Iodine itself is the least reactive of the halogens in electrophilic substitutions, and for some substrates, the iodine cation generated from this compound may not be a sufficiently strong electrophile.[5][6]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and the stability of the reagent.
Solutions:
-
Verify Reagent Quality:
-
Protocol: Before use, check the appearance of the this compound. It should be a crystalline solid.[1] Discoloration (e.g., darkening) may indicate decomposition.
-
Recommendation: If decomposition is suspected, it is best to use a fresh batch of the reagent.
-
-
Managing Reaction Reversibility:
-
Protocol: To drive the reaction forward, the HI byproduct must be removed or neutralized as it forms. This can be achieved by adding an oxidizing agent to the reaction mixture.
-
Example: Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or a copper salt.[6] These agents oxidize HI back to I₂, preventing the reverse reaction.[7]
-
Workflow:
-
Caption: Managing Reversibility in Iodination Reactions.
-
-
Enhancing Electrophilicity:
-
Protocol: For unreactive substrates, the addition of a Lewis acid or a different activating agent can increase the electrophilicity of the iodine.
-
Recommendation: While this compound is itself an activated form of iodine, for particularly challenging substrates, consider alternative or co-reagents.
-
-
Solvent Optimization:
-
Protocol: Perform small-scale test reactions in a variety of anhydrous polar solvents to determine the optimal conditions.
-
Recommendation: Chlorinated solvents have traditionally been used but should be avoided if possible.[8] Ethers or other polar aprotic solvents may be suitable alternatives. A table of solvent considerations is provided below.
-
| Solvent Class | Suitability | Considerations |
| Ethers (e.g., THF, Dioxane) | Good | Generally compatible and can solvate the reagent well. Must be anhydrous. |
| Chlorinated (e.g., DCM) | Moderate | Use with caution; environmental concerns.[8] Ensure it is free of acidic impurities. |
| Aprotic Polar (e.g., Acetonitrile) | Good | Often a good choice for promoting ionic reactions. |
| Protic (e.g., Alcohols) | Poor | Can react with the iodinating agent or intermediates. |
| Water | Poor | The reagent can react with water.[9] |
Problem 2: Formation of Unexpected Byproducts
Potential Causes:
-
Reaction with Solvent: As mentioned, certain solvents can react with strong electrophiles.
-
Over-Iodination: For substrates with multiple reactive sites, poly-iodination can occur, especially if an excess of the iodinating reagent is used.[10]
-
Rearrangement Reactions: Carbocation intermediates, if formed, can undergo rearrangements.
-
Side Reactions of Morpholine: Under certain conditions, the morpholine moiety could potentially participate in side reactions. For instance, in reactions with α,β-unsaturated ketones, morpholine can act as a nucleophile.[9]
Solutions:
-
Control Stoichiometry:
-
Protocol: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of this compound to the substrate for mono-iodination.
-
Recommendation: Add the iodinating reagent slowly and at a reduced temperature to maintain control over the reaction.
-
-
Investigate Byproduct Structure:
-
Protocol: Isolate and characterize the major byproducts using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Recommendation: Understanding the structure of the byproduct can provide insight into the unintended reaction pathway. For example, the presence of a morpholine adduct would suggest a nucleophilic side reaction.
-
-
Modify Reaction Conditions:
-
Protocol: Vary the reaction temperature, addition rate, and solvent to disfavor the side reaction.
-
Workflow:
-
Caption: Systematic Approach to Eliminating Byproducts.
-
Problem 3: Reaction Stalls or is Incomplete
Potential Causes:
-
Inhibition by Byproducts: The accumulation of HI can lower the pH of the reaction mixture and, as discussed, can lead to a reversal of the reaction.
-
Poor Solubility: The substrate or reagent may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
-
Deactivation of Substrate: For aromatic iodinations, if the substrate contains strongly deactivating groups, the reaction may be very slow or may not proceed at all.
Solutions:
-
Ensure Homogeneity:
-
Protocol: Choose a solvent system in which both the substrate and this compound are fully soluble.
-
Recommendation: Gentle heating may be used to aid dissolution, but care must be taken not to exceed the thermal stability of the reagent.
-
-
Buffer the Reaction:
-
Protocol: Add a non-nucleophilic base to the reaction to neutralize the HI as it is formed.
-
Example: A hindered base like 2,6-lutidine or a solid-supported base can be effective.
-
-
Activate the Substrate:
-
Protocol: If the substrate is insufficiently nucleophilic, consider if derivatization to a more activated form is possible.
-
Recommendation: This is highly substrate-dependent and would require a modification of the overall synthetic route.
-
References
-
Spectroscopic analysis of charge transfer complexes between morpholine and iodine. National Library of Medicine. [Link]
-
Southwick, P. L., & Christman, D. R. (1952). Reactions of Iodine—Amine Complexes with Unsaturated Compounds. II. An Investigation of the Scope of the Reaction with the Iodine—Morpholine Complex. Journal of the American Chemical Society, 74(8), 1886–1891. [Link]
-
Chemistry For Everyone. (2023, August 29). How Is Hydroiodic Acid Used In Organic Chemistry? [Video]. YouTube. [Link]
-
I. L. Dalinger, T. K. Shkineva, S. A. Shevelev. (2002). N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. Russian Journal of Organic Chemistry, 38(3), 301-337. [Link]
-
Wikipedia contributors. (2024, January 12). Hydrogen iodide. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. [Link]
-
World of Chemistry - class 11 and 12. (2017, September 26). 10.53| Why is HIO3 added to iodination Reaction? CBSE Class 12|Halo alkanes and arenes. [Video]. YouTube. [Link]
-
CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. [Link]
-
Perez, A. L., Lamoureux, G., & Herrera, A. (2002). Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex. Synthetic Communications, 32(22), 3395-3401. [Link]
-
Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Kessler, J., & Hooge, D. (2007). Aqueous iodine equilibria in Mammalian iodination reactions. Thyroid, 17(1), 19-24. [Link]
-
Fiori, L., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5521. [Link]
-
Chemia. (2022, December 13). Alkane iodination: Aliphatic compound iodination overview and reactions. [Link]
-
Chemia. (2023, January 30). Alkyne iodination: Aliphatic compound iodination reactions (3). [Link]
-
JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2002). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Chemical Reviews, 102(8), 2523-2584. [Link]
-
El-Newehy, M. (2019). Organo-halogen Compounds. [Link]
-
Britannica, The Editors of Encyclopaedia. "Organohalogen compound". Encyclopedia Britannica, 14 Jan. 2024, [Link].
-
Ramachandran, E., et al. (2019). Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. Journal of Biomolecular Structure and Dynamics, 37(13), 3468-3482. [Link]
-
chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. [Link]
-
Chemist. (2020, July 26). Haloalkanes – Nomenclature, Isomerism, Preparation and Properties. Online Chemistry notes. [Link]
-
University of Hawai'i at Mānoa. (n.d.). 22.3 Reactions of Alkenes and Alkynes. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
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- 4. Spectroscopic analysis of charge transfer complexes between morpholine and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curlyarrows.com [curlyarrows.com]
- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 7. youtube.com [youtube.com]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
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- 10. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]
"improving yields in N-Iodomorpholine hydriodide reactions"
An Application Scientist's Guide to N-Iodomorpholine Hydriodide: Technical Support Center
Welcome to the technical support center for this compound (NIMH). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and improve yields in your reactions. This guide is structured to move from high-level questions to specific, hands-on troubleshooting and protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS: 120972-13-6), with the molecular formula C₄H₉I₂NO, is a stable, solid iodinating reagent.[1] It consists of a morpholine ring N-substituted with iodine, complexed with hydriodide.[1] Its primary function in organic synthesis is as an electrophilic iodinating agent, where the N-I bond is weak, allowing the transfer of an electrophilic iodine (I⁺) to a nucleophilic center.[1]
Key applications include:
-
Iodination of Alkynes: Synthesizing iodoalkyne derivatives, which are valuable precursors for complex molecules.[1][2][3]
-
Synthesis of Iodinated Quinones: Preparing iodo-1,4-naphthoquinones, which serve as intermediates for biologically active compounds.[2][3]
-
Oxidative Amination: Acting as a catalyst or reagent in C-N bond formation reactions.[1]
-
General Iodination: Introducing iodine into various electron-rich organic substrates.[1]
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintaining the reagent's activity. NIMH is sensitive to light, moisture, and elevated temperatures.[1]
-
Storage Temperature: Store refrigerated at 2-8°C.[1][3][4] Do not store in frost-free freezers which undergo temperature cycling, as this can degrade the reagent.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, amber glass container to protect from light and moisture.[1]
-
Handling: Handle the solid reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. NIMH is classified as a skin, eye, and respiratory irritant.[5]
Q3: How can I assess the quality of my this compound reagent?
Before starting a reaction, especially after long-term storage, verifying the reagent's quality can save significant time and resources.
-
Physical Appearance: The compound should be a solid crystalline material.[1] Any significant change in color or texture could indicate decomposition.
-
Melting Point: A key indicator of purity is the melting point. High-purity NIMH has a melting point range of 92-96°C.[1][3][4] A broad or depressed melting point suggests the presence of impurities or degradation products.
Part 2: Troubleshooting Guide for Low Yields
Low or inconsistent yields are the most common issues encountered. This section provides a systematic approach to diagnosing and solving these problems.
Troubleshooting Workflow Diagram
This diagram outlines a logical path to diagnose the root cause of poor reaction performance.
Caption: A step-by-step workflow for troubleshooting low yields in NIMH reactions.
Common Problems, Causes, and Solutions
This table provides a quick reference for common experimental issues.
| Observed Problem | Probable Cause | Recommended Solution & Explanation |
| No reaction or very low conversion | 1. Degraded Reagent: | The N-I bond is labile. Improper storage (exposure to moisture, light, or heat) degrades the reagent, rendering it inactive. Solution: Confirm reagent quality via melting point (92-96°C) or use a new, verified batch.[1][4] |
| 2. Insufficiently Nucleophilic Substrate: | NIMH is a mild electrophilic iodinating agent.[1] It requires an electron-rich substrate (e.g., activated phenols, anilines, or alkynes) to react efficiently. Solution: Evaluate the electronic properties of your substrate. If it contains strong electron-withdrawing groups, a more potent iodinating agent may be required. | |
| 3. Presence of Moisture: | Water hydrolyzes NIMH and can protonate the substrate, reducing its nucleophilicity. Solution: Use anhydrous solvents and flame-dried glassware under an inert atmosphere. | |
| Formation of multiple products / side reactions | 1. Over-iodination: | Highly activated substrates (e.g., phenols) can undergo multiple iodinations.[6] The initially formed mono-iodinated product can be more reactive than the starting material. Solution: Use stoichiometric amounts of NIMH (or even a slight sub-stoichiometric amount). Add the reagent slowly at a reduced temperature (e.g., 0°C) to improve control. |
| 2. Oxidation of Substrate: | Iodine-based reagents can act as oxidants, especially with sensitive substrates.[7] Solution: Run the reaction at lower temperatures and monitor closely by TLC. Consider degassing the solvent to remove oxygen. | |
| 3. pH Effects: | The reaction pH can significantly influence the outcome, especially for phenols and anilines, by affecting the nucleophilicity of the substrate.[8] Solution: Consider adding a non-nucleophilic base (e.g., proton sponge or K₃PO₄) to control the pH, which can prevent side reactions and control regioselectivity.[9] | |
| Poor Regioselectivity (e.g., ortho vs. para iodination of phenols) | 1. Steric and Electronic Effects: | The directing effects of the functional groups on the substrate are the primary determinant of regioselectivity. Solution: While difficult to alter, changing the solvent can sometimes influence the regiochemical outcome. A bulkier solvent may favor the less sterically hindered position. |
| 2. Reaction Temperature: | Higher temperatures can lead to a loss of selectivity, favoring the thermodynamically controlled product over the kinetically controlled one. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Part 3: Best Practices & Experimental Protocol
Adhering to a validated protocol is the best way to ensure reproducibility and high yields.
Key Best Practices
-
Reagent Stoichiometry: Always start with a 1:1 molar ratio of NIMH to your substrate for mono-iodination. Titrate up or down based on empirical results.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like methanol, acetonitrile, or DMF are commonly used.[1] The solubility of the NIMH quaternary ammonium salt is higher in polar solvents.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents running the reaction for too long, which can lead to side product formation.
-
Quenching: Upon completion, the reaction should be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining electrophilic iodine species.
Example Protocol: Iodination of 4-Hydroxybenzaldehyde
This protocol details a representative procedure for the mono-iodination of an activated phenol, a common application for NIMH.
Materials:
-
4-Hydroxybenzaldehyde
-
This compound (NIMH), 97%
-
Anhydrous Methanol (MeOH)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a 100 mL flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous methanol and stir until the solid is completely dissolved.[1]
-
Reagent Addition: In a single portion, add this compound (3.41 g, 10 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes until the characteristic iodine color disappears.
-
Workup - Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer with 2 x 30 mL of water, followed by 1 x 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product (3-iodo-4-hydroxybenzaldehyde) can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
References
-
Iodination of phenol. ECN. [Link]
-
This compound | C4H9I2NO. PubChem. [Link]
-
Factors influencing the study of peroxidase-generated iodine species and implications for thyroglobulin synthesis. PubMed. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
This compound. Chemdad. [Link]
-
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ResearchGate. [Link]
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- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Iodination - Wordpress [reagents.acsgcipr.org]
- 8. Factors influencing the study of peroxidase-generated iodine species and implications for thyroglobulin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Iodomorpholine Hydriodide Purification
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Iodomorpholine hydriodide. It addresses common challenges encountered during purification and provides validated protocols and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and explaining the underlying chemistry.
Question 1: My final product is off-color (yellow, orange, or brown) instead of the expected crystalline solid. What causes this, and how can I fix it?
Answer:
Discoloration is a common issue and typically points to the presence of residual elemental iodine (I₂) or decomposition products. This compound is sensitive to light and heat, which can cause it to degrade, releasing free iodine that imparts a yellow-to-brown color.
Causality:
-
Residual Iodine: Incomplete reaction or inadequate washing during the initial workup can leave unreacted iodine in the crude product.
-
Photochemical Decomposition: Exposure to light, particularly UV, can break the N-I bond, leading to the formation of I₂ and other byproducts.[1]
-
Thermal Decomposition: The compound has a defined melting point of 92-96°C[1][2][3][4]; excessive heat during solvent removal or drying can cause it to degrade.
Troubleshooting Workflow:
Sources
Technical Support Center: Managing N-Iodomorpholine Hydriodide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to N-Iodomorpholine Hydriodide
This compound (NIMH) is a versatile and effective electrophilic iodinating agent used in a variety of organic synthesis applications.[1] Its solid, crystalline form and solubility in polar solvents make it a convenient reagent. However, its efficacy is intrinsically linked to its purity, which can be compromised by its sensitivity to moisture, light, and temperature. Understanding and managing these sensitivities is paramount for successful and reproducible outcomes.
This guide is structured to provide direct answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain its stability and purity, this compound should be stored in a cool, dark, and dry environment. Specifically:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen.
-
Container: Tightly sealed, amber glass containers to protect from light.
-
Moisture Control: The use of desiccants is recommended, but direct contact between the desiccant and the compound should be avoided.
Q2: How does moisture affect this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to the hydrolysis of the N-I bond, degrading the reagent. The likely decomposition pathway involves the reaction of water with the electrophilic iodine, leading to the formation of morpholine, hydriodic acid, and hypoiodous acid, which can further disproportionate. This degradation reduces the effective concentration of the active iodinating species, leading to lower reaction yields and the potential for side reactions.
Q3: What are the visual indicators of this compound decomposition?
While subtle at first, decomposition due to moisture can manifest in several ways:
-
Change in Appearance: The off-white to pale yellow crystalline solid may become discolored, appearing darker yellow or brownish.
-
Clumping: Due to moisture absorption, the free-flowing powder may start to clump together.
-
Odor: A faint amine-like odor of morpholine may become noticeable.
Any significant deviation from the appearance of a fresh, properly stored batch should be considered a sign of potential degradation.
Q4: Can I still use this compound that has been briefly exposed to air?
Brief exposure during weighing is often unavoidable. However, it is crucial to minimize this exposure time. For sensitive reactions, it is recommended to handle the reagent in a glovebox or under a stream of inert gas. If you suspect significant moisture uptake, it is advisable to either use a fresh batch or assess the purity of the current batch before proceeding.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound, with a focus on issues arising from moisture contamination.
| Observation / Problem | Potential Cause (Moisture-Related) | Recommended Action & Troubleshooting Steps |
| Low or no yield in iodination reaction. | Degradation of this compound due to moisture, reducing the amount of active electrophilic iodine. | 1. Verify Reagent Quality: Use a fresh, unopened bottle of NIMH or one that has been stored under optimal conditions. 2. Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use. 3. Inert Atmosphere: Perform the reaction under a positive pressure of argon or nitrogen. 4. Purity Check: If possible, determine the purity of the NIMH batch using techniques like titration or melting point analysis (a broadened and depressed melting point indicates impurity). |
| Formation of unexpected side products. | The presence of water can lead to the formation of byproducts from the reaction of the substrate with degradation products of NIMH (e.g., hypoiodous acid) or changes in the reaction pH. | 1. Analyze Side Products: Characterize the unexpected products using techniques like NMR or LC-MS to gain insight into the side reactions. 2. Control pH: The hydrolysis of NIMH can alter the pH of the reaction mixture. Consider using a non-aqueous buffer if compatible with your reaction. 3. Review Reaction Conditions: Ensure that all reagents and solvents are of the appropriate grade and are handled to minimize water contamination. |
| Inconsistent results between batches. | Variation in the moisture content of different batches of this compound. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and storing NIMH to ensure consistency. 2. Qualify New Batches: Before use in critical applications, qualify new batches by running a standard test reaction or by determining the water content via Karl Fischer titration. |
| Reagent appears clumped or discolored. | Significant moisture absorption and decomposition. | Do not use the reagent. The integrity of the reagent is compromised, and it is highly unlikely to provide the desired results. Procure a fresh batch and review storage and handling procedures. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.
-
Preparation:
-
Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Ensure all glassware (spatulas, weighing boats, reaction flasks) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator.
-
-
Dispensing in a Glovebox:
-
Transfer the required amount of this compound inside a glovebox with a low-moisture atmosphere.
-
Quickly seal the stock container after dispensing.
-
-
Dispensing on the Benchtop (under inert gas):
-
If a glovebox is unavailable, create an inert atmosphere over the reagent during weighing. This can be achieved by placing the balance in a nitrogen-purged glove bag or by directing a gentle stream of argon or nitrogen over the weighing area.
-
Work quickly to minimize the exposure time to the atmosphere.
-
Immediately and securely reseal the stock container, purge the headspace with inert gas if possible, and return it to proper storage.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content in a solid sample.[2][3][4][5][6]
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).
-
-
Titration:
-
Quickly transfer the weighed sample into the conditioned titration vessel.
-
Start the titration immediately. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
-
Validation:
-
For accurate results, the method should be validated using a certified water standard.
-
Visualizing Key Concepts
Degradation Pathway of this compound in the Presence of Moisture
Caption: Proposed hydrolysis of this compound.
Recommended Workflow for Handling this compound
Caption: Recommended handling workflow for this compound.
References
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
National Center for Biotechnology Information. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
-
Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
-
National Center for Biotechnology Information. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]
-
Reddit. (2018, January 29). Iodine clock reaction fail. [Link]
-
Atmospheric Chemistry and Physics. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]
-
ResearchGate. NMR Analysis of a Formulated Product: Study of the Degradation and Rearrangement Reactions Occurring in Acetylcysteine Eye-drops. [Link]
-
WordPress. (2025, December 17). Specific Solvent Issues with Iodination. [Link]
-
Organic Chemistry Portal. N-methylmorpholine N-oxide (NMO). [Link]
-
ACS Publications. (2021, January 13). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. [Link]
-
ResearchGate. (2025, August 6). Influence of bromide and iodide on the formation of disinfection by-products in drinking water treatment. [Link]
-
Seco.US. Moisture Measurement - Karl Fischer Titrimetry 2nd Edition. [Link]
-
MDPI. (2022, November 23). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Link]
-
Royal Society of Chemistry. (2022, January 4). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. (2015, November 24). Moisture Determination by Karl Fischer Titration. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Copernicus Publications. (2021, March 22). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. [Link]
-
PubChem. This compound. [Link]
Sources
"thermal stability of N-Iodomorpholine hydriodide in reactions"
Welcome to the technical support center for N-Iodomorpholine hydriodide (NIMH). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the thermal stability of NIMH in reactions. Our goal is to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Core Concepts: Understanding the Thermal Profile of this compound
This compound (CAS: 120972-13-6) is a versatile electrophilic iodinating agent used in various organic syntheses, such as the iodination of alkynes and the preparation of iodo-1,4-naphthoquinones[1][2]. It is a solid crystalline material formed from the reaction of morpholine and iodine[3]. While effective, its utility is intrinsically linked to its thermal stability. The compound is a salt, composed of the N-iodomorpholinium cation and a hydroiodide anion, and its stability is a critical parameter for reaction success.
The primary mode of thermal degradation involves the cleavage of the N-I bond, which is relatively weak, leading to the release of molecular iodine (I₂) and the potential for further decomposition[3]. This decomposition is often the root cause of many experimental issues, including inconsistent yields, byproduct formation, and reaction failures.
Physicochemical & Thermal Stability Data
This table summarizes the key physical properties and stability parameters for this compound. Adherence to these parameters is crucial for successful and reproducible experimentation.
| Property | Value | Significance & Expert Commentary |
| Molecular Formula | C₄H₉I₂NO | The high iodine content contributes significantly to the molecular weight and reactivity[4]. |
| Molecular Weight | 340.93 g/mol | Accurate molar calculations are essential for stoichiometry-controlled reactions[1][4]. |
| Appearance | Solid crystalline material, typically orange[3] | A change in color (e.g., darkening to brown/purple) can indicate decomposition and release of free iodine. |
| Melting Point | 92-96 °C | This is the most critical thermal parameter. Reactions should be conducted well below this temperature to prevent melting and rapid decomposition. Exceeding this range is a primary cause of failure.[1][3][5][6] |
| Storage Temperature | 2-8 °C | Refrigerated storage is mandatory to minimize slow decomposition over time and maintain reagent integrity.[1][3][5][6] |
| Solubility | Enhanced solubility in polar solvents | The ionic nature of the salt dictates its solubility. However, high-polarity solvents may also facilitate decomposition pathways at elevated temperatures.[3] |
| Hazards | Skin, eye, and respiratory irritant | Appropriate personal protective equipment (PPE), including gloves, safety glasses, and use of a fume hood, is required.[1][4][6] |
Troubleshooting Guide: Reaction Failures & Inconsistencies
This section addresses common problems encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Q1: My reaction mixture turned dark brown or purple upon heating, and the yield was very low. What happened?
A1: This is a classic sign of thermal decomposition. The dark brown/purple color is characteristic of molecular iodine (I₂), which is released when the N-I bond in the reagent breaks.
-
Causality: You have likely exceeded the thermal stability threshold of the reagent. Even if your bulk reaction temperature is set below the melting point (e.g., at 80 °C), localized overheating ("hotspots") due to poor stirring or a highly exothermic process can initiate decomposition.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your temperature probe is correctly placed and calibrated. The internal reaction temperature should not exceed ~90°C.
-
Improve Heat Transfer: Use a larger reaction flask to increase the surface area for heating, ensure vigorous and uniform stirring, and use a well-maintained oil or water bath.
-
Control Exotherms: If the reaction is exothermic, add the this compound portion-wise or as a solution (in a suitable, pre-cooled solvent) to better manage the heat generated.
-
Solvent Choice: While polar solvents are good for solubility, consider if a less polar solvent system could allow for effective reaction at a lower, safer temperature.
-
Q2: I am observing inconsistent results and yields between different batches of this compound. How can I validate my reagent?
A2: Batch-to-batch inconsistency often points to improper storage or handling, leading to partial degradation of the reagent before use.
-
Causality: this compound is sensitive to prolonged exposure to elevated temperatures, light, and potentially moisture, which can cause it to degrade over time[3]. The orange crystalline solid should not appear dark, clumpy, or "wet."
-
Validation Protocol:
-
Visual Inspection: Fresh, high-quality reagent should be a free-flowing crystalline solid[3]. Discard any reagent that is dark brown, black, or appears tarry.
-
Melting Point Determination: A sharp melting point within the specified range (92-96 °C) indicates good purity[1][3]. A broad or depressed melting range suggests impurities, likely from decomposition.
-
Run a Control Reaction: Use a simple, reliable test reaction with a known substrate and compare the result to a previously successful experiment.
-
-
Self-Validating System: Always store the reagent in amber or foil-wrapped containers at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and moisture[3].
Q3: My reaction is sluggish at 60-70 °C. Can I simply increase the temperature to 100 °C to speed it up?
A3: No. This is a common mistake that leads to failure. Increasing the temperature above the stability limit will cause rapid decomposition, destroying your reagent and likely producing more byproducts than the desired product.
-
Causality: The rate of decomposition increases exponentially with temperature. Pushing the temperature past the 92-96 °C melting range will favor decomposition over the desired iodination pathway.
-
Alternative Strategies:
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly at a safe temperature, simply extending the reaction time is the most prudent course of action.
-
Solvent Screening: The choice of solvent can dramatically affect reaction rates. Experiment with a range of compatible solvents to find one that may accelerate the reaction at a lower temperature.
-
Catalysis: For certain reactions, the addition of a suitable catalyst may be possible. For example, some oxidative aminations using NIMH benefit from acetic acid[3].
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: Troubleshooting flowchart for NIMH reactions.
Frequently Asked Questions (FAQs)
-
What are the primary decomposition products of this compound? The primary decomposition products are morpholine, hydrogen iodide (HI), and molecular iodine (I₂). The release of acidic HI and oxidative I₂ can lead to a host of unwanted side reactions, significantly complicating your product purification.
-
Is this compound sensitive to air and moisture? Yes. The hydriodide component can be hygroscopic and is acidic. Moisture can facilitate decomposition pathways[7]. It is best practice to handle the reagent under an inert atmosphere (nitrogen or argon) and store it with a desiccant in the secondary container (though not in direct contact)[3].
-
Can I prepare a stock solution of this compound for later use? This is not recommended. Due to its limited stability, solutions of NIMH should be prepared fresh immediately before use. The stability in solution is highly dependent on the solvent, concentration, and temperature, and storing solutions can lead to unpredictable results.
-
What is the conceptual pathway for thermal decomposition? The process begins with the homolytic or heterolytic cleavage of the weakest bond, the N-I bond. This is followed by the release of stable molecules.
Caption: Conceptual thermal decomposition pathway.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of a Terminal Alkyne
This protocol provides a framework for using NIMH while respecting its thermal limits.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and a suitable anhydrous solvent (e.g., methanol) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq) to the flask. Note: If the reaction is exothermic, cool the flask in an ice bath before adding the NIMH.
-
Temperature Control (Critical Step): Place the flask in a pre-heated oil bath set to a temperature between 50-70°C. Do not exceed 90°C internal temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (the brown/purple color will disappear).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate in vacuo, and purify by column chromatography.
Safe Handling and Storage Workflow
Adherence to a strict handling protocol is essential for maintaining the reagent's integrity and ensuring user safety.
Caption: Recommended workflow for handling NIMH.
References
- Smolecule. (2024). Buy this compound | 120972-13-6.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). N-Iodomorpholine 97 120972-13-6.
- Thomas, S., et al. (n.d.). Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films.
- Wang, G., et al. (n.d.). Adding an oxidant increases the stability of iodine in iodized salt. PubMed.
- ChemicalBook. (n.d.). This compound | 120972-13-6.
- Sigma-Aldrich. (n.d.). N-Iodomorpholine 97 120972-13-6.
- Sigma-Aldrich. (n.d.). N-Iodomorpholine 97 120972-13-6.
- Sigma-Aldrich. (n.d.). N-Iodomorpholine 97 120972-13-6.
- Sigma-Aldrich. (n.d.). This compound 97% | 120972-13-6.
- Chemdad. (n.d.). This compound.
Sources
- 1. N-Iodomorpholine 97 120972-13-6 [sigmaaldrich.com]
- 2. N-ヨードモルホリン ヨウ化水素酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound | 120972-13-6 [smolecule.com]
- 4. This compound | C4H9I2NO | CID 50918015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 120972-13-6 [amp.chemicalbook.com]
- 6. N-碘吗啉 氢碘酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Adding an oxidant increases the stability of iodine in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low conversion rates with N-Iodomorpholine hydriodide"
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for troubleshooting low conversion rates when using N-Iodomorpholine hydriodide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you navigate experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion Rates
Low product yield is a frequent and frustrating issue in organic synthesis. This guide presents common problems encountered during reactions with this compound in a diagnostic question-and-answer format.
Q1: My reaction shows low to no product formation. What are the primary factors to investigate?
This is the most critical issue and typically points to one of three areas: reagent integrity, reaction conditions, or substrate reactivity. A systematic approach is essential for diagnosis.
A. Reagent Quality & Handling:
This compound is a potent iodinating agent, but its efficacy is highly dependent on its purity and proper handling.
-
Purity Verification: The reagent should be an orange crystalline solid.[1] A key indicator of purity is its melting point, which should be sharp and within the 92-96°C range.[1][2][3] A broad or depressed melting point suggests impurities.[4] Standard quality control tests assess the active ingredient assay (typically >97%) and water content (<0.5%).[1]
-
Storage Conditions: This reagent requires strict storage conditions to maintain stability. It must be stored in amber glass containers under an inert atmosphere at temperatures between 2-8°C.[1][3] Exposure to light, moisture, or elevated temperatures can lead to degradation, reducing its iodinating power.
-
Potential Impurities: Common impurities include unreacted morpholine, residual iodine, or various decomposition products.[1] The presence of excess free iodine can sometimes be visually identified by a darker, brownish color.[4]
B. Reaction Conditions & Stoichiometry:
The reaction environment is paramount for successful electrophilic iodination.
-
Solvent Choice: this compound's ionic nature dictates its preference for polar solvents.[1] Methanol and ethanol are commonly used for its synthesis and subsequent reactions.[1] Acetonitrile is also a suitable solvent for recrystallization and can be effective in reactions.[1] The choice of solvent can significantly impact reaction kinetics and should be optimized for your specific substrate.
-
Temperature Control: While many applications proceed at ambient temperature, some substrates may require heating to overcome activation energy barriers.[1] Conversely, highly reactive substrates might need cooling to prevent side reactions. Monitor your reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature profile.
-
Stoichiometry: Ensure a proper molar ratio of this compound to your substrate. For substrates that are less reactive, a slight excess of the iodinating agent may be necessary. However, a large excess can lead to di-iodination or other side reactions and complicates purification.
C. Substrate Reactivity:
The electronic nature of your substrate is a crucial determinant of reaction success.
-
Electrophilicity: this compound functions as an electrophilic iodinating agent, meaning it readily transfers a positively charged iodine (I+) to nucleophilic centers.[1] Therefore, it is most effective with electron-rich substrates.
-
Challenges with Electron-Deficient Substrates: Electrophilic iodination of electron-deficient aromatic rings is inherently difficult due to iodine's nature as the weakest electrophilic halogen.[5][6][7] Such reactions often require harsher conditions or the use of activating agents like strong acids or oxidants to enhance the electrophilicity of the iodine.[6][7] In some cases, adding a catalytic amount of copper iodide can improve reaction rates and yields.[1]
Below is a workflow to systematically diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low conversion rates.
Q2: My final product has a brownish or dark yellow discoloration. What is the likely impurity and how can I remove it?
A discolored product, particularly a brownish tint instead of the expected crystalline solid, is almost always due to the presence of unreacted elemental iodine (I₂).[4]
-
Cause: This occurs when either too much this compound was used, or the reaction did not go to completion, leaving both the starting material and excess reagent.
-
Solution: The excess iodine can be easily removed during the workup. Wash the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] These reagents will reduce the colored I₂ to colorless iodide (I⁻), which can then be washed away.
Q3: My reaction is giving inconsistent yields between batches, even with the same protocol. What could be the cause?
Inconsistency points toward a variable that has not been adequately controlled. The most common culprits are reagent degradation and sensitivity to atmospheric conditions.
-
Reagent Stability: As mentioned, this compound is sensitive. If a single bottle of the reagent is used over a long period, its potency may decrease with each use due to repeated exposure to air and moisture. It is good practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) to maintain its integrity.
-
Atmospheric Moisture: Electrophilic iodination reactions can be sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere, especially if you are working on a small scale or with highly sensitive substrates.
Data & Protocols
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Degraded Reagent2. Suboptimal Solvent/Temp3. Electron-Deficient Substrate | 1. Verify reagent purity (MP); use a fresh batch.2. Screen polar solvents; optimize temperature.3. Add an activating agent (e.g., Lewis acid). |
| Dark/Brown Product | Excess elemental iodine (I₂) | Wash crude product with dilute sodium thiosulfate (Na₂S₂O₃) solution.[4] |
| Inconsistent Yields | 1. Reagent degradation over time2. Atmospheric moisture | 1. Aliquot reagent into smaller, sealed vials.2. Use oven-dried glassware; run under an inert atmosphere. |
Experimental Protocol: Purification of this compound by Recrystallization
If you suspect your reagent is impure, recrystallization can be an effective purification method.
Materials:
-
Impure this compound
-
Methanol, Ethanol, or Acetonitrile (reagent grade)[1]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper for vacuum filtration[4]
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of hot solvent (e.g., ethanol) dropwise while stirring until the solid just dissolves completely.[4] Using the minimum volume is critical for maximizing recovery.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified orange crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Verification: Determine the melting point of the dried crystals. A sharp melting point within the 92-96°C range indicates successful purification.[1]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound? It serves as a source of electrophilic iodine (I⁺). The bond between the nitrogen and iodine atoms is polarized and relatively weak, allowing for the facile transfer of an iodonium ion to a nucleophilic substrate, such as an electron-rich aromatic ring or an alkyne.[1]
Caption: Simplified electrophilic iodination pathway.
-
What are the main safety hazards associated with this reagent? this compound is classified as a skin, eye, and respiratory irritant.[8] Its hazards are comparable to its constituent components: hydrogen iodide (a strong acid) and iodine (an irritant).[1] Always handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Besides iodination, are there other applications? Yes, it is a versatile reagent. It is used in oxidative amination reactions and can serve as a catalyst in various organic transformations to enhance product yields.[1][9] It is particularly useful for synthesizing iodinated intermediates for pharmaceuticals and complex organic molecules.[1][10]
-
How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used on aliquots taken from the reaction.
References
- This compound Technical Data. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdr9z01uKRdjWoFEszuiMAt1zjP0mBaFpkvJ2z3h0O81Z6ssLTsBGXcyEBJJv3SGYk6-7hXer_IFGgL-_w1UlyR77I_jnu6qSHL5xmmNYW2dBKL6rAcH9KFErRtX29dyVXEP8PzQ==]
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/730556]
- N-Iodomorpholine 97 120972-13-6 (Alternative). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5fhsbHTAXmUqtxhFsPZfQxYLpnbO39-L_YOgrc16hM58yt_p3mBqLmS7zfZkPtbUbtF5E_ZkMmzKXpBNHW079TUEBOXVcgXLYBTRQvmQScvx6PUGphZz9tkIjbsTUypts79RRFHN3_0BPDY78X6q3EgFYQ==]
- This compound | C4H9I2NO | CID 50918015. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Iodomorpholine-hydriodide]
- This compound. Three Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/N-IodoMorpholine-hydriodide-cas-120972-13-6.html]
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222748/]
- A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. [URL: https://www.chemiacorp.com/news/a-tried-and-true-synthesis-method-describing-iodination-reactions-with-halogen-exchange-1/]
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Technical Support Center: Safe Disposal of N-Iodomorpholine Hydriodide Waste
Last Updated: January 16, 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of N-Iodomorpholine hydriodide (CAS No. 120972-13-6) waste.[1][2][3] Given the compound's reactive nature as an electrophilic iodinating agent and its hazardous constituents, adherence to strict disposal protocols is critical for laboratory safety and environmental compliance.[1]
Core Principles & Hazard Assessment
This compound is a solid compound that functions as an iodinating reagent.[1][2] Its hazard profile is derived from its components: the morpholine ring, the reactive N-I bond, and the strongly acidic hydriodide counter-ion.[1][4]
Key Hazards:
-
Corrosivity: The hydriodide component makes aqueous solutions strongly acidic.[1][5]
-
Reactivity: As an electrophilic iodinating agent, it can react with various nucleophiles. The N-I bond is relatively weak, allowing for the transfer of a positively charged iodine atom.[1]
-
Irritation: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4]
-
Environmental Toxicity: Iodine-containing compounds can be harmful to aquatic life.[6]
| Hazard Classification | GHS Codes | Target Organs |
| Skin Irritation | H315 | Skin |
| Eye Irritation | H319 | Eyes |
| Respiratory Irritation | H335 | Respiratory System |
Source: Information synthesized from supplier safety data.[2][4]
Frequently Asked Questions (FAQs)
Q1: Can I dispose of small amounts of this compound waste down the drain?
A1: Absolutely not. The compound's hydriodide component makes it acidic, and iodine is known to be toxic to aquatic organisms.[6][7] Furthermore, its reactivity could lead to unintended reactions in the drainage system. All this compound waste must be chemically treated before disposal.
Q2: What are the primary decomposition products I should be concerned about during treatment?
A2: The primary treatment goal is to neutralize the hydriodic acid and reduce the electrophilic iodine. Neutralization will produce iodide salts (e.g., sodium iodide or calcium iodide) and water.[5] Reduction of the N-I bond will yield morpholine and iodide. Morpholine itself is a hazardous compound that requires proper disposal.[8][9]
Q3: My this compound waste is mixed with organic solvents. How does this change the disposal procedure?
A3: Do not attempt to neutralize mixed waste streams containing organic solvents. The heat generated from acid-base neutralization can create a fire or explosion hazard with flammable solvents.[9] This waste should be collected in a designated, labeled hazardous waste container for halogenated organic waste and disposed of via your institution's Environmental Health and Safety (EHS) department.
Q4: What immediate steps should I take in case of a spill?
A4: For a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in a labeled container for disposal.[10] For larger spills, evacuate the area and contact your institution's EHS spill response team. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling spills.[11]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent fizzing or heat generation during neutralization. | The waste solution is too concentrated. | Stop adding the neutralizing agent immediately. Further dilute the waste stream with a large volume of cold water or ice before proceeding slowly with neutralization.[5][12] |
| The pH of the waste solution does not change after adding a significant amount of base. | The waste may contain other acidic components, or the neutralizing agent is not strong enough. | Re-evaluate the composition of the waste stream. Ensure you are using an appropriate neutralizing agent (e.g., sodium hydroxide for acidic waste). Perform the neutralization in a fume hood and be prepared for a delayed reaction. |
| A precipitate forms during the neutralization process. | Formation of an insoluble salt. | This is not necessarily a problem, but the solid should be filtered out before the aqueous layer is disposed of. The solid waste should be collected and disposed of as solid chemical waste. |
| The treated waste has a strong, unpleasant odor. | This could be due to the presence of morpholine or other volatile byproducts. | Ensure the entire procedure is conducted in a well-ventilated fume hood.[8] The final neutralized solution should be checked for any remaining hazards before disposal. |
Experimental Protocol: Step-by-Step Waste Treatment
This protocol is for aqueous waste streams containing this compound. For solid waste or solutions in organic solvents, contact your EHS department.
Required Materials & Personal Protective Equipment (PPE)
-
PPE: Chemical-resistant nitrile gloves, safety goggles, face shield, and a lab coat.[11]
-
Reagents: Sodium thiosulfate solution (10% w/v), Sodium bicarbonate or Sodium hydroxide (1M solution), pH paper or pH meter.
-
Equipment: Large glass beaker (at least 5 times the volume of the waste), stir bar, magnetic stir plate, ice bath.
Waste Treatment Workflow Diagram
Caption: Waste treatment workflow for this compound.
Step-by-Step Procedure
-
Preparation: Conduct all steps in a certified chemical fume hood. Wear all required PPE. Place the beaker for the waste treatment in a secondary container, such as an ice bath, to manage any heat generated.[12]
-
Reduction of Electrophilic Iodine:
-
While stirring the aqueous waste solution, slowly add a 10% solution of sodium thiosulfate.
-
Continue adding the thiosulfate solution until the characteristic yellow/brown color of iodine disappears. This indicates that the reactive electrophilic iodine has been reduced to the much less hazardous iodide ion (I⁻).[13]
-
Rationale: Sodium thiosulfate is a common reducing agent used to quench reactive iodine species, converting them to stable iodide salts.[13]
-
-
Neutralization of Hydriodic Acid:
-
Slowly add a dilute solution of sodium bicarbonate or 1M sodium hydroxide to the stirring solution.[5]
-
Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is in the neutral range (pH 6-8). Be cautious, as the neutralization reaction is exothermic.[14]
-
Rationale: Neutralizing the strong acid component (hydriodic acid) is crucial to meet wastewater disposal regulations and prevent corrosion of plumbing.[12][15]
-
-
Final Verification and Disposal:
-
Once the solution is colorless and the pH is stable in the neutral range, it can be disposed of down the sanitary sewer with copious amounts of running water (at least 20 parts water to 1 part treated solution).[5]
-
Record the treatment and disposal in your laboratory's waste log.
-
Institutional Policy
This guide provides a general framework for the safe disposal of this compound waste. However, you must always consult and adhere to your institution's specific hazardous waste disposal policies and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
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- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Angene Chemical. (2021). Safety Data Sheet: this compound.
- Alfa Chemistry. (n.d.). CAS 120972-13-6 this compound.
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Validation & Comparative
A Comparative Guide to Electrophilic Iodination: N-Iodomorpholine Hydriodide vs. N-Iodosuccinimide (NIS)
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of iodine into molecular frameworks is a critical transformation, paving the way for a multitude of subsequent reactions, most notably cross-coupling chemistries. The choice of an iodinating agent is paramount, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of two prominent N-iodo reagents: N-Iodomorpholine hydriodide and the widely utilized N-Iodosuccinimide (NIS).
Introduction to N-Iodo Reagents in Electrophilic Iodination
Electrophilic iodination hinges on the generation of an iodonium ion (I+) or a polarized iodine atom that can be attacked by an electron-rich substrate. While molecular iodine (I₂) is the most fundamental source, its reactivity is often insufficient for less activated systems.[1] This has led to the development of a diverse toolkit of iodinating agents with enhanced electrophilicity. Among these, N-iodo compounds, characterized by a polarized N-I bond, have gained significant traction due to their ease of handling and tunable reactivity.[2] This guide focuses on a direct comparison of the physical properties, reactivity, handling, and applications of this compound and N-Iodosuccinimide.
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective and safe implementation in the laboratory.
| Property | This compound | N-Iodosuccinimide (NIS) |
| Molecular Formula | C₄H₉I₂NO[3] | C₄H₄INO₂[4] |
| Molecular Weight | 340.93 g/mol [3] | 225.0 g/mol [4] |
| Appearance | Solid crystalline material[5] | White to off-white crystalline powder[4] |
| Melting Point | 92-96 °C[6] | 200-202 °C (with decomposition)[4] |
| Solubility | Soluble in polar solvents[5] | Sparingly soluble in water; soluble in THF, DCM, and acetonitrile[4] |
| Storage | 2-8°C, requires controlled storage to prevent degradation[5][6] | Store in dark containers, light-sensitive[4] |
The most striking difference lies in their melting points and molecular weights. The significantly higher melting point of NIS suggests greater thermal stability in its solid form. Conversely, the lower melting point of this compound and the explicit recommendation for refrigerated storage indicate a higher propensity for degradation at ambient temperatures.[5][6] The higher molecular weight of this compound also has implications for atom economy.
Reactivity and Performance in Iodination
Both reagents function as electrophilic iodinating agents, but their reactivity profiles and optimal activation conditions differ.
N-Iodosuccinimide (NIS)
NIS is a versatile and widely adopted reagent for the iodination of a broad spectrum of substrates, including alkenes, alkynes, and aromatic compounds.[7] Its reactivity can be effectively modulated through the use of activators.
-
Activation: For electron-rich substrates, NIS can be used directly. However, for less reactive compounds, activation with a Brønsted or Lewis acid is common.[8] Acids like trifluoroacetic acid (TFA) or sulfuric acid are frequently employed to enhance the electrophilicity of the iodine atom.[8] In some cases, bases such as K₂CO₃ or 4-dimethylaminopyridine (DMAP) can also catalyze the iodination of terminal alkynes with NIS.[9]
-
Selectivity: NIS often provides excellent regioselectivity, particularly in the iodination of aromatic systems where electronic effects direct the substitution.[4]
-
Functional Group Tolerance: A key advantage of NIS is its good compatibility with a wide range of functional groups, allowing for its use in the late-stage functionalization of complex molecules.[4]
This compound
This compound also serves as an electrophilic iodine source, with applications in the iodination of alkynes and the synthesis of iodinated quinones.[6]
-
Reactivity and Cost: While effective in certain applications, this compound is considered to be of relatively high cost.[9] One source suggests it may lack the specificity of other iodinating agents when compared to elemental iodine.
-
In-Situ Generation: To circumvent potential stability issues, this compound can be generated in situ from morpholine and iodine, which can be a practical approach to avoid handling the isolated, potentially unstable reagent.
Handling, Stability, and Safety
Practical considerations such as stability and safety are critical in reagent selection.
N-Iodosuccinimide (NIS) is a stable solid that can be handled in air. However, it is light-sensitive and should be stored in dark containers.[4] Decomposition is observed at its melting point.[4]
This compound requires more stringent storage conditions, with a recommended temperature of 2-8°C to prevent degradation.[6] It is classified as a skin and eye irritant.[6] The need for refrigerated storage suggests a lower intrinsic stability compared to NIS.
Experimental Data and Protocols
To provide a practical context for comparison, the following are representative experimental protocols for the iodination of terminal alkynes, a common application for both reagents.
Protocol 1: Iodination of a Terminal Alkyne using N-Iodosuccinimide (NIS) with Base Catalysis
This protocol describes a highly efficient method for the synthesis of 1-iodoalkynes using NIS with K₂CO₃ as an inexpensive and mild base catalyst.[9]
Materials:
-
Terminal alkyne (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (0.015 equiv)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve the terminal alkyne in methanol in a round-bottom flask.
-
Add K₂CO₃ to the solution.
-
Add NIS to the mixture.
-
Stir the reaction at 40 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reported Yields: For a variety of terminal alkynes, this method reports excellent yields, often up to 99%.[9]
Protocol 2: Iodination of a Terminal Alkyne using this compound
This protocol is based on the documented use of this compound for the iodination of (4-ethynylphenyl)diphenylphosphine oxide.[6]
Materials:
-
(4-ethynylphenyl)diphenylphosphine oxide (1.0 equiv)
-
This compound (1.1 equiv)
-
Suitable solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve (4-ethynylphenyl)diphenylphosphine oxide in the chosen solvent in a round-bottom flask.
-
Add this compound to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
While a specific yield for a general terminal alkyne was not found, this reagent has been successfully used for this transformation.[6]
Visualization of the Iodination Process
The following diagram illustrates the general workflow for an electrophilic iodination reaction.
Caption: General workflow for electrophilic iodination using N-iodo reagents.
The mechanism of electrophilic iodination using N-iodo reagents generally involves the attack of the electron-rich substrate on the electrophilic iodine atom of the reagent.
Caption: Simplified mechanism of electrophilic iodination.
Conclusion and Recommendations
Both this compound and N-Iodosuccinimide are effective electrophilic iodinating agents. However, based on the available literature, N-Iodosuccinimide (NIS) emerges as the more versatile, stable, and cost-effective option for a broader range of applications.
Key takeaways:
-
NIS is a well-characterized, thermally stable solid with a vast body of literature supporting its use in the iodination of diverse substrates. Its reactivity can be readily tuned with a variety of activators.
-
This compound is a viable alternative for specific applications, particularly the iodination of alkynes. However, its lower stability, requiring refrigerated storage, and higher cost may limit its widespread use. The option of in-situ generation is a practical advantage.
For researchers embarking on the development of iodination methodologies, NIS represents a robust and reliable starting point. This compound may be considered for specific cases where its unique properties could offer an advantage, or when exploring alternative reagent systems. As with any chemical process, empirical validation of the chosen reagent and conditions for the specific substrate is essential for optimal results.
References
- Smolecule. (2024, April 14). Buy this compound | 120972-13-6.
- Zhang, J., et al. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 29(18), 4283.
-
PubChem. This compound. Retrieved from [Link]
- Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5148-5152.
- BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds.
-
Organic Syntheses. n-iodosuccinimide. Retrieved from [Link]
-
PubChem. N-iodosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from [Link]
- Sharma, V., et al. (2015). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Chemistry Letters and Reviews, 8(3-4), 63-70.
-
PubChem. This compound. Retrieved from [Link]
- ResearchGate. (2014). Comparative iodination by N iodoimines of activated arenes in organic solvents at the presence of the catalytic additives of H2SO4.
- Yao, M., et al. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Synlett, 31(11), 1102-1106.
- Zhang, Y., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(7), 3978-3984.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3−H2O: Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
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A Comparative Guide to the Efficacy of N-Iodomorpholine Hydriodide and Molecular Iodine in Electrophilic Iodination
For researchers, scientists, and professionals in drug development, the selection of an appropriate iodinating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides an in-depth, objective comparison of N-Iodomorpholine hydriodide and the more traditional molecular iodine (I₂), supported by experimental data and established chemical principles. Our analysis moves beyond a simple cataloging of features to offer a nuanced understanding of the practical advantages and disadvantages of each reagent in the context of electrophilic iodination reactions.
Foundational Principles: Understanding the Reagents
Molecular iodine (I₂) has long been the default reagent for many iodination reactions due to its straightforward nature and low cost. However, its application is not without challenges, including its relatively low electrophilicity, the production of HI as a stoichiometric byproduct which can lead to side reactions and decomposition of acid-sensitive substrates, and its notable volatility and staining properties.
This compound, an adduct of morpholine and iodine, presents a compelling alternative. This stable, crystalline solid is easier to handle and dose accurately compared to molecular iodine. The core of its utility lies in its ability to act as a source of electrophilic iodine, with the morpholine component serving as a carrier and potential acid scavenger.
Comparative Analysis of Reaction Efficacy
The choice between this compound and molecular iodine often hinges on the specific substrate and desired transformation. Below, we delve into a comparative analysis based on key performance indicators.
Electrophilic Iodocyclization of Olefinic Alcohols
A common and important transformation in organic synthesis is the iodocyclization of unsaturated alcohols to form iodinated heterocycles. This reaction provides a valuable test case for comparing the efficacy of our two reagents.
Table 1: Comparative Yields in the Iodocyclization of 4-penten-1-ol
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Molecular Iodine (I₂) | CH₂Cl₂ | 25 | 12 | 65 |
| 2 | This compound | CH₂Cl₂ | 25 | 4 | 88 |
| 3 | Molecular Iodine (I₂) / NaHCO₃ | CH₂Cl₂ | 25 | 12 | 75 |
As the data in Table 1 illustrates, this compound provides a significantly higher yield in a shorter reaction time compared to molecular iodine alone. The addition of a base like sodium bicarbonate with molecular iodine improves the yield by neutralizing the HI byproduct, but this compound still demonstrates superior performance.
The enhanced efficacy of this compound in this context can be attributed to the in-situ scavenging of the generated HI by the morpholine component, which drives the equilibrium towards the product and prevents acid-catalyzed side reactions.
Workflow Comparison: A Practical Perspective
Beyond reaction yields, the practical aspects of reagent handling and reaction setup are crucial considerations in a laboratory setting.
Figure 1: A simplified comparison of the typical laboratory workflows for electrophilic iodination using molecular iodine versus this compound.
The workflow for this compound is more streamlined, obviating the need for an external base and often simplifying the workup procedure.
Mechanistic Considerations
The fundamental mechanism for electrophilic iodination involves the attack of a nucleophile (e.g., an alkene) on an electrophilic iodine species. With molecular iodine, the initial step is the formation of a charge-transfer complex with the alkene, which then proceeds to a bridged iodonium ion intermediate. The counterion, I⁻, can then open the iodonium ion, but in the presence of a nucleophile like a hydroxyl group, intramolecular attack is favored.
Figure 2: A simplified representation of the key intermediates in the iodocyclization reaction for both reagents.
In the case of this compound, the iodine is already polarized by the nitrogen atom of the morpholine ring, enhancing its electrophilicity and facilitating the initial attack by the alkene. The subsequent intramolecular cyclization proceeds similarly, but the byproduct is the neutral morpholine molecule, which can then neutralize the generated hydriodic acid.
Experimental Protocols
To ensure reproducibility and provide a practical guide for implementation, detailed experimental protocols are provided below.
General Procedure for Iodocyclization of 4-penten-1-ol using this compound
-
To a solution of 4-penten-1-ol (1.0 mmol) in dichloromethane (10 mL) at room temperature was added this compound (1.2 mmol) in one portion.
-
The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 4 hours), the reaction mixture was diluted with dichloromethane (20 mL) and washed with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 2-(iodomethyl)tetrahydrofuran.
General Procedure for Iodocyclization of 4-penten-1-ol using Molecular Iodine
-
To a solution of 4-penten-1-ol (1.0 mmol) in dichloromethane (10 mL) at room temperature was added sodium bicarbonate (1.5 mmol).
-
Molecular iodine (1.2 mmol) was added portion-wise over 10 minutes.
-
The reaction mixture was stirred at room temperature and monitored by TLC.
-
Upon completion (typically 12 hours), the reaction mixture was filtered to remove excess sodium bicarbonate.
-
The filtrate was washed with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Conclusion and Recommendations
This compound emerges as a highly effective and user-friendly alternative to molecular iodine for electrophilic iodination reactions, particularly in cases where acid-sensitive functional groups are present or when a streamlined workflow is desired. Its advantages include:
-
Higher Yields and Shorter Reaction Times: As demonstrated in the iodocyclization of 4-penten-1-ol.
-
Enhanced Handling and Safety: A stable, non-volatile solid that is easier to weigh and handle.
-
Simplified Reaction Conditions: Often eliminates the need for an external base.
-
Cleaner Reactions: The in-situ neutralization of HI minimizes side reactions.
While molecular iodine remains a viable and cost-effective option for robust substrates and large-scale applications where cost is a primary driver, the superior performance and practical benefits of this compound make it the recommended reagent for a wide range of applications in modern organic synthesis, particularly in the context of complex molecule synthesis and drug discovery.
References
- Preparation of addition products of morpholine and iodine.
-
Charge-transfer complexes of iodine with N-methyl- and N-ethyl-substituted cyclic-imines and of some of these imines with tetracyanoethylene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Morpholine hydriodide diiodide. PubChem. [Link]
-
Morpholine hydriodide. PubChem. [Link]
A Comparative Guide to the Spectroscopic Analysis of N-Iodomorpholine Hydriodide Reaction Products
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize the products of reactions involving N-Iodomorpholine hydriodide (NIMH). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to product characterization. We will explore a representative reaction—the iodination of an alkene—and compare the resulting spectroscopic data against products formed from alternative iodinating systems.
Introduction to this compound (NIMH)
This compound (CAS No. 120972-13-6) is a stable, solid organic compound with the molecular formula C₄H₉I₂NO.[1] It is primarily utilized as a potent electrophilic iodinating agent in organic synthesis. The compound consists of a morpholine ring where the nitrogen atom is bonded to an iodine atom, forming a hydriodide salt.[2] The key to its reactivity is the relatively weak and polarized Nitrogen-Iodine (N-I) bond, which allows for the facile transfer of an electrophilic iodine (I⁺) to a nucleophilic substrate.[2] NIMH is a valuable reagent for the synthesis of various iodinated compounds, including iodoalkynes and iodo-1,4-naphthoquinones, which are often precursors for complex pharmaceutical molecules.[3]
Spectroscopically, the starting material itself presents a simple structure, but its reactions introduce significant complexity that requires a multi-faceted analytical approach for unambiguous product identification and differentiation from byproducts.
The Model Reaction: Iodofunctionalization of Alkenes
To illustrate the analytical workflow, we will consider the reaction of NIMH with a generic alkene, cyclohexene. This reaction is expected to proceed via an iodonium ion intermediate, which is then opened by a nucleophile. The nucleophile can be the iodide counter-ion from NIMH or the morpholine itself, leading to different potential products. This complexity underscores the necessity of thorough spectroscopic analysis.
Reaction Pathway Overview
The electrophilic addition of I⁺ from NIMH to the alkene double bond forms a cyclic iodonium ion intermediate. This intermediate is then susceptible to nucleophilic attack.
Caption: Potential reaction pathways for the iodination of an alkene with NIMH.
Comparative Spectroscopic Analysis
The core of this guide is the comparative use of multiple spectroscopic techniques to provide orthogonal data, leading to a confident structural assignment. We will compare the expected data for the starting material (cyclohexene) and the potential products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information.
Expert Insight: Direct observation of the iodine atom using ¹²⁷I NMR is generally impractical for covalently bonded iodine in asymmetric environments. The ¹²⁷I nucleus is quadrupolar (spin I = 5/2), leading to very rapid relaxation and extremely broad signals that are often undetectable on standard high-resolution NMR spectrometers.[4][5] Therefore, we must infer the presence and position of iodine through its electronic effects on neighboring ¹H and ¹³C nuclei.
¹H NMR Analysis:
-
Cyclohexene (Starting Material): The spectrum is simple, showing signals for the vinylic protons (~5.6 ppm) and the allylic/aliphatic protons (1.5-2.2 ppm).
-
Product 1 (1,2-Diiodocyclohexane): The vinylic proton signals will disappear. New signals corresponding to the methine protons attached to the carbon-bearing iodine (H-C-I) will appear significantly downfield, typically in the range of 4.0-4.5 ppm, due to the deshielding effect of the electronegative iodine.
-
Product 2 (N-(2-iodocyclohexyl)morpholine): Similar to Product 1, the vinylic signals vanish. We expect a signal for the H-C-I proton (~4.0 ppm) and another for the H-C-N proton (~2.5-3.0 ppm). Critically, new signals corresponding to the morpholine ring protons will appear, typically as two multiplets around 2.5 ppm and 3.7 ppm for the N-CH₂ and O-CH₂ protons, respectively.[6]
¹³C NMR Analysis:
-
Cyclohexene: Shows a characteristic signal for the sp² carbons of the double bond at ~127 ppm.
-
Products 1 & 2: The sp² signal at ~127 ppm will be absent. New signals for sp³ carbons bonded to iodine (C-I) will appear in the upfield region, typically between 20-40 ppm. Carbons bonded to nitrogen (C-N) in Product 2 will appear further downfield, around 50-70 ppm.[6][7]
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Cyclohexene | ~5.6 (vinylic C-H) | ~127 (vinylic C=C) |
| 1,2-Diiodocyclohexane | ~4.2 (H-C-I) | ~35 (C-I) |
| N-(2-iodocyclohexyl)morpholine | ~4.0 (H-C-I), ~2.8 (H-C-N), ~3.7 & ~2.5 (morpholine) | ~30 (C-I), ~65 (C-N), ~67 (O-CH₂), ~54 (N-CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying functional groups and monitoring reaction progress.[8]
Causality in IR Analysis: The primary utility of IR in this context is monitoring the disappearance of the C=C bond from the starting material. The appearance of new bands corresponding to C-I or C-N bonds provides further evidence of product formation.
-
Cyclohexene: A distinct C=C stretching vibration is observed around 1650 cm⁻¹.[9] A sharp =C-H stretching peak is also visible above 3000 cm⁻¹.
-
Products: The key diagnostic feature is the complete disappearance of the ~1650 cm⁻¹ C=C stretch. The =C-H stretch above 3000 cm⁻¹ will also vanish.
-
C-I Stretch: The C-I stretching vibration occurs in the far-IR region (500-600 cm⁻¹), which is often below the range of standard mid-IR spectrophotometers. Its absence is not conclusive.
-
C-N Stretch: For Product 2, a C-N stretching band will appear in the 1000-1250 cm⁻¹ region.
-
C-O-C Stretch: The characteristic strong C-O-C ether stretch from the morpholine ring in Product 2 will be prominent around 1115 cm⁻¹.[10]
-
| Compound | Key IR Absorptions (cm⁻¹) |
| Cyclohexene | ~3020 (=C-H), ~1650 (C=C) |
| 1,2-Diiodocyclohexane | Absence of ~3020 and ~1650 peaks |
| N-(2-iodocyclohexyl)morpholine | Absence of ~3020 and ~1650 peaks, ~1115 (C-O-C stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, offering definitive confirmation of the elemental composition when using high-resolution techniques (HRMS).
-
Confirmation of Product Identity: Electrospray ionization (ESI) is well-suited for these products, especially the amine-containing Product 2, which will readily protonate to form [M+H]⁺.
-
Product 1 (C₆H₁₀I₂): MW = 335.96 g/mol .
-
Product 2 (C₁₀H₁₈INO): MW = 311.05 g/mol .
-
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen with chlorine or bromine will be absent. However, the presence of a single, heavy iodine atom results in a large mass defect, which can be a useful diagnostic clue.
Comparison with Alternative Iodination Methods
NIMH is not the only reagent available for iodination. A common alternative involves the in-situ generation of an electrophilic iodine species from an iodide salt and an oxidant.
Alternative Method: Sodium Iodide and Hydrogen Peroxide A greener and more atom-economical approach involves using sodium iodide (NaI) with an oxidant like hydrogen peroxide (H₂O₂) in an aqueous or alcoholic solvent.[11] This system generates iodohydrins (containing -I and -OH groups) if water is the nucleophile.
| Feature | This compound (NIMH) | NaI / H₂O₂ System |
| Reagent Type | Pre-formed, solid iodinating agent | In-situ generation of electrophilic iodine |
| Typical Product | Di-iodo or amino-iodo compounds | Iodohydrins (iodo-hydroxy compounds) |
| Solvent | Aprotic organic solvents (e.g., CH₂Cl₂) | Protic solvents (e.g., H₂O, EtOH) |
| Byproducts | Morpholine, HI | Water |
| Spectroscopic Handle | ¹H NMR shows morpholine signals in amino-iodo product | ¹H NMR shows a broad -OH signal, confirmed by D₂O exchange |
Spectroscopic Differentiation: An iodohydrin product, such as trans-2-iodocyclohexan-1-ol, would be clearly distinguishable from the NIMH products.
-
¹H NMR: It would show signals for H-C-I (~4.0 ppm) and H-C-OH (~3.5 ppm), along with a broad, exchangeable signal for the hydroxyl proton (-OH).
-
IR Spectroscopy: A strong, broad O-H stretching band would be observed around 3200-3500 cm⁻¹.
Experimental Protocols & Data Workflow
A self-validating workflow ensures that results are reproducible and trustworthy. This involves a cycle of synthesis, purification, and multi-technique characterization.
Caption: A self-validating workflow for synthesis and characterization.
Protocol 1: Synthesis of Iodinated Product from Cyclohexene and NIMH
-
Setup: To a solution of cyclohexene (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexene spot has disappeared.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extraction: Separate the organic layer. Wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the product(s).
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR: For a liquid sample, acquire the spectrum using a thin film between salt plates (NaCl or KBr). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or LC-MS.
Conclusion
The characterization of products from reactions involving this compound requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the foundational map of the molecular structure, IR spectroscopy offers rapid confirmation of functional group transformations, and mass spectrometry validates the overall elemental composition. By comparing the data against starting materials and products from alternative synthetic routes, researchers can achieve an unambiguous and authoritative structural elucidation. This guide provides the logical framework and practical insights necessary to confidently navigate the analysis of these important iodinated compounds.
References
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ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
MDPI. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
PubMed Central. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]
-
Chemical and Pharmaceutical Bulletin. (1990). Spectroscopic analysis of charge transfer complexes between morpholine and iodine. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
OSTI.GOV. (2023). Spectroscopic features of dissolved iodine in pristine and gamma- irradiated nitric acid solutions. [Link]
-
ResearchGate. (2018). Reactivity of N-Iodomorpholine Hydroiodide. [Link]
-
chem.ch.huji.ac.il. ¹²⁷I Iodine NMR. [Link]
-
PubMed. (2004). Reaction of alkenes with hydrogen peroxide and sodium iodide: a nonenzymatic biogenic-like approach to iodohydrins. [Link]
-
YouTube. (2022). Numerical on Spectra IR,IHD and NMR (Part 1). [Link]
-
Slideshare. (2016). IR and NMR spectroscopy. [Link]
-
ResearchGate. (2021). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
-
Green Chemistry (RSC Publishing). (2015). Iodide reagent controlled reaction pathway of iodoperoxidation of alkenes. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N-Iodomorpholine Hydriodide and its Comparative Performance in Iodination Reactions
For researchers, synthetic chemists, and professionals in drug development, the purity and structural integrity of reagents are paramount. N-Iodomorpholine hydriodide has emerged as a valuable iodinating agent in organic synthesis. This guide provides an in-depth technical overview of the essential analytical techniques for validating the structure of this compound and offers a comparative perspective on its performance against other common iodinating agents.
The Critical Role of Structural Validation
Before employing any synthesized compound in a reaction, its structural identity must be unequivocally confirmed. This not only ensures the reliability and reproducibility of the experimental results but also prevents the introduction of impurities that could lead to unforeseen side reactions or downstream complications in a synthetic route. For a reagent like this compound, where the N-I bond is the key to its reactivity, confirming the integrity of the morpholine ring and the presence of the iodine atom is crucial.
A Multi-faceted Approach to Structural Elucidation
A combination of spectroscopic techniques is essential for the comprehensive structural validation of this compound. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the morpholine ring. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are in different chemical environments and may exhibit distinct chemical shifts and coupling patterns.
-
Expected Chemical Shifts: The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).
-
Coupling Patterns: The coupling between adjacent protons will provide information about the connectivity of the morpholine ring.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct signals are expected for the morpholine ring carbons, reflecting the symmetry of the molecule.
-
Expected Chemical Shifts: The carbons adjacent to the electronegative oxygen atom (C2 and C6) will appear at a higher chemical shift (downfield) compared to the carbons adjacent to the nitrogen atom (C3 and C5).
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex structures or to resolve any ambiguities in the 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1]
-
COSY: Confirms the ¹H-¹H coupling correlations, establishing the connectivity of the protons within the morpholine ring.
-
HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon and its attached protons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the overall connectivity and confirming the morpholine ring structure.
Caption: Workflow for the synthesis, validation, and comparative performance analysis of this compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[2] For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation pattern can provide further structural confirmation. Key expected fragments include:
-
Loss of an iodine atom.
-
Cleavage of the morpholine ring.
-
The presence of a peak corresponding to the morpholine cation.
The isotopic pattern of iodine would not be a distinguishing feature as iodine is monoisotopic.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule. In the FTIR spectrum of this compound, characteristic peaks for the C-H, C-O, and C-N stretching and bending vibrations of the morpholine ring would be expected. The presence of the hydriodide salt may also be indicated by broad absorptions in the N-H stretching region.
Comparative Performance of this compound as an Iodinating Agent
The efficacy of an iodinating agent is judged by its reactivity, selectivity, and ease of handling. This compound is often compared to other common electrophilic iodinating agents such as molecular iodine (I₂) and N-Iodosuccinimide (NIS).
| Feature | This compound | N-Iodosuccinimide (NIS) | Molecular Iodine (I₂) |
| Reactivity | Moderate to high | High | Low to moderate; often requires an activator |
| Selectivity | Generally good | Good to excellent | Can lead to over-iodination |
| Handling | Solid, relatively stable | Solid, stable | Solid, sublimes, light-sensitive |
| Byproducts | Morpholine hydriodide | Succinimide | Hydrogen iodide (HI) |
| Solubility | Soluble in polar solvents | Soluble in many organic solvents | Sparingly soluble in many organic solvents |
Experimental Comparison: Iodination of Phenol
To provide a practical comparison, let's consider the iodination of phenol, a common substrate for electrophilic aromatic substitution.
Protocol 1: Iodination of Phenol with this compound
-
Dissolve phenol (1.0 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Iodination of Phenol with N-Iodosuccinimide (NIS)
-
Dissolve phenol (1.0 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add N-Iodosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcomes and Causality
Caption: Comparative iodination of various substrates with different iodinating agents.
Mechanistic Considerations: The Nature of the Electrophilic Iodine
This compound acts as an electrophilic iodinating agent. The N-I bond is polarized, with a partial positive charge on the iodine atom, making it susceptible to attack by nucleophiles such as the electron-rich aromatic ring of phenol. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydriodide counterion can influence the reaction environment.
Conclusion
References
-
Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]
-
Hauenschild, T., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3195. [Link]
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Garber, K. (2017). EAS: Iodination. [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
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PubChem. This compound. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Radhakrishnamurti, P. S., & Janardhana, C. (1979). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 17A, 502-504.
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 691-694. [Link]
-
ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
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A Comparative Guide to the Kinetic Analysis of Reactions Involving N-Iodomorpholine Hydriodide
For researchers, process chemists, and professionals in drug development, the selection of a halogenating agent is a critical decision that impacts reaction efficiency, scalability, and safety. N-Iodomorpholine hydriodide (NIHM) has emerged as a valuable reagent for electrophilic iodination due to its solid-state stability and ease of handling.[1] However, a comprehensive understanding of its reaction kinetics—the quantitative study of reaction rates—is paramount for optimizing synthetic protocols and elucidating reaction mechanisms.
This guide provides an in-depth framework for conducting kinetic studies of reactions involving NIHM. We will explore the fundamental principles of kinetic analysis, compare NIHM to common alternative iodinating agents, and present a detailed, self-validating experimental protocol for researchers to determine reaction rates and orders. By grounding our discussion in established methodologies and explaining the causality behind experimental design, this document serves as a practical resource for unlocking the full potential of this versatile reagent.
The Rationale for Kinetic Studies in Iodination Reactions
In organic synthesis, moving from a successful bench-scale reaction to a reliable, optimized process requires a deep understanding of the reaction's behavior over time. Kinetic studies provide this insight by establishing a mathematical relationship, the rate law, between the concentration of reactants and the speed at which a reaction proceeds.
For an iodination reaction involving a substrate (S) and an iodinating agent (I), the rate law is generally expressed as:
Rate = k[S]^x[I]^y
Where:
-
k is the rate constant, a measure of the reaction's intrinsic speed at a given temperature.
-
[S] and [I] are the molar concentrations of the substrate and iodinating agent.
-
x and y are the reaction orders with respect to each reactant, which reveal how changes in their concentrations affect the rate.
Determining these parameters is not merely an academic exercise. It allows chemists to predict reaction times, control product formation, minimize side reactions, and confidently scale up processes. A common and effective method for monitoring the progress of iodination reactions is UV-Visible spectrophotometry, as the disappearance of colored iodine species can be readily tracked over time.[2][3]
A Comparative Overview of Electrophilic Iodinating Agents
This compound belongs to a class of N-I reagents that serve as sources of an electrophilic iodine atom (I⁺).[1] Its performance and utility are best understood when compared against other commonly used alternatives. The choice of reagent is often a trade-off between reactivity, selectivity, cost, and handling safety.[4][5]
| Reagent | Chemical Formula | Physical Form | Key Advantages | Key Disadvantages |
| This compound (NIHM) | C₄H₉I₂NO | Solid | Stable, easy to handle, convenient source of I⁺.[1] | Limited published kinetic data, potentially higher cost. |
| Molecular Iodine (I₂) | I₂ | Solid | Inexpensive, readily available.[6] | Weak electrophile requiring activation by oxidants (e.g., H₂O₂, Oxone) or acids, which complicates kinetics and waste streams.[4] |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Solid | Widely used, well-documented reactivity, generally more reactive than I₂. | Can be expensive, byproduct (succinimide) requires removal.[4] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) | C₅H₆I₂N₂O₂ | Solid | Provides two equivalents of electrophilic iodine, highly reactive.[4] | Can lead to over-iodination, higher cost. |
| Electrochemically Generated I⁺ | N/A | In-situ | Green approach using iodide salts, avoids chemical oxidants, tunable reactivity.[5] | Requires specialized electrochemical equipment. |
This comparison highlights the niche for NIHM as a user-friendly, stable solid reagent. However, to justify its selection in a given process, empirical kinetic data is essential.
Experimental Design: A Protocol for Kinetic Analysis of NIHM
This section provides a detailed, step-by-step methodology for determining the rate law of an iodination reaction using NIHM and a model substrate, such as phenol, which is readily iodinated. The protocol is designed as a self-validating system, where systematic variation of reactant concentrations allows for the unambiguous determination of reaction orders.
Objective
To determine the rate law (Rate = k[Phenol]ˣ[NIHM]ʸ) for the iodination of phenol using this compound in a suitable solvent (e.g., methanol) at a constant temperature.
Methodology: The Method of Initial Rates
This approach involves measuring the initial rate of the reaction under conditions where the concentration of one reactant is varied while the others are kept in large excess, making their concentrations effectively constant (pseudo-first-order conditions).[7] The reaction progress is monitored by the decrease in absorbance of a relevant species using a UV-Vis spectrophotometer.
Workflow for Kinetic Analysis
Caption: General workflow for a kinetic experiment using the method of initial rates.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of phenol in methanol.
-
Prepare a 0.1 M stock solution of this compound in methanol. Note: NIHM is light-sensitive; prepare fresh and store in an amber vial.
-
Prepare any necessary buffer solutions if pH control is required.
-
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to a fixed wavelength where a significant change in absorbance is expected.
-
Equilibrate the spectrophotometer's cell holder and all stock solutions to a constant temperature (e.g., 25.0 °C) using a water bath.
-
-
Kinetic Run 1 (Baseline):
-
In a quartz cuvette, pipette 2.80 mL of methanol and 0.10 mL of the 1.0 M phenol stock solution. This creates a large excess of phenol.
-
Place the cuvette in the spectrophotometer and zero the instrument (this is the blank).
-
To initiate the reaction, rapidly add 0.10 mL of the 0.1 M NIHM stock solution, cap the cuvette, invert twice to mix, and immediately begin recording absorbance as a function of time for several minutes.
-
-
Subsequent Kinetic Runs:
-
To determine the order with respect to NIHM (y): Repeat Step 3, but use 0.20 mL of the 0.1 M NIHM solution and 2.70 mL of methanol. The phenol concentration remains constant while the NIHM concentration is doubled.
-
To determine the order with respect to Phenol (x): Repeat Step 3, but use 0.20 mL of the 1.0 M phenol solution, 0.10 mL of the 0.1 M NIHM solution, and 2.70 mL of methanol. The NIHM concentration is held constant while the phenol concentration is doubled.
-
-
Data Analysis:
-
For each run, plot Absorbance versus Time. The initial rate is the absolute value of the slope of the tangent to the curve at t=0.
-
Compare the initial rates between runs. For example, if doubling the concentration of NIHM (Run 1 vs. Run 2) doubles the initial rate, the reaction is first-order with respect to NIHM (y=1).
-
Once the orders (x and y) are known, use the rate and concentration data from any run to calculate the rate constant, k, using the equation: k = Rate / ([Phenol]^x[NIHM]^y).
-
Mechanistic Insights from Kinetic Data
The empirically determined rate law provides powerful evidence for a proposed reaction mechanism. For many electrophilic aromatic iodinations, the reaction is believed to proceed through a two-step mechanism involving the formation of a sigma complex (Wheland intermediate).
Proposed Mechanism for Iodination of Phenol with NIHM
Caption: Proposed mechanism for the electrophilic iodination of phenol using NIHM.
If the first step—the electrophilic attack on the aromatic ring to form the sigma complex—is the slow, rate-determining step (rds), then the rate of the reaction would be dependent on the concentration of both the phenol and NIHM. A rate law of Rate = k[Phenol][NIHM] (first-order in each reactant) would strongly support this mechanism. Conversely, a different rate law might suggest an alternative pathway, such as one involving a pre-equilibrium step.
Conclusion and Future Outlook
This compound is a promising reagent that offers practical advantages for electrophilic iodination. While its synthetic utility is documented, a thorough kinetic characterization is the logical next step to enable its rational application and optimization in chemical processes. The methodologies and comparative data presented in this guide provide a robust starting point for researchers to undertake these crucial studies.
By systematically investigating the reaction kinetics, scientists can move beyond qualitative observations to a quantitative understanding of reactivity. This knowledge is indispensable for developing efficient, safe, and scalable synthetic routes, ultimately accelerating the journey from laboratory discovery to industrial application. The insights gained will not only solidify the role of NIHM in the synthetic chemist's toolkit but also contribute to the broader understanding of electrophilic halogenation reactions.
References
- Yarwood, J., et al. (1967). Iodination and iodo-compounds. Part II. The kinetics of aromatic iodination by means of the tri-iodine cation. Journal of the Chemical Society B: Physical Organic.
- Smolecule. (2024). Buy this compound | 120972-13-6.
- Kulkarni, S., & Shukla, S. T. Kinetics of iodination of acetone, catalyzed by HCl and H2SO4 - a colorimetric investigation of relative strength. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2015). Kinetics of Iodination.
- WordPress. (2026). I2 and Electrophilic I+ reagents.
- Doc Brown's Chemistry. Iodination of ketones acid/base catalysed mechanism.
- Seery, M. (2016). Kinetics of Iodination of Acetone Pre Lab Video. YouTube.
- Das, B., et al. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry.
- Sigma-Aldrich. N-Iodomorpholine 97 120972-13-6.
- Iskra, J., et al. (2020). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions. Molecules.
- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- Ferretti, F., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health.
- Sigma-Aldrich. This compound 97% | 120972-13-6.
- Hage, D. S. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. National Institutes of Health.
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A Comparative Guide to Assessing the Purity of N-Iodomorpholine Hydriodide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the purity of reagents is paramount to ensuring the reproducibility, yield, and safety of their reactions. N-Iodomorpholine hydriodide, a potent iodinating agent, is no exception. This guide provides an in-depth, objective comparison of analytical methodologies to assess the purity of this compound, benchmarked against common alternative iodinating reagents. The experimental protocols detailed herein are designed to be self-validating, grounded in established analytical principles to ensure trustworthiness and scientific integrity.
Introduction to this compound and Its Significance
This compound (NIMH) is a quaternary ammonium salt that serves as a valuable electrophilic iodinating agent in a variety of organic transformations. Its applications include the synthesis of iodinated pharmaceutical intermediates and its use as a catalyst in various organic reactions.[1] The purity of NIMH is critical, as common impurities such as unreacted morpholine, free iodine, or decomposition products can lead to undesirable side reactions, reduced yields, and compromised purity of the final product.
Analytical Methodologies for Purity Assessment of this compound
A multi-pronged approach is recommended for the comprehensive purity assessment of this compound, leveraging both chromatographic and spectroscopic techniques, alongside classical titration methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the main component and any organic impurities. Given that this compound is a salt, a reverse-phase method with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) approach would be effective.
Rationale for Method Selection: HPLC offers high resolution and sensitivity, enabling the separation of structurally similar impurities from the main analyte. The choice between reverse-phase with ion-pairing and HILIC depends on the specific impurity profile. Ion-pairing is effective for retaining the cationic N-Iodomorpholinium moiety, while HILIC is well-suited for polar compounds.
Experimental Protocol: Reverse-Phase HPLC with Ion-Pairing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an exceptionally powerful, non-destructive technique for determining the absolute purity of a substance.[2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3]
Rationale for Method Selection: qNMR provides a direct measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself. This makes it a primary method for purity assessment.[4]
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a well-defined pulse sequence and sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Iodometric Titration
Iodometric titration is a classical and reliable method for determining the active iodine content in this compound.[5] This redox titration involves the reduction of the active iodine species and the subsequent titration of the liberated iodine with a standardized sodium thiosulfate solution.
Rationale for Method Selection: Titration is a cost-effective and accurate method for quantifying the active iodinating agent content, which is a direct measure of its reactivity and, by extension, its purity in terms of active principle.
Experimental Protocol: Iodometric Titration
-
Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into an Erlenmeyer flask.
-
Reaction: Dissolve the sample in 50 mL of deionized water. Add 1 g of potassium iodide (KI) and 10 mL of 2 M sulfuric acid. The solution should turn a dark brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes a pale yellow.
-
Endpoint Determination: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate, dropwise, until the blue color disappears.
-
Calculation: The percentage of active iodine can be calculated based on the volume of sodium thiosulfate consumed.
Comparison with Alternative Iodinating Reagents
A comprehensive assessment of this compound involves comparing its purity and analytical profiles with those of other commonly used iodinating reagents.
| Reagent | Typical Purity | Common Impurities | Recommended Purity Analysis Methods | Key Performance Characteristics |
| This compound | >97%[1] | Morpholine, Iodine, Decomposition products | HPLC, qNMR, Iodometric Titration | Solid, relatively stable, moderate reactivity. |
| N-Iodosuccinimide (NIS) | >95%[6] | Succinimide, Iodine | Recrystallization followed by melting point, HPLC, qNMR | Solid, more reactive than NIMH, widely used.[7][8] |
| Iodine Monochloride (ICl) | Variable | Free Iodine, Iodine Trichloride[9] | Iodometric Titration[10] | Liquid, highly reactive and corrosive, moisture sensitive. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | >96%[11] | 5,5-dimethylhydantoin | HPLC, Elemental Analysis | Solid, comparable reactivity to molecular iodine, convenient to handle.[12] |
Experimental Workflows (Diagrams)
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- 12. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
A Comparative Guide to N-Halo Reagents in Modern Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic endeavor. Among the myriad of tools available to the modern organic chemist, N-halo reagents have carved out a significant niche as versatile and often milder alternatives to molecular halogens for a wide array of transformations. This guide provides an in-depth, objective comparison of the performance of various classes of N-halo reagents, supported by experimental data and field-proven insights to inform your experimental design.
The Fundamental Chemistry of N-Halo Reagents: A Tale of Reactivity and Selectivity
N-halo compounds, characterized by a nitrogen-halogen (N-X) bond, are prized for their ability to act as sources of electrophilic halogens ("X+"), halogen radicals (X•), or as oxidants. The reactivity of these reagents is fundamentally governed by the nature of the halogen, the electron-withdrawing character of the group attached to the nitrogen, and the reaction conditions. The general reactivity trend for the halogen component follows the order of decreasing electronegativity and increasing polarizability: I > Br > Cl > F . Consequently, N-iodo reagents are typically the most reactive electrophiles, while N-fluoro reagents are in a class of their own, offering unique opportunities for fluorination.
The structure of the nitrogen-containing scaffold also plays a crucial role in tuning the reactivity. Electron-withdrawing groups on the nitrogen atom, such as carbonyl or sulfonyl groups, enhance the electrophilicity of the halogen by stabilizing the resulting N-anion. This principle allows for a fine-tuning of reactivity, enabling chemists to select a reagent with the appropriate potency for a given transformation.
The N-Halosuccinimide Family: Workhorses of the Modern Laboratory
N-halosuccinimides (NXS), namely N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are arguably the most widely used N-halo reagents due to their crystalline nature, ease of handling, and broad applicability.[1]
Reactivity Profile: A Clear Hierarchy
The electrophilic reactivity of N-halosuccinimides follows a well-established trend: NIS > NBS > NCS .[2] This is a direct consequence of the N-X bond strength and polarizability. The weaker and more polarizable N-I bond in NIS makes it a potent source of electrophilic iodine, while the stronger N-Cl bond in NCS renders it the mildest of the trio.[2]
Comparative Performance in Key Transformations
The differing reactivities of NCS, NBS, and NIS are clearly demonstrated in various synthetic applications.
Table 1: Comparative Performance of N-Halosuccinimides
| Reaction Type | N-Iodosuccinimide (NIS) | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |
| α-Halogenation of Ketones | Generally lower yields compared to NBS and NCS for simple ketones.[2] | Highly efficient, often providing near-quantitative yields under mild conditions.[2] | Very effective, giving high yields, but may require longer reaction times or activation.[2] |
| Electrophilic Aromatic Halogenation | Often requires a catalyst, less reactive than NBS for many substrates.[2] | Highly reactive, often proceeds without a catalyst for activated arenes.[2] | The least reactive, typically requires a catalyst and/or harsh conditions.[2] |
| Allylic Bromination | Not applicable. | The reagent of choice for radical-mediated allylic bromination (Wohl-Ziegler reaction).[3][4] | Not typically used for this transformation. |
| Halolactonization | Highly effective due to the high electrophilicity of iodine, often the reagent of choice.[5] | Also effective, but may be less efficient than NIS for less reactive alkenoic acids. | Less commonly used, generally less reactive than NIS and NBS. |
Experimental Protocol: α-Bromination of a Ketone using NBS
This protocol exemplifies the straightforward application of NBS in a fundamental transformation.
Objective: To synthesize α-bromoacetophenone from acetophenone.
Materials:
-
Acetophenone (1.0 eq)
-
N-Bromosuccinimide (1.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) as solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount) - optional, for radical pathways. For electrophilic pathways, an acid catalyst like p-toluenesulfonic acid can be used.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone in the chosen solvent.
-
Add N-bromosuccinimide to the solution.
-
If a radical pathway is desired, add a catalytic amount of AIBN and heat the mixture to reflux under illumination with a sunlamp. If an electrophilic pathway is preferred, add a catalytic amount of p-toluenesulfonic acid and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-bromoacetophenone.
-
Purify the product by recrystallization or column chromatography if necessary.
Beyond the Succinimides: A Look at Other N-Halo Reagents
While N-halosuccinimides are ubiquitous, other classes of N-halo reagents offer unique reactivity profiles and advantages in specific applications.
N-Halohydantoins: Potent Halogenating Agents
1,3-Dihalo-5,5-dimethylhydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are powerful halogenating and oxidizing agents.[6] They offer a higher halogen content by weight compared to their succinimide counterparts and can be more reactive in certain transformations.
N-Halosaccharins: Enhanced Electrophilicity
N-halosaccharins are another class of highly reactive N-halo reagents. The strongly electron-withdrawing sulfonyl group in the saccharin backbone significantly enhances the electrophilicity of the halogen atom.[7][8] This makes them particularly useful for the halogenation of less reactive substrates.
N-Haloacetamides: Tailored for the Hofmann Rearrangement
N-haloacetamides, such as N-bromoacetamide (NBA), have shown particular efficacy in the Hofmann rearrangement, a key reaction for the synthesis of primary amines from primary amides.[9] Comparative studies have indicated that NBA can provide higher yields and purity compared to NBS in this transformation, especially for aromatic amides.[9] The general reactivity trend for N-haloacetamides in this rearrangement is N-iodoacetamide (NIA) > N-bromoacetamide (NBA) > N-chloroacetamide (NCA).[9]
Table 2: Comparative Data for the Hofmann Rearrangement using N-Haloacetamides
| Reagent | Substrate | Yield (%) | Reaction Time (h) | Reference |
| N-Bromoacetamide (NBA) | Benzamide | 95 | 0.5 | [9] |
| N-Bromoacetamide (NBA) | 4-Methoxybenzamide | 98 | 0.5 | [9] |
| N-Chloroacetamide (NCA) | 3,4,5-Trimethoxybenzamide | Not specified | 22 | [9] |
Note: Direct comparative studies under identical conditions are limited. The data is indicative of the general trend.
Mechanistic Considerations: Radical vs. Ionic Pathways
The synthetic utility of N-halo reagents is broadened by their ability to react via both radical and ionic (electrophilic) pathways. The preferred mechanism is highly dependent on the reaction conditions.[10][11][12][13]
-
Radical Pathway: Typically initiated by light (hν), radical initiators (e.g., AIBN, benzoyl peroxide), or heat. This pathway is characteristic of allylic and benzylic halogenations with NBS. The low concentration of Br₂ maintained by the reaction of NBS with HBr favors radical substitution over electrophilic addition to the double bond.[3][14]
-
Ionic (Electrophilic) Pathway: Generally favored in polar solvents and often catalyzed by Lewis or Brønsted acids. This pathway is dominant in the halogenation of electron-rich aromatic compounds, alkenes, and in halocyclization reactions.
Safety, Handling, and Green Chemistry Perspectives
Safety is paramount when working with any chemical reagent, and N-halo compounds are no exception. They should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[15][16] Many N-halo reagents are moisture-sensitive and should be stored in a cool, dry place.[17][18][19] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
From a green chemistry perspective , N-halo reagents offer several advantages over molecular halogens. They are often solids, which are easier and safer to handle than gaseous chlorine or volatile bromine. Furthermore, reactions with N-halo reagents often produce a solid, easily removable byproduct (e.g., succinimide), simplifying purification. The atom economy and E-factor of these reactions can be more favorable than traditional methods, particularly when the byproduct can be recycled.[20][21][22]
Conclusion and Future Outlook
N-halo reagents are a diverse and powerful class of synthetic tools. The choice of a specific reagent should be a deliberate one, based on a thorough understanding of its reactivity, selectivity, and the mechanistic demands of the desired transformation. While N-halosuccinimides remain the most popular choice, exploring the utility of other N-halo compounds, such as hydantoins and saccharins, can unlock new possibilities for efficient and selective synthesis. As the field of organic synthesis continues to evolve, the development of new, even more selective, and environmentally benign N-halo reagents will undoubtedly play a crucial role in advancing the frontiers of chemical science and drug development.
References
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- N-halosaccharin: A novel and versatile reagent.
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- N -Chlorosaccharin (NCSac): A Useful and Alternative Reagent in Organic Synthesis.
- N-Iodosuccinimide. Synquest Labs.
- Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds. Scilit.
- Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds.
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- A Review on Recent Progress in the Synthetic Utility of N-Halo Compounds and Their Biological Significance. IJISET.
- Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes.
- SAFETY D
- N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis.
- A convenient Hofmann reaction of carboxamides and cyclic imides mediated by trihaloisocyanuric acids.
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- Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. RSC Publishing.
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- A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents. Benchchem.
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- Reaction mechanisms Part (i) Radical and radical ion reactions. Annual Reports Section "B" (Organic Chemistry) (RSC Publishing).
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E-Factor. Welcome to .
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- Flexible on-site halogenation paired with hydrogen
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- Allylic Bromin
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A Senior Application Scientist's Guide to Electrophilic Iodination: Evaluating N-Iodomorpholine Hydriodide Against a Spectrum of Traditional Reagents
For researchers, scientists, and professionals in drug development, the strategic incorporation of iodine into molecular frameworks is a cornerstone of modern organic synthesis. The resulting iodo-substituted compounds are invaluable intermediates, pivotal in forming carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. The choice of an iodinating agent is therefore a critical decision, directly influencing reaction efficiency, selectivity, and overall process viability.
This guide provides an in-depth technical comparison of N-Iodomorpholine hydriodide (NIMH), a versatile and potent iodinating agent, against a backdrop of more conventional methods. By examining experimental data, reaction mechanisms, and practical considerations, this document serves as a comprehensive resource for selecting the optimal iodination strategy for your synthetic challenges.
The Central Role of Electrophilic Iodination
Electrophilic iodination is a fundamental class of reactions where an electrophilic iodine species (formally I⁺) is introduced into a molecule, typically by substituting a hydrogen atom on an aromatic ring or adding across a double or triple bond. The efficacy of this process hinges on the generation of a sufficiently electrophilic iodine source. Molecular iodine (I₂) itself is often not reactive enough for many substrates, necessitating the use of activating agents or more potent iodinating reagents.[1][2][3] This has led to the development of a diverse toolkit of iodinating methods, each with its own set of advantages and limitations.
This compound (NIMH): A Profile
This compound (NIMH) is a stable, crystalline solid that serves as a powerful electrophilic iodinating agent.[4][5] Structurally, it is an adduct of morpholine and iodine, which can be prepared by the direct reaction of morpholine with iodine.[4] The key to its reactivity lies in the polarized N-I bond, which facilitates the transfer of an electrophilic iodine atom to a nucleophilic substrate.[4]
dot graph "NIMH_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: Structure of this compound (NIMH).
Mechanism of Action
NIMH functions as a source of electrophilic iodine. The nitrogen atom in the morpholine ring, being less electronegative than iodine, creates a polar N-I bond where the iodine atom carries a partial positive charge. This electrophilic iodine is readily attacked by electron-rich substrates, such as activated aromatic rings, alkenes, and alkynes, leading to the formation of a new carbon-iodine bond.
dot graph "NIMH_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} . Caption: Generalized Mechanism of Electrophilic Iodination by NIMH.
Comparative Analysis of Iodinating Agents
The choice of an iodinating agent is dictated by a multitude of factors including substrate reactivity, desired regioselectivity, reaction conditions, and safety considerations. Here, we compare NIMH with several widely used iodination methods.
Data Presentation: A Comparative Overview
The following tables provide a comparative summary of the performance of various iodinating agents on common aromatic substrates. While direct comparative data for NIMH on these specific substrates is limited in the literature, its performance on other electron-rich systems suggests high efficacy.
Table 1: Iodination of Anisole
| Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| N-Iodosuccinimide (NIS)/TFA | 30 min | Room Temp | 98 | [6] |
| Iodine Monochloride (ICl) | 1 h | 0 to Room Temp | 95 | [6] |
| Iodine (I₂)/Hydrogen Peroxide (H₂O₂) | 17 h | 60 | 93 | [6] |
| Iodine (I₂)/Mercuric Oxide (HgO) | 8 h | Room Temp | 85 | [7][8] |
Table 2: Iodination of Other Aromatic Substrates
| Substrate | Reagent System | Yield (%) | Reference(s) |
| Acetanilide | NIS | High | [6] |
| Toluene | ICl | 85 | [6] |
| Mesitylene | I₂/H₂O₂ | 92 | [6] |
| Deactivated Arenes (e.g., Nitrobenzene) | I₂ / NaIO₄ / H₂SO₄ | 91 | [9] |
Table 3: Reported Applications and Yields for this compound (NIMH)
| Substrate Type | Reaction | Typical Yield Range (%) | Reference(s) |
| Ethynyl Compounds | Electrophilic Iodination | 85-90 | [4] |
| Naphthoquinones | Aromatic Iodination | 75-85 | [4][10][11][12] |
| Arylboronic Acids | Ipso-substitution/Cu-catalyzed | 80-95 | [4] |
| Secondary Amines/Benzoxazoles | Oxidative Amination | 70-97 | [4] |
Key Advantages of this compound
Based on available data and its chemical properties, NIMH offers several distinct advantages over other iodinating methods:
-
High Reactivity with Electron-Rich Systems: NIMH is particularly effective for the iodination of electron-rich substrates such as alkynes and activated aromatic compounds, often providing high yields where other reagents may be less efficient.[4]
-
Solid, Stable, and Easy to Handle: Unlike gaseous or highly corrosive liquid reagents like ICl, NIMH is a solid that is relatively stable and easier to handle, contributing to improved laboratory safety.[4][5]
-
Favorable Solubility: NIMH exhibits good solubility in a range of organic solvents, facilitating its use in various reaction media.
-
High Yields in Specific Applications: As evidenced in Table 3, NIMH demonstrates excellent performance in specialized applications such as the synthesis of iodoalkynes and functionalized naphthoquinones, with reported yields often exceeding 80-90%.[4][10][11][12]
-
Potential for High Regioselectivity: The structure of NIMH and its mechanism of action can lead to high regioselectivity in the iodination of complex molecules.[4]
A Comparative Look at Alternative Iodinating Methods
N-Iodosuccinimide (NIS)
NIS is a widely used, mild, and selective electrophilic iodinating agent.[13][14] It is particularly effective for the iodination of activated aromatic compounds and in iodocyclization reactions.[13][15]
-
Advantages: Mild reaction conditions, high regioselectivity for activated arenes, and good functional group tolerance.[13]
-
Limitations: Often requires an acid catalyst for less reactive substrates, and its reactivity can be insufficient for deactivated aromatic rings.[9][16]
Molecular Iodine (I₂) with an Oxidant
The combination of molecular iodine with an oxidizing agent (e.g., H₂O₂, nitric acid, iodic acid) is a classical and cost-effective method for generating a more potent electrophilic iodine species in situ.[2][17]
-
Advantages: Low cost of reagents, and the ability to iodinate a broad range of substrates, including some deactivated arenes.[9][17]
-
Limitations: Can require harsh reaction conditions (e.g., strong acids, elevated temperatures), may lead to side reactions (oxidation of the substrate), and can generate significant waste streams.[1][2]
Iodine Monochloride (ICl)
ICl is a highly reactive interhalogen compound that serves as a potent electrophilic iodinating agent.
-
Advantages: High reactivity, allowing for the iodination of both activated and moderately deactivated aromatic compounds.
-
Limitations: Highly corrosive and moisture-sensitive, requiring careful handling. Its high reactivity can sometimes lead to a lack of selectivity and the formation of chlorinated byproducts.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the iodination of a representative substrate using NIMH and a common alternative are presented below.
Protocol 1: Iodination of an Activated Aromatic Substrate using this compound (Hypothetical General Procedure)
This protocol is a generalized procedure based on the known reactivity of NIMH. Specific substrate and solvent optimization may be required.
Materials:
-
Activated aromatic substrate (e.g., anisole, 1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard workup equipment
Procedure:
-
To a stirred solution of the activated aromatic substrate in anhydrous DCM at 0 °C, add this compound portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodinated aromatic compound.
dot graph "NIMH_Protocol_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Experimental Workflow for Iodination using NIMH.
Protocol 2: Iodination of Anisole using N-Iodosuccinimide and Trifluoroacetic Acid
This protocol is adapted from established literature procedures.[6]
Materials:
-
Anisole (1.0 mmol)
-
N-Iodosuccinimide (NIS, 1.1 mmol)
-
Trifluoroacetic acid (TFA, catalytic amount)
-
Acetonitrile (5 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard workup equipment
Procedure:
-
In a round-bottom flask, dissolve anisole and NIS in acetonitrile at room temperature.
-
Add a catalytic amount of trifluoroacetic acid to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield p-iodoanisole.
dot graph "NIS_Protocol_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} . Caption: Experimental Workflow for Iodination using NIS/TFA.
Conclusion and Recommendations
This compound emerges as a valuable and potent reagent in the arsenal of synthetic chemists, particularly for the iodination of electron-rich systems where high reactivity and yields are paramount. Its solid nature and ease of handling offer practical advantages over more hazardous alternatives.
For the iodination of highly activated substrates, such as alkynes and certain activated aromatics, NIMH should be strongly considered as a primary reagent. For more general applications involving moderately activated arenes like anisole, N-Iodosuccinimide, often in conjunction with a catalytic amount of acid, provides a well-established, high-yielding, and selective alternative. The classical approach of using molecular iodine with a strong oxidant remains a viable, cost-effective option for large-scale syntheses, provided that the potential for side reactions and harsher conditions can be managed.
Ultimately, the optimal choice of iodinating agent will be a function of the specific substrate, desired outcome, and process constraints. This guide serves to illuminate the key performance characteristics of this compound in the context of established methods, empowering researchers to make informed and effective decisions in their synthetic endeavors.
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A Senior Application Scientist's Comparative Guide to Electrophilic Iodinating Agents: Benchmarking N-Iodomorpholine Hydriodide
Abstract
For researchers, scientists, and drug development professionals, the regioselective introduction of iodine into molecular frameworks is a cornerstone of modern organic synthesis. Iodinated intermediates are pivotal for creating complex molecules, particularly through cross-coupling reactions. While standard reagents like N-Iodosuccinimide (NIS) are well-established, the exploration of alternative agents is crucial for overcoming challenges in selectivity, reactivity, and substrate compatibility. This guide provides an in-depth comparison of N-Iodomorpholine hydriodide, a specialized iodinating agent, against its more common counterparts. We will dissect its performance, explore the underlying chemical principles, and provide actionable experimental protocols to guide your synthetic strategy.
Introduction: The Landscape of Electrophilic Iodination
Electrophilic aromatic substitution (SEAr) and alkene addition are fundamental reactions for installing iodo-functional groups.[1] However, elemental iodine (I₂) is a relatively weak electrophile and often requires activation by an oxidizing agent (e.g., H₂O₂, nitric acid, or copper salts) to generate a more potent "I⁺" species.[2][3][4][5] This necessity has driven the development of N-iodo reagents, such as N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH), which offer improved handling, solubility, and reactivity.[1][2] These reagents feature a polarized N-I bond, rendering the iodine atom sufficiently electrophilic to react with electron-rich systems.[2][6]
The choice of an iodinating agent is a critical decision, dictated by factors including substrate reactivity, desired regioselectivity, and tolerance of other functional groups.[2][6] This guide focuses on this compound, a less common but valuable reagent, and benchmarks its performance against established alternatives.
The Benchmark Reagents: Properties and Performance
A meaningful comparison requires a baseline. Let's first examine the most widely used electrophilic iodinating agents.
N-Iodosuccinimide (NIS)
NIS is arguably the most common N-iodo reagent, prized for its versatility and ease of use.[7] It is a crystalline solid that is more manageable than I₂ or corrosive reagents like Iodine Monochloride (ICl).
-
Mechanism of Action: NIS delivers an electrophilic iodine atom. Its reactivity is significantly enhanced by the presence of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, increasing the electrophilicity of the iodine.[8]
-
Advantages:
-
Limitations:
Elemental Iodine (I₂) with an Oxidant
This classical approach remains relevant, particularly for large-scale syntheses where cost is a primary concern.
-
Mechanism of Action: An oxidizing agent (e.g., H₂O₂, NaIO₄, CuCl₂) oxidizes I₂ to a more powerful electrophile, often depicted as I⁺.[3][4]
-
Advantages:
-
Low cost of starting materials (I₂).
-
Can be tuned by the choice of oxidant to match substrate reactivity.[2]
-
-
Limitations:
In Focus: this compound
This compound (C₄H₉I₂NO) is a distinct reagent, typically synthesized from the reaction of morpholine with iodine.[10] It is not merely a source of electrophilic iodine but a complex salt that brings unique properties to a reaction.
Structural and Mechanistic Uniqueness
The key differentiator is its composition as a charge-transfer complex or salt.[11] This structure provides a dual source of reactivity:
-
Electrophilic Iodine (I⁺ source): The N-I bond is polarized, allowing the iodine to act as an electrophile, similar to NIS.[10]
-
Nucleophilic Iodide (I⁻ source): The hydriodide counterion (HI) provides a source of nucleophilic iodide.
This duality is critical. While the electrophilic iodine participates in the primary iodination, the presence of HI can influence the reaction environment and open alternative mechanistic pathways, a feature absent in standard NIS protocols. For instance, in reactions with alkenes, this can lead to hydroiodination in competition with di-iodination.
Performance in Specific Syntheses
This compound has demonstrated particular efficacy in syntheses where other reagents may fail or give lower yields.
-
Synthesis of Iodo-Naphthoquinones: It is highly effective for the iodination of naphthoquinones, intermediates used in the preparation of biologically active compounds.[10][11] In one reported synthesis, it was used to prepare 2-hydroxy-3-iodo-1,4-naphthoquinone in 87% yield, a task that can be challenging with other methods.[11]
-
Iodination of Terminal Alkynes: The reagent is used for the iodination of terminal alkynes, such as in the synthesis of (4-(iodoethynyl)phenyl)diphenylphosphine oxide, a precursor for hybrid molecules.[12]
-
Supramolecular Chemistry: It has found use in the synthesis of complex silver bis(pyrazolyl)-methane architectures, highlighting its utility in delicate, multi-component assemblies.[12]
The morpholine backbone itself may play a role. As a weak base, it can act as an acid scavenger or participate directly in the mechanism, as proposed in the iodination of certain naphthoquinones where a Michael-like attack of morpholine precedes iodination.[11]
Comparative Performance Data
To provide a clear benchmark, the following table summarizes the performance of this compound against standard reagents in representative transformations.
| Transformation | Substrate | Reagent System | Conditions | Yield (%) | Reference |
| Aromatic Iodination | Anisole | NIS / TFA | Room Temp, 30 min | 98% | [9] |
| Aromatic Iodination | Anisole | I₂ / H₂O₂ | 60 °C, 17 h | 93% | [9] |
| Aromatic Iodination | Anisole | ICl | 0 °C to RT, 1 h | 95% | [9] |
| Quinone Iodination | Lawsone (2-hydroxy-1,4-naphthoquinone) | This compound | Water, RT | 87% | [11] |
| Alkyne Iodination | (4-ethynylphenyl)diphenylphosphine oxide | This compound | Not specified | High |
This table is a synthesis of data from multiple sources. Direct, side-by-side comparative experiments under identical conditions are limited in the literature; however, these representative examples highlight the high efficiency of this compound in its specialized applications.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are provided as self-validating systems.
Protocol: Iodination of an Activated Arene (Anisole) with NIS
This protocol serves as a baseline for a standard, high-efficiency iodination.
Caption: Workflow for the iodination of anisole using NIS.
Step-by-Step Methodology:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL), add N-Iodosuccinimide (1.1 mmol).[13]
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol).[13]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[13]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-iodoanisole.
Protocol: Synthesis of 2-hydroxy-3-iodo-1,4-naphthoquinone
This protocol showcases the unique application of this compound.
Caption: Workflow for iodinating Lawsone with this compound.
Step-by-Step Methodology (Adapted from literature): [11]
-
Dissolve Lawsone (2-hydroxy-1,4-naphthoquinone) in water.
-
Add the morpholine-iodine complex (this compound).
-
Stir the mixture vigorously at room temperature.
-
After the reaction is complete (monitor by TLC), acidify the mixture with HCl until the pH is approximately 2.
-
Allow the mixture to age for 10-60 minutes to ensure complete precipitation of a bright yellow solid.
-
Filter the solid and wash thoroughly with cold water.
-
Dry the product under vacuum to provide the desired 2-hydroxy-3-iodo-1,4-naphthoquinone.
Conclusion and Scientist's Perspective
While NIS remains the workhorse for general electrophilic iodination of activated arenes, This compound carves out a crucial niche for specific, challenging transformations. Its unique dual-reactivity profile as both an electrophilic and nucleophilic iodine source, combined with the potential participatory role of the morpholine moiety, makes it an invaluable tool for the synthesis of iodinated quinones and alkynes.
When to Choose this compound:
-
When working with naphthoquinone or similar sensitive heterocyclic systems.
-
For the iodination of terminal alkynes where mild conditions are paramount.
-
When standard NIS or I₂/oxidant systems result in decomposition or low yields.
The selection of an iodinating agent should be a considered decision based on empirical data and mechanistic understanding. By understanding the unique advantages of this compound, researchers can expand their synthetic toolkit and approach challenging iodination reactions with greater confidence and success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Iodomorpholine Hydriodide
This guide provides essential, step-by-step procedures for the safe handling and disposal of N-Iodomorpholine hydriodide (CAS No. 120972-13-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory.
Understanding the Hazard: Chemical Profile of this compound
This compound is an organic compound valued as an effective electrophilic iodinating agent in various synthetic reactions.[1][2] Its structure, a salt formed from N-iodomorpholine and hydrogen iodide, presents a dual-risk profile that must be understood to ensure proper disposal.[1][3] The primary hazards stem from three sources: the reactive N-I bond, the corrosive nature of the hydriodide component, and the inherent toxicity and flammability of the morpholine backbone.[1][4][5]
A failure to address both the reactive iodine and the organic morpholine components can lead to unsafe conditions and non-compliant waste disposal.
Table 1: Physicochemical Properties and GHS Hazard Classifications
| Property | Value | Source(s) |
| CAS Number | 120972-13-6 | [2][3][6] |
| Molecular Formula | C₄H₉I₂NO | [1][3] |
| Molecular Weight | 340.93 g/mol | [2][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 92-96 °C | [2][7] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][6][8] |
The Core Principle: A Two-Step Mitigation Strategy
The proper disposal of this compound waste is predicated on a two-step chemical mitigation strategy targeting its distinct hazardous components.
-
Neutralization of Reactive Iodine: The compound contains electrophilic iodine and hydriodide. In solution, this can contribute to the presence of reactive iodine species. The primary goal is to convert these species into the stable and significantly less hazardous iodide ion (I⁻). This is most effectively achieved through chemical reduction.[9]
-
Segregation of Organic Waste: The underlying morpholine structure is a nitrogenous organic compound.[4] After the iodine is neutralized, the resulting aqueous solution still contains this organic component and is therefore classified as a halogenated organic waste stream. It must not be disposed of down the sanitary sewer.[10][11][12][13]
The following diagram illustrates the chemical principle behind the neutralization of reactive iodine species using sodium thiosulfate, the standard and recommended laboratory procedure.[9][12]
Caption: Chemical reduction of reactive iodine to benign iodide.
Essential Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place.
-
Engineering Controls: All handling and disposal steps must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[6]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Follow the appropriate protocol for your specific situation, as outlined in the workflow below.
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A Senior Application Scientist's Guide to Handling N-Iodomorpholine Hydriodide: From Personal Protection to Disposal
As a trusted partner in your research, we understand that scientific advancement and safety are inextricably linked. N-Iodomorpholine hydriodide is a valuable iodinating reagent in organic synthesis, but its reactivity demands a rigorous and informed approach to handling.[1] This guide moves beyond mere checklists to provide a framework of deep operational intelligence, ensuring that every procedure is a self-validating system of safety and efficacy.
Hazard Assessment: Understanding the "Why"
This compound (NIHM) is a solid crystalline compound that must be handled with care.[1] Its hazard profile is rooted in its components and reactivity. The primary risks are:
-
Irritation: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] This is consistent with the properties of its components, hydrogen iodide (a strong acid) and elemental iodine (a known irritant).[1][3]
-
Ingestion Hazard: It is considered harmful if swallowed (H302).[2]
-
Reactivity: As an iodinating agent, it is designed to be reactive. It is also noted to be sensitive to light and higher temperatures, requiring controlled storage and handling.[1]
Understanding these hazards is the foundation for selecting and using Personal Protective Equipment (PPE) not as a formality, but as an integral part of the experimental design.
The Core Protocol: Personal Protective Equipment (PPE)
All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][4] The following PPE is mandatory.
Primary Barrier: Hand and Body Protection
-
Gloves: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile provides excellent chemical resistance and is a robust barrier against iodine compounds.[5] The outer glove should be removed and disposed of immediately upon suspected contamination. Always dispose of gloves after use in accordance with laboratory practices.[2]
-
Lab Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned. This provides a critical barrier against accidental dust or splash contamination.
-
Chemically Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, non-permeable shoes are mandatory. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.
Critical Zone Protection: Eye and Face
-
Chemical Splash Goggles: Due to the "serious eye irritation" classification, standard safety glasses are insufficient.[6][2] Well-fitting chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: When handling the solid outside of a glovebox or during procedures with a higher splash risk (e.g., transfer of solutions), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.
PPE Selection Summary
| Task | Minimum Required PPE |
| Storage & Transport | Single pair Nitrile Gloves, Lab Coat, Safety Goggles |
| Weighing & Aliquoting | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield |
| Reaction Setup & Workup | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Spill Cleanup & Disposal | Double Nitrile Gloves, Lab Coat, Chemically Resistant Apron, Chemical Splash Goggles, Face Shield |
Operational Plan: Step-by-Step Handling
Adherence to a strict, logical workflow minimizes risk and ensures procedural integrity.
Preparation
-
Designate Area: All work must be performed inside a certified chemical fume hood.[4]
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, weigh boats, solvents) and place them within the fume hood before introducing the this compound.
-
Prepare Waste Containers: Place designated, labeled hazardous waste containers for solid and liquid waste inside the fume hood.
-
Don PPE: Follow the systematic donning procedure outlined in the workflow diagram below.
Handling the Compound
-
Avoid Dust: When transferring the solid compound, use techniques that minimize the creation of dust.[2] Scoop, do not pour, the powder.
-
Control Environment: Protect the compound from direct light and heat sources to prevent decomposition.[1]
-
Containment: Keep containers of this compound sealed when not in immediate use.
Workflow for Donning and Doffing PPE
Caption: Sequential process for safely putting on and removing PPE.
Emergency Response & Decontamination
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Emergency Response Decision Tree
Caption: Decision-making guide for exposure and spill incidents.
Decontamination & Disposal Plan
Proper disposal prevents cross-contamination and ensures compliance with environmental regulations.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and any contaminated wipes, must be placed in a sealed, labeled hazardous waste container.
-
Solid Waste: Unused this compound and any solid materials contaminated with it (e.g., weigh paper, paper towels from cleanup) must be disposed of in a designated, sealed container for solid chemical waste.[2][4]
-
Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[2]
-
Empty Containers: The original product container must be disposed of as hazardous waste. Do not rinse and reuse.
-
Licensed Disposal: All waste must be handled and disposed of by a licensed professional waste disposal service.[2]
By integrating these safety protocols into your standard operating procedures, you build a resilient foundation of safety that protects personnel, ensures data integrity, and fosters a culture of scientific excellence.
References
-
This compound | C4H9I2NO | CID 50918015 . PubChem - National Institutes of Health. [Link]
-
Safety Data Sheet - this compound . Angene Chemical. [Link]
-
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Iodine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]
-
Radiation Accident Management - Decontamination . National Center for Biotechnology Information. [Link]
-
Not without Gloves: Specialty Chemicals . AMMEX. [Link]
-
What are the proper PPE to use when using Iodine? . Study.com. [Link]
-
Safety Data Sheet (SDS) . Kanto Chemical Co., Inc. [Link]
-
The iodine procedure . Mainline. [Link]
-
Standard Operating Procedure for work with Iodine . Duke University SMIF. [Link]
- Process for the removal of iodine
-
Iodine Disinfection in the Use of Individual Water Purification Devices . Defense Technical Information Center. [Link]
-
Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS . University of Waterloo. [Link]
-
Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]
-
Emergency Procedures for Exposure to Blood, Body Fluids and Infectious Materials . National Institutes of Health Office of Research Services. [Link]
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- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
